molecular formula C4HF3N2 B154606 4,5,6-Trifluoropyrimidine CAS No. 17573-78-3

4,5,6-Trifluoropyrimidine

Cat. No.: B154606
CAS No.: 17573-78-3
M. Wt: 134.06 g/mol
InChI Key: AQKOJKCYBNUFLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5,6-Trifluoropyrimidine is a fluorinated heterocyclic compound that serves as a versatile building block in organic synthesis and research applications. Fluorinated pyrimidines are of significant interest in medicinal chemistry and agrochemical development due to the influence of fluorine atoms on the molecule's lipophilicity, metabolic stability, and bioavailability . Researchers utilize such compounds as key intermediates in the synthesis of more complex molecules, including potential active ingredients for pharmaceuticals and crop protection agents . The specific substitution pattern on the pyrimidine ring makes it a valuable scaffold for creating functional materials, such as polymers and liquid crystals, and for use in chemical synthesis where its halogen atoms can be selectively displaced in nucleophilic substitution reactions . This product is intended for research and development purposes only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5,6-trifluoropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HF3N2/c5-2-3(6)8-1-9-4(2)7/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQKOJKCYBNUFLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=N1)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30393770
Record name 4,5,6-trifluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30393770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17573-78-3
Record name 4,5,6-trifluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30393770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5,6-trifluoropyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 4,5,6-Trifluoropyrimidine (CAS Number: 17573-78-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5,6-Trifluoropyrimidine is a halogenated heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its trifluorinated pyrimidine core makes it an attractive scaffold for the synthesis of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and biological significance of this compound, with a focus on its role as a precursor to deoxycytidine kinase (dCK) inhibitors.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 17573-78-3[1]
Molecular Formula C₄HF₃N₂[1]
Molecular Weight 134.06 g/mol [1]
Appearance Clear, colorless liquid[1]
Boiling Point 83-85 °C[2]
Purity ≥95%[1]
Solubility Slightly soluble in Acetone, Chloroform, Methanol[3]
Storage -20°C or under inert gas (nitrogen or Argon) at 2-8°C[3]

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely published. However, based on the analysis of related fluorinated and chlorinated pyrimidine structures, the following spectral characteristics can be anticipated.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: A single signal is expected for the proton at the C2 position of the pyrimidine ring.

  • ¹³C NMR: Four distinct signals are anticipated for the four carbon atoms of the pyrimidine ring.

  • ¹⁹F NMR: Three signals corresponding to the three fluorine atoms at the C4, C5, and C6 positions would be expected, with coupling between them.

3.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound would likely exhibit characteristic absorption bands for C-F and C-N stretching vibrations within the pyrimidine ring.

3.3. Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern would be influenced by the stability of the pyrimidine ring and the loss of fluorine atoms or other small fragments.

Synthesis and Reactivity

4.1. Synthesis

A general experimental protocol for the synthesis of a related compound, 4,5,6-trichloropyrimidine, from 4,6-dihydroxypyrimidine is as follows:

  • A mixture of 4,6-dihydroxypyrimidine and chlorobenzene is heated to 40 °C in a four-neck flask.

  • Sulfonyl chloride is added dropwise over one hour, and the reaction is stirred for six hours at 40 °C.

  • Phosphoryl chloride is then added at the same temperature.

  • Triethylamine is added dropwise over two hours, with the temperature ranging from 40 to 80 °C.

  • The reaction mixture is heated to 83 °C and maintained for 10 hours.

  • After cooling, the reaction mixture is slowly added to heated water (40 °C).

  • The product is isolated through filtration and extraction with chlorobenzene, followed by concentration under reduced pressure.

4.2. Reactivity

The pyrimidine ring in this compound is electron-deficient due to the presence of two nitrogen atoms and three electron-withdrawing fluorine atoms. This makes the carbon atoms of the ring susceptible to nucleophilic aromatic substitution (SNAE).

Studies on the related compound, 5-chloro-2,4,6-trifluoropyrimidine, have shown that it reacts with various nitrogen-centered nucleophiles, such as primary and secondary amines.[3][4] The reaction typically occurs at the C4 position, displacing a fluorine atom.[4] The regioselectivity of the substitution can be influenced by the steric hindrance of the nucleophile and the electronic effects of the substituents on the pyrimidine ring.

A general experimental protocol for the reaction of 5-chloro-2,4,6-trifluoropyrimidine with benzylamine is as follows:[4]

  • A solution of 5-chloro-2,4,6-trifluoropyrimidine, benzylamine, and diisopropylethylamine (DIPEA) in acetonitrile is prepared.[4]

  • The reaction mixture is stirred at 0 °C for 2 hours.[4]

  • The solvent is evaporated, and the crude product is partitioned between dichloromethane (DCM) and water for purification.[4]

This reactivity profile suggests that this compound can be a versatile precursor for the synthesis of a variety of substituted pyrimidine derivatives by reacting it with different nucleophiles.

Biological Significance and Applications in Drug Discovery

Pyrimidine derivatives are known to exhibit a wide range of biological activities, including anticancer, antifungal, and antiviral properties. This compound, in particular, has been identified as a key starting material for the preparation of O-linked pyrimidinamine-based compounds that act as inhibitors of deoxycytidine kinase (dCK). These inhibitors are being investigated for their potential in cancer therapy.

5.1. Deoxycytidine Kinase (dCK) as a Therapeutic Target

Deoxycytidine kinase is a crucial enzyme in the nucleoside salvage pathway, which is responsible for the phosphorylation of deoxyribonucleosides to their corresponding monophosphates. This process is essential for the synthesis of DNA. In cancer cells, the DNA replication machinery is often highly active, making dCK a compelling target for therapeutic intervention. Inhibiting dCK can disrupt DNA synthesis and lead to the death of rapidly dividing cancer cells.

5.2. Role in DNA Damage Response

Recent research has unveiled a critical role for dCK in the DNA damage response (DDR) pathway. In response to DNA damage, the Ataxia-Telangiectasia Mutated (ATM) kinase phosphorylates dCK, leading to its activation. Activated dCK then interacts with and inhibits cyclin-dependent kinase 1 (Cdk1), a key regulator of the G2/M cell cycle checkpoint. This inhibition halts the cell cycle, allowing time for DNA repair.

The following diagram illustrates the signaling pathway of dCK in the DNA damage response.

dCK_Signaling_Pathway DNADamage DNA Damage (e.g., Ionizing Radiation) ATM ATM Kinase DNADamage->ATM activates dCK dCK ATM->dCK phosphorylates p_dCK p-dCK (Ser74) (Active) Cdk1 Cdk1 p_dCK->Cdk1 inhibits G2M_Checkpoint G2/M Checkpoint Activation Cdk1->G2M_Checkpoint regulates

Caption: dCK signaling in the DNA damage response.

Conclusion

This compound is a fluorinated heterocyclic compound with significant potential as a building block in drug discovery, particularly for the development of deoxycytidine kinase inhibitors. While detailed experimental data for this specific isomer is somewhat limited in the public domain, its structural similarity to other halogenated pyrimidines provides valuable insights into its expected physicochemical properties, reactivity, and spectroscopic characteristics. Further research into the synthesis and reactions of this compound will undoubtedly expand its utility in the creation of novel therapeutic agents. The growing understanding of the role of its downstream targets, such as dCK, in critical cellular processes like DNA damage response, further underscores the importance of this chemical entity in modern medicinal chemistry.

References

physical properties of 4,5,6-Trifluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 4,5,6-Trifluoropyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural features make it a valuable building block for the synthesis of complex organic molecules. Notably, it serves as a key starting material in the creation of O-linked pyrimidinamine-based compounds, which have been identified as inhibitors of deoxycytidine kinase (dCK), an enzyme implicated in cancer pathways. A thorough understanding of its physical properties is essential for its effective handling, application in synthesis, and for the development of new therapeutic agents.

Core Physical Properties

The fundamental physical characteristics of this compound have been determined and are summarized below. These properties are crucial for laboratory use, including reaction setup, purification, and storage.

PropertyValueSource(s)
Molecular Formula C₄HF₃N₂
Molecular Weight 134.06 g/mol
Appearance Clear, colorless liquid or oil
Boiling Point 83-85°C[1][2]
Density 1.4609 g/mL[1][2]
Refractive Index 1.4087[1][2]
Flash Point 83-85°C[1][2]
Solubility Slightly soluble in Acetone, Chloroform, and Methanol.[1][2]
Storage Conditions Store at 2-8°C under an inert gas (e.g., Nitrogen or Argon) or at -20°C.[1][2]

Synthetic Utility

The primary documented application of this compound is in the synthesis of kinase inhibitors. Its chemical structure allows for targeted modifications to produce derivatives with specific biological activities.

G A This compound B Chemical Synthesis (e.g., Nucleophilic Substitution) A->B C O-linked Pyrimidinamine-based Intermediates B->C D Deoxycytidine Kinase (dCK) Inhibitors C->D E Therapeutic Application (e.g., Cancer Treatment) D->E

Caption: Synthetic pathway from this compound to potential cancer therapeutics.

Experimental Protocols: General Methodologies

While specific, detailed experimental protocols for the determination of the are not available in the cited literature, the following section describes the general, standardized methodologies typically employed for such measurements.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method involves heating a small sample of the liquid in a fusion tube with an inverted capillary tube.[2][3]

  • Apparatus: Thiele tube or an aluminum heating block, thermometer, fusion tube, and a sealed-end capillary tube.[2][3]

  • Procedure:

    • A small amount of the liquid is placed in the fusion tube.

    • A capillary tube, sealed at one end, is placed (open end down) into the liquid.

    • The apparatus is heated slowly and uniformly.[3]

    • As the temperature rises, air trapped in the capillary tube expands and escapes.

    • The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is recorded as the boiling point.[3]

Density Measurement

Density is the mass per unit volume of a substance. For a liquid, it is typically determined by measuring the mass of a known volume.[4]

  • Apparatus: An analytical balance and a graduated cylinder or pycnometer.[4][5]

  • Procedure:

    • The mass of a clean, dry graduated cylinder is measured.[5]

    • A specific volume of the liquid is added to the graduated cylinder, and the volume is recorded precisely, reading from the bottom of the meniscus.[4][6]

    • The combined mass of the graduated cylinder and the liquid is measured.[5]

    • The mass of the liquid is calculated by subtracting the mass of the empty cylinder.

    • Density is calculated by dividing the mass of the liquid by its measured volume. The temperature at which the measurement is taken should always be recorded as density is temperature-dependent.[4]

Refractive Index Measurement

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and is often used to identify or assess the purity of a liquid.

  • Apparatus: A refractometer (e.g., an Abbe refractometer).[7]

  • Procedure:

    • The refractometer is calibrated using a standard liquid with a known refractive index.

    • A few drops of the sample liquid are placed on the prism of the refractometer.

    • The prism is closed, and the user looks through the eyepiece.

    • The controls are adjusted until the dividing line between the light and dark regions is sharp and centered in the crosshairs.

    • The refractive index is read from the instrument's scale. The temperature is controlled and noted, as the refractive index is sensitive to temperature changes.

References

Technical Guide: 4,5,6-Trifluoropyrimidine in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of 4,5,6-trifluoropyrimidine, a key heterocyclic building block in medicinal chemistry. It covers the compound's core physicochemical properties, synthesis, and its significant application as a precursor for advanced therapeutic agents, particularly deoxycytidine kinase (dCK) inhibitors.

Core Compound Data

This compound is a halogenated pyrimidine derivative. Its key quantitative properties are summarized below for quick reference.

PropertyValue
Chemical Formula C₄HF₃N₂
Molecular Weight 134.06 g/mol [1]
CAS Number 17573-78-3
Boiling Point 83-85 °C
Density 1.4609 g/cm³
Refractive Index 1.4087
Storage Temperature -20°C or 2-8°C under inert gas

Synthesis of Trifluoropyrimidines

Experimental Protocol: Representative Synthesis via Halogen Exchange

This protocol is adapted from patented processes for the synthesis of analogous trifluoropyrimidine isomers.[2]

Reaction: 4,5,6-Trichloropyrimidine + KF → this compound + KCl

Materials:

  • 4,5,6-Trichloropyrimidine

  • Anhydrous potassium fluoride (KF), spray-dried

  • High-boiling point aprotic polar solvent (e.g., Tetramethylene sulfone)

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • A high-pressure reactor is charged with anhydrous potassium fluoride (a molar excess, typically 3-4 equivalents per chlorine atom to be replaced) and tetramethylene sulfone.

  • The corresponding 4,5,6-trichloropyrimidine is added to the mixture.

  • The reactor is sealed and purged with an inert gas, such as nitrogen.

  • The reaction mixture is heated to a temperature range of 150-220°C with vigorous stirring. The reaction progress is monitored over several hours.

  • Upon completion, the reactor is cooled to room temperature.

  • The inorganic salts (KCl and unreacted KF) are removed from the reaction mixture by filtration.

  • The desired this compound product is then isolated from the solvent by fractional distillation under reduced pressure.

Application in Drug Development: Precursor to Deoxycytidine Kinase (dCK) Inhibitors

This compound serves as a crucial starting material for the synthesis of O-linked pyrimidinamine-based compounds, which are potent inhibitors of deoxycytidine kinase (dCK).

The Role of Deoxycytidine Kinase (dCK) in Cancer Therapy

Deoxycytidine kinase (dCK) is a pivotal enzyme in the nucleoside salvage pathway, which recycles nucleosides for DNA synthesis and repair.[3][4] This pathway is particularly active in rapidly proliferating cells, including many types of cancer cells.[5] Furthermore, dCK is responsible for the activation of numerous nucleoside analog prodrugs used in chemotherapy.[4][6] These prodrugs require phosphorylation by dCK to be converted into their active triphosphate forms, which can then be incorporated into DNA, leading to the disruption of DNA synthesis and ultimately, cell death.[3]

Inhibiting dCK provides a sophisticated strategy to modulate the activity of these chemotherapeutic agents. By controlling the activation of nucleoside analogs, dCK inhibitors can help refine the efficacy of treatments and potentially reduce cytotoxicity in healthy, non-targeted cells, thereby minimizing side effects.[3]

dCK_Pathway cluster_salvage Nucleoside Salvage Pathway cluster_drug_action Therapeutic Intervention Deoxycytidine Deoxycytidine (from DNA/RNA breakdown) dCK Deoxycytidine Kinase (dCK) Deoxycytidine->dCK Substrate dCMP dCMP dCK->dCMP Phosphorylation dNTPs dNTPs (dCTP, dTTP) dCMP->dNTPs Further Phosphorylation DNA_Synth DNA Synthesis & Repair dNTPs->DNA_Synth Pyrimidine_Precursor This compound Inhibitor O-linked Pyrimidinamine-based dCK Inhibitor Pyrimidine_Precursor->Inhibitor Synthesis (SNAr Reaction) Inhibitor->dCK Inhibition

Caption: Role of this compound in dCK Inhibition.
Experimental Protocol: Representative Synthesis of a Pyrimidine-Based Inhibitor

The fluorines on the this compound ring are excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions. This reactivity is exploited to build more complex inhibitor molecules. The following is a generalized protocol for the reaction of a halogenated pyrimidine with an amine, a common step in the synthesis of kinase inhibitors.

Materials:

  • This compound

  • Desired amine nucleophile (e.g., a substituted aniline or piperazine derivative)

  • A non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA)

  • Anhydrous polar aprotic solvent (e.g., Isopropanol, DMSO, or THF)

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent.

  • Add the amine nucleophile (1.0-1.2 equivalents) to the solution.

  • Add the non-nucleophilic base (1.2-1.5 equivalents) dropwise to the mixture.

  • The reaction mixture is stirred at room temperature or heated (e.g., to 50-80°C) depending on the reactivity of the nucleophile.

  • Reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction is quenched, often with water or a saturated aqueous solution of ammonium chloride.

  • The product is extracted into an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the desired substituted pyrimidine derivative.

Spectroscopic Characterization

While experimental spectra for this compound are not available in the cited literature, its structure allows for the prediction of key spectroscopic features based on data from analogous compounds like 2,4,6-trifluoropyrimidine and 5-chloro-2,4,6-trifluoropyrimidine.[7][8]

  • ¹H NMR: A single signal would be expected in the aromatic region for the lone proton on the pyrimidine ring. This signal would likely appear as a complex multiplet due to coupling with the three adjacent fluorine atoms.

  • ¹³C NMR: Four distinct carbon signals would be anticipated. All carbons attached to fluorine would exhibit large one-bond C-F coupling constants. The carbon bearing the proton would also show smaller two- and three-bond couplings to the fluorine atoms.

  • ¹⁹F NMR: Three distinct signals would be expected, each showing coupling to the other fluorine atoms and to the ring proton.

  • IR Spectroscopy: Characteristic absorption bands would be present for C-F stretching (typically in the 1000-1300 cm⁻¹ region) and for the aromatic C=N and C=C stretching of the pyrimidine ring (around 1400-1600 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 134.06, with a characteristic fragmentation pattern for a fluorinated heterocyclic compound.

References

Navigating the Solubility Landscape of 4,5,6-Trifluoropyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5,6-Trifluoropyrimidine is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural motif is found in various biologically active molecules, making a thorough understanding of its physicochemical properties, particularly its solubility in organic solvents, crucial for its application in synthesis, formulation, and biological screening. This technical guide provides a comprehensive overview of the currently available solubility information for this compound, detailed experimental protocols for its solubility determination and synthesis, and visual workflows to aid in experimental design.

While precise quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature, this guide consolidates the existing qualitative information and provides robust, generalized methodologies for researchers to determine these parameters in their own laboratories.

Solubility Profile of this compound

Currently, the solubility of this compound is qualitatively described as "slightly soluble" in several common organic solvents.[1][2] This information is summarized in the table below. The lack of specific quantitative values (e.g., in g/100 mL or mol/L) highlights a data gap that researchers may need to address for specific applications.

SolventQualitative Solubility
AcetoneSlightly Soluble[1][2]
ChloroformSlightly Soluble[1][2]
MethanolSlightly Soluble[1][2]

Experimental Protocols

Protocol for Determination of Solubility of this compound in Organic Solvents

The following is a generalized protocol for determining the solubility of this compound in an organic solvent of interest. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.

Materials and Equipment:

  • This compound

  • Selected organic solvent(s) (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a Gas Chromatography (GC) system.

  • Pipettes and other standard laboratory glassware

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure that the solution is saturated.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a constant temperature shaker or incubator set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically.

  • Sample Collection and Filtration:

    • After equilibration, allow the vial to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, avoiding any solid particles.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

  • Quantification:

    • Dilute the filtered saturated solution to a known volume with the same organic solvent.

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the standard solutions and the diluted sample solution using a suitable analytical method (e.g., HPLC or GC).

    • Construct a calibration curve from the data obtained for the standard solutions.

    • Determine the concentration of this compound in the diluted sample solution by interpolating from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL, mg/mL, or molarity (mol/L).

G Workflow for Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Filtration cluster_quant Quantification cluster_calc Calculation prep1 Add excess this compound to a known volume of solvent prep2 Seal vial prep1->prep2 equil1 Agitate at constant temperature (24-48 hours) prep2->equil1 sample1 Allow excess solid to settle equil1->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter through syringe filter sample2->sample3 quant1 Dilute filtered solution sample3->quant1 quant3 Analyze by HPLC or GC quant1->quant3 quant2 Prepare standard solutions quant2->quant3 quant4 Construct calibration curve quant3->quant4 quant5 Determine concentration quant4->quant5 calc1 Calculate solubility from concentration and dilution factor quant5->calc1

Caption: Experimental workflow for the determination of the solubility of this compound.

Synthesis of this compound

The following protocol describes a general procedure for the synthesis of this compound from 4,5,6-Trichloropyrimidine.[1]

Materials and Reagents:

  • 4,5,6-Trichloropyrimidine

  • Potassium fluoride (KF)

  • Cyclobutanesulfone

  • CNC catalyst (specific catalyst not detailed in the source)

  • Nitrobenzene

  • Autoclave

  • Distillation apparatus

  • Ice-cold receiver

Procedure:

  • Drying of Reagents:

    • To an autoclave, add cyclobutanesulfone (7160 mL) and potassium fluoride (3876 g).

    • Stir the mixture at 150 °C for 1 hour.

    • Remove 700 mL of cyclobutanesulfone by reduced pressure distillation to dry the mixture.

  • Reaction Setup:

    • Cool the mixture to 90 °C and replace the air in the autoclave with nitrogen.

    • Prepare a solution of 4,5,6-Trichloropyrimidine (3122 g) in dried cyclobutanesulfone (2386 g) and preheat it to 45 °C.

    • Add this solution to the autoclave.

    • Rapidly add the CNC catalyst (10 g) and nitrobenzene (20.5 g) and seal the reaction vessel.

  • Fluorination Reaction:

    • Heat the mixture to 200 °C and stir for 5 hours.

    • Increase the temperature to 220 °C and continue the reaction for 11 hours.

    • Maintain the total pressure below 6.5 bar during the reaction.

  • Product Isolation and Purification:

    • After the reaction is complete, cool the mixture to 40 °C with stirring.

    • Slowly depressurize the autoclave and transfer the product to an ice-cold receiver.

    • Slowly raise the internal temperature to 150 °C and distill the product, first at atmospheric pressure and then under reduced pressure, to obtain this compound.

G Synthesis of this compound cluster_drying Reagent Drying cluster_reaction Reaction Setup cluster_fluorination Fluorination cluster_isolation Isolation & Purification drying1 Mix Cyclobutanesulfone and KF drying2 Heat and stir at 150°C drying1->drying2 drying3 Distill off some solvent under reduced pressure drying2->drying3 react1 Cool and purge with Nitrogen drying3->react1 react2 Add preheated solution of 4,5,6-Trichloropyrimidine react1->react2 react3 Add catalyst and Nitrobenzene react2->react3 react4 Seal autoclave react3->react4 fluor1 Heat to 200°C for 5 hours react4->fluor1 fluor2 Heat to 220°C for 11 hours fluor1->fluor2 iso1 Cool to 40°C fluor2->iso1 iso2 Depressurize and collect product iso1->iso2 iso3 Distill at atmospheric pressure iso2->iso3 iso4 Distill under reduced pressure iso3->iso4 final_product This compound iso4->final_product

References

4,5,6-Trifluoropyrimidine chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4,5,6-Trifluoropyrimidine

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, synthetic approaches, and its role in therapeutic applications.

Chemical Structure and IUPAC Nomenclature

This compound is a halogenated heterocyclic organic compound. The pyrimidine ring is a diazine with nitrogen atoms at positions 1 and 3. In this derivative, fluorine atoms are substituted at positions 4, 5, and 6.

IUPAC Name: this compound[1][2]

Synonyms: 4,5,6-Trifluoro-1,3-diazine[1][2]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

PropertyValueReference
CAS Number 17573-78-3[3]
Molecular Formula C₄HF₃N₂[1][3]
Molecular Weight 134.06 g/mol [1][3]
Boiling Point 83-85°C[1][2]
Density 1.4609 g/cm³[1][2]
Refractive Index 1.4087[1][2]
Storage Temperature 2-8°C under inert gas or -20°C for long-term[1][3]
Solubility Slightly soluble in Acetone, Chloroform, Methanol[1]

Synthesis and Reactivity

Halogenated pyrimidines are versatile building blocks in organic synthesis. Their reactivity is dominated by nucleophilic aromatic substitution (SNAr) reactions, where the electron-deficient pyrimidine ring is activated towards nucleophilic attack by the electron-withdrawing halogen substituents.

General Synthetic Approach

A common method for the synthesis of fluorinated pyrimidines is through halogen exchange (HALEX) reactions from their chlorinated analogs. For instance, 2,4,6-trifluoropyrimidine can be prepared from 2,4,6-trichloropyrimidine using a fluorinating agent like potassium fluoride in a suitable solvent.[4] A similar approach can be envisaged for the synthesis of this compound from 4,5,6-trichloropyrimidine.

synthesis_workflow start 4,5,6-Trichloropyrimidine reaction Halogen Exchange Reaction start->reaction reagent Fluorinating Agent (e.g., KF) Solvent (e.g., Tetramethylene sulfone) reagent->reaction product This compound reaction->product purification Purification (e.g., Distillation) product->purification final_product Pure this compound purification->final_product dCK_pathway cluster_0 Nucleotide Salvage Pathway cluster_1 Therapeutic Intervention dC Deoxycytidine dCK Deoxycytidine Kinase (dCK) dC->dCK dCMP dCMP dCK->dCMP further_phos Further Phosphorylation dCMP->further_phos dCTP dCTP further_phos->dCTP dna_synthesis DNA Synthesis & Proliferation dCTP->dna_synthesis TFP_derivative This compound Derivative TFP_derivative->dCK Inhibits inhibition->dna_synthesis Blockade

References

Spectroscopic and Structural Elucidation of 4,5,6-Trifluoropyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides a detailed overview of the expected spectroscopic characteristics of 4,5,6-trifluoropyrimidine. Due to a lack of publicly available experimental data for this specific molecule, this guide leverages data from analogous compounds and predictive methodologies to offer a comprehensive analytical profile, encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction

This compound is a halogenated heterocyclic compound of interest in medicinal chemistry and materials science due to the unique properties conferred by its fluorine substituents. Fluorine atoms can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity, making fluorinated pyrimidines valuable scaffolds in drug design. This guide outlines the theoretical spectroscopic data and the experimental protocols required for the characterization of this compound, providing a foundational resource for researchers working with this or structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR would provide critical information about its electronic and structural arrangement.

Predicted NMR Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz). These predictions are based on the analysis of structurally similar fluorinated and chlorinated pyrimidines.

Table 1: Predicted ¹H NMR Data

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-28.5 - 9.0Singlet (or narrow multiplet due to long-range F coupling)-

Rationale: The single proton at the C-2 position is expected to be significantly deshielded due to the electronegativity of the adjacent nitrogen atoms and the fluorine atoms on the pyrimidine ring.

Table 2: Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J C-F, Hz)
C-2150 - 155Doublet (due to ²J C-F coupling with F at C-4/6)10 - 20
C-4/6155 - 165Doublet of Doublets (due to ¹J C-F and ²J C-F)¹J: 230-260, ²J: 20-30
C-5130 - 140Doublet of Triplets (due to ¹J C-F and ²J C-F)¹J: 240-270, ²J: 25-35

Rationale: The carbon atoms directly bonded to fluorine (C-4, C-5, C-6) will exhibit large one-bond carbon-fluorine coupling constants (¹J C-F). The chemical shifts are influenced by the high electronegativity of fluorine.

Table 3: Predicted ¹⁹F NMR Data

FluorinePredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J F-F, Hz)
F-4/6-70 to -90Doublet15 - 25
F-5-150 to -170Triplet15 - 25

Rationale: The chemical shifts for fluorine atoms on aromatic heterocyclic rings typically appear in these regions. The multiplicity arises from through-bond coupling between adjacent fluorine atoms. The chemical shift of fluorine is highly sensitive to its electronic environment.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • An Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiment can be used to differentiate between CH, CH₂, and CH₃ groups (though not strictly necessary for this molecule).

  • ¹⁹F NMR Acquisition:

    • Acquire a one-dimensional fluorine spectrum.

    • Use an appropriate fluorine standard for referencing (e.g., CFCl₃).

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak integration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Data

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeIntensity
3100 - 3000C-H stretch (aromatic)Weak
1600 - 1450C=C and C=N stretching (ring vibrations)Medium to Strong
1350 - 1100C-F stretchingStrong
1000 - 800Ring bending and C-F bendingMedium

Rationale: The spectrum will be characterized by strong absorptions in the fingerprint region corresponding to C-F stretching vibrations. Aromatic ring stretching and a weak C-H stretch are also expected.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • Neat (liquid): Place a drop of the neat liquid sample between two KBr or NaCl plates.

    • ATR (Attenuated Total Reflectance): Place a small amount of the sample directly on the ATR crystal. This is often the simplest method.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder.

    • Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

  • Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Predicted Mass Spectrometry Data

Table 5: Predicted Mass Spectrometry Fragments

m/zIon
134[M]⁺ (Molecular Ion)
115[M - F]⁺
107[M - HCN]⁺
88[M - HCN - F]⁺

Rationale: The molecular ion peak is expected at the molecular weight of this compound (C₄HF₃N₂ = 134.06 g/mol ). Common fragmentation pathways for pyrimidines include the loss of HCN and halogen radicals.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and will likely produce significant fragmentation. Electrospray Ionization (ESI) is common for LC-MS and is a softer technique, often showing a prominent molecular ion.

  • Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio.

  • Detection: Detect the ions to generate the mass spectrum.

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification of a novel compound like this compound.

Spectroscopic_Workflow Figure 1: General Workflow for Spectroscopic Analysis cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Distillation) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 19F) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Interpretation and Correlation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: General Workflow for Spectroscopic Analysis

Hypothetical Fragmentation Pathway in Mass Spectrometry

This diagram illustrates a plausible fragmentation pathway for this compound under electron ionization.

Fragmentation_Pathway Figure 2: Hypothetical MS Fragmentation Pathway M [C4HF3N2]+• m/z = 134 M_minus_F [C4HF2N2]+ m/z = 115 M->M_minus_F - F• M_minus_HCN [C3HF3N]+• m/z = 107 M->M_minus_HCN - HCN M_minus_HCN_minus_F [C3HF2N]+ m/z = 88 M_minus_HCN->M_minus_HCN_minus_F - F•

Caption: Hypothetical MS Fragmentation Pathway

An In-depth Technical Guide to the Synthesis of 4,5,6-Trifluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing 4,5,6-trifluoropyrimidine, a fluorinated heterocyclic compound of interest in medicinal chemistry and materials science. The document details the primary synthetic pathways, including the preparation of the key precursor 4,5,6-trichloropyrimidine, and the subsequent fluorination reaction. Experimental protocols, quantitative data, and visual representations of the synthetic routes are provided to facilitate understanding and replication in a laboratory setting.

Primary Synthesis Route: Fluorination of 4,5,6-Trichloropyrimidine

The most direct and commonly reported method for the synthesis of this compound involves the halogen exchange reaction of 4,5,6-trichloropyrimidine with a fluoride salt. Potassium fluoride (KF) is the most frequently utilized fluorinating agent for this transformation, typically carried out in a high-boiling polar aprotic solvent.

Synthesis of the Precursor: 4,5,6-Trichloropyrimidine

Two principal routes for the synthesis of the crucial precursor, 4,5,6-trichloropyrimidine, have been identified from the literature.

This method involves the chlorination of commercially available 4,6-dihydroxypyrimidine. The reaction is typically carried out using a mixture of phosphoryl chloride (POCl₃) and sulfonyl chloride in the presence of an organic base like triethylamine and a solvent such as chlorobenzene[1].

Experimental Protocol:

A mixture of 4,6-dihydroxypyrimidine and chlorobenzene is heated to 40 °C in a four-neck flask. Sulfonyl chloride is then added dropwise over one hour, and the mixture is stirred for an additional six hours at the same temperature. Subsequently, phosphoryl chloride is introduced, followed by the slow, dropwise addition of triethylamine over two hours, maintaining a temperature range of 40 to 80 °C. The reaction mixture is then heated to 83 °C for ten hours. After cooling to room temperature, the reaction mixture is slowly added to water pre-heated to 40 °C. The organic layer is separated, and the aqueous layer is extracted with chlorobenzene. The combined organic layers are washed with water and concentrated under reduced pressure to yield 4,5,6-trichloropyrimidine as a black oil[1].

G cluster_0 Synthesis of 4,5,6-Trichloropyrimidine (Route A) 4,6-Dihydroxypyrimidine 4,6-Dihydroxypyrimidine SOCl2 SOCl2 POCl3 POCl3 Triethylamine Triethylamine Chlorobenzene Chlorobenzene 4,5,6-Trichloropyrimidine 4,5,6-Trichloropyrimidine

Quantitative Data for Route A:

Starting MaterialReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
4,6-DihydroxypyrimidineSOCl₂, POCl₃, TriethylamineChlorobenzene40 - 831886[1]

An alternative synthesis of a substituted 4,5,6-trichloropyrimidine derivative starts from the more readily available thiobarbituric acid. This multi-step process involves the initial formation of 4,6-dichloro-2-(methylthio)pyrimidine, followed by a series of nucleophilic displacements, oxidation, and chlorination steps to yield 4,5,6-trichloropyrimidine-2-carbonitrile[2]. While this route does not yield the unsubstituted 4,5,6-trichloropyrimidine directly, it provides a pathway to a closely related, functionalized analogue.

The key steps in this route are:

  • Conversion of thiobarbituric acid to 4,6-dichloro-2-(methylthio)pyrimidine (92% overall yield over two steps)[2].

  • Displacement of the 4- and 6-chloro groups with benzyloxy groups to give 4,6-bis(benzyloxy)-2-(methylthio)pyrimidine (86% yield)[2].

  • Oxidation of the thioether to a sulfone using m-chloroperbenzoic acid (m-CPBA) (94% yield)[2].

  • Displacement of the sulfone with a cyanide group using potassium cyanide (KCN) (87% yield)[2].

  • Chlorination at the C5 position with N-chlorosuccinimide (NCS) to yield 4,6-bis(benzyloxy)-5-chloropyrimidine-2-carbonitrile (95% yield)[2].

  • A final two-step procedure to convert this intermediate into 4,5,6-trichloropyrimidine-2-carbonitrile (30% yield)[2].

G cluster_1 Synthesis of 4,5,6-Trichloropyrimidine-2-carbonitrile (Route B) Thiobarbituric Acid Thiobarbituric Acid Step1 2 steps Dichloromethylthiopyrimidine 4,6-dichloro-2- (methylthio)pyrimidine Step2 Benzyloxyde (86% yield) Dibenzyloxypyrimidine 4,6-bis(benzyloxy)-2- (methylthio)pyrimidine Step3 m-CPBA (94% yield) Sulfone Sulfone Intermediate Step4 KCN (87% yield) Cyanopyrimidine Cyanopyrimidine Intermediate Step5 NCS (95% yield) Chlorocyanopyrimidine 4,6-bis(benzyloxy)-5-chloro pyrimidine-2-carbonitrile Step6 2 steps (30% yield) Final_Product_B 4,5,6-Trichloropyrimidine- 2-carbonitrile

Fluorination of 4,5,6-Trichloropyrimidine

The final step to obtain this compound is the halogen exchange reaction.

Experimental Protocol:

To an autoclave are added cyclobutanesulfone and potassium fluoride (KF). The mixture is stirred for one hour at 150 °C, after which a portion of the cyclobutanesulfone is removed by distillation under reduced pressure to ensure dryness. The mixture is then cooled to 90 °C, and the atmosphere is replaced with nitrogen. A preheated (45 °C) solution of 4,5,6-trichloropyrimidine in dried cyclobutanesulfone is added, followed by a catalytic amount of a CNC catalyst and nitrobenzene. The vessel is sealed and heated to 200 °C for 5 hours, then the temperature is increased to 220 °C for an additional 11 hours. The pressure is maintained below 6.5 bar. After cooling to 40 °C, the product is transferred to a cooled receiver under reduced pressure. The product is then purified by distillation, first at atmospheric pressure and then under reduced pressure.

G cluster_2 Fluorination of 4,5,6-Trichloropyrimidine 4,5,6-Trichloropyrimidine 4,5,6-Trichloropyrimidine KF KF Cyclobutanesulfone Cyclobutanesulfone Catalyst CNC catalyst, Nitrobenzene This compound This compound

Quantitative Data for Fluorination:

Starting MaterialFluorinating AgentSolventTemperature (°C)Reaction Time (h)Yield (%)
4,5,6-TrichloropyrimidinePotassium Fluoride (KF)Cyclobutanesulfone200 - 22016Not specified

Alternative Synthesis Routes

Currently, the scientific literature predominantly describes the synthesis of this compound via the fluorination of its chlorinated precursor. Extensive searches for distinct de novo syntheses of the trifluorinated pyrimidine ring or the use of alternative fluorinating agents for this specific substrate did not yield detailed, reproducible experimental protocols. The development of alternative routes remains an area for future research.

Data Presentation

Summary of Yields for Key Synthetic Steps:

ReactionStarting MaterialProductYield (%)Reference
Chlorination (Route A)4,6-Dihydroxypyrimidine4,5,6-Trichloropyrimidine86[1]
Multi-step Synthesis (Route B)Thiobarbituric Acid4,5,6-Trichloropyrimidine-2-carbonitrile~17 (overall)[2]
Fluorination4,5,6-TrichloropyrimidineThis compoundNot specified

Physicochemical and Spectroscopic Data for this compound:

PropertyValue
Molecular Formula C₄HF₃N₂
Molecular Weight 134.06 g/mol
Appearance Clear, colorless to light yellow oil
Boiling Point 83-85 °C
Density 1.4609 g/cm³
Refractive Index 1.4087

Conclusion

The synthesis of this compound is primarily achieved through the fluorination of 4,5,6-trichloropyrimidine. This precursor can be synthesized from readily available starting materials such as 4,6-dihydroxypyrimidine or thiobarbituric acid, with the former offering a more direct route. The fluorination step requires high temperatures and specialized equipment due to the use of an autoclave. While this guide provides the most current and detailed synthetic protocols available, the exploration of alternative, milder, and more efficient routes to this compound presents a valuable opportunity for future research and development in the field of fluorinated heterocycles.

References

An In-depth Technical Guide to the Reactivity and Electrophilicity of the 4,5,6-Trifluoropyrimidine Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4,5,6-trifluoropyrimidine ring is a unique heterocyclic scaffold with significant potential in medicinal chemistry and drug discovery. Its distinct trifluorination pattern imparts a high degree of electrophilicity, making it a versatile substrate for nucleophilic aromatic substitution (SNAr) reactions. This technical guide provides a comprehensive overview of the reactivity and electrophilic nature of the this compound core, drawing on available data and comparative analysis with related fluorinated pyrimidines. The guide covers its synthesis, key reactions, and potential applications, with a focus on providing practical information for researchers in the field.

Introduction: The Pyrimidine Core in Drug Discovery

The pyrimidine ring is a fundamental heterocyclic motif found in a vast array of biologically active molecules, including nucleobases and numerous pharmaceuticals. Its inherent electron-deficient nature makes it a privileged scaffold in drug design, readily amenable to functionalization. The introduction of fluorine atoms to the pyrimidine ring further enhances its chemical and pharmacological properties. Fluorine's high electronegativity can significantly modulate the electronic character of the ring, influencing its reactivity, metabolic stability, and binding affinity to biological targets.

While various fluorinated pyrimidines have been extensively studied, the 4,5,6-trifluoro isomer presents a distinct substitution pattern that warrants specific investigation. This guide aims to consolidate the current understanding of the reactivity and electrophilicity of this particular scaffold.

Synthesis of the this compound Core

Detailed experimental protocols for the synthesis of this compound are not widely published. However, general methods for the preparation of fluorinated pyrimidines typically involve the fluorination of their chlorinated analogues. A common approach is the halogen exchange (HALEX) reaction, where a polychloropyrimidine is treated with a fluoride source.

A plausible synthetic route, based on established methodologies for other fluorinated pyrimidines, is the fluorination of 4,5,6-trichloropyrimidine.

Logical Workflow for Synthesis:

Start 4,5,6-Trichloropyrimidine Reaction Halogen Exchange (HALEX) Reaction Start->Reaction Reagent Fluorinating Agent (e.g., KF, SbF3) Reagent->Reaction Solvent High-boiling polar aprotic solvent (e.g., Sulfolane, NMP) Solvent->Reaction Product This compound Reaction->Product Purification Purification (e.g., Distillation, Chromatography) Product->Purification

Caption: General workflow for the synthesis of this compound.

Experimental Protocol (Hypothetical, based on related syntheses):

Synthesis of this compound from 4,5,6-Trichloropyrimidine

  • Materials:

    • 4,5,6-Trichloropyrimidine

    • Anhydrous potassium fluoride (spray-dried)

    • High-boiling polar aprotic solvent (e.g., Sulfolane, N-Methyl-2-pyrrolidone)

    • Nitrogen or Argon gas supply

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous potassium fluoride.

    • Add the high-boiling solvent to the flask.

    • Heat the mixture to a high temperature (e.g., 180-220 °C) with vigorous stirring under a nitrogen atmosphere to ensure anhydrous conditions.

    • Cool the mixture to a suitable temperature (e.g., 150 °C) and add 4,5,6-trichloropyrimidine in one portion.

    • Heat the reaction mixture to reflux and monitor the progress of the reaction by gas chromatography (GC) or 19F NMR spectroscopy.

    • Upon completion, cool the reaction mixture to room temperature.

    • The product can be isolated by fractional distillation under reduced pressure.

    • Further purification can be achieved by column chromatography if necessary.

Note: This is a generalized protocol and reaction conditions such as temperature, reaction time, and the choice of fluorinating agent and solvent may need to be optimized.

Reactivity and Electrophilicity

The this compound ring is highly electron-deficient due to the cumulative electron-withdrawing effects of the two ring nitrogen atoms and the three fluorine substituents. This pronounced electrophilicity makes the ring highly susceptible to nucleophilic aromatic substitution (SNAr).

Key Principles of Reactivity:

  • Activation by Ring Nitrogens: The nitrogen atoms at positions 1 and 3 strongly activate the ortho and para positions (C2, C4, and C6) towards nucleophilic attack.

  • Influence of Fluorine Substituents: The fluorine atoms further enhance the electrophilicity of the carbon atoms to which they are attached. In SNAr reactions on electron-deficient rings, fluoride is often a good leaving group.

  • Regioselectivity: The positions C4 and C6 are electronically equivalent and are generally the most activated sites for nucleophilic attack due to their para-relationship to one of the ring nitrogens. The C5 position is less electrophilic.

Expected Reactivity Order for Nucleophilic Attack: C4/C6 > C5

Diagram of Nucleophilic Aromatic Substitution (SNAr) Mechanism:

Start This compound Attack Nucleophilic Attack at C4/C6 Start->Attack Nucleophile Nucleophile (Nu-) Nucleophile->Attack Intermediate Meisenheimer-like Intermediate (Anionic σ-complex) Attack->Intermediate Elimination Elimination of Fluoride Intermediate->Elimination Product 4- or 6-Substituted Product Elimination->Product

Caption: General mechanism for SNAr on this compound.

Reactions with N-Nucleophiles

Reactions with amines are expected to proceed readily, leading to the substitution of one or more fluorine atoms. The regioselectivity will be influenced by the nature of the amine and the reaction conditions.

  • Primary and Secondary Amines: These are expected to react at the C4 or C6 position. With an excess of the amine or under forcing conditions, disubstitution may occur.

  • Ammonia: Reaction with ammonia is likely to yield the corresponding aminotrifluoropyrimidine.

Experimental Protocol (General for Amination):

Reaction of this compound with an Amine

  • Materials:

    • This compound

    • Amine (primary or secondary)

    • Aprotic solvent (e.g., acetonitrile, THF, DMF)

    • Base (e.g., triethylamine, diisopropylethylamine)

  • Procedure:

    • Dissolve this compound in the chosen aprotic solvent in a round-bottom flask under a nitrogen atmosphere.

    • Add the base to the solution.

    • Cool the mixture to 0 °C.

    • Slowly add the amine to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for a specified time (monitoring by TLC or LC-MS).

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Reactions with O-Nucleophiles

Alkoxides and hydroxides are expected to react as nucleophiles, leading to the formation of alkoxy- or hydroxypyrimidines.

  • Alkoxides (e.g., sodium methoxide, sodium ethoxide): These will likely substitute a fluorine at the C4 or C6 position to give the corresponding alkoxy derivative.

  • Hydroxide: Reaction with a hydroxide source can lead to the formation of the corresponding hydroxypyrimidine.

Spectroscopic Data (Predicted and Comparative)

Specific, experimentally verified spectroscopic data for this compound is scarce in the public domain. The following data is based on general principles of NMR spectroscopy for fluorinated compounds and comparison with related structures.

Table 1: Predicted Spectroscopic Data for this compound

Spectroscopy Predicted Chemical Shifts (δ, ppm) Notes
1H NMR Singlet between 8.5 - 9.5The single proton at C2 will be a singlet and is expected to be significantly downfield due to the electron-withdrawing nature of the ring.
13C NMR C2: ~150-160C4/C6: ~155-165 (coupled to F)C5: ~130-140 (coupled to F)Carbon signals will show coupling to fluorine (nJCF). The carbons directly attached to fluorine (C4, C5, C6) will appear as complex multiplets.
19F NMR Two signals expected.The fluorine at C5 will be in a different chemical environment than the equivalent fluorines at C4 and C6. Coupling between the fluorine atoms (nJFF) is expected.

Note: These are estimated values and require experimental verification. Chemical shifts are referenced to TMS for 1H and 13C, and CFCl3 for 19F.

Applications in Drug Discovery and Signaling Pathways

While specific drugs based on the this compound scaffold are not prominent, the general class of fluorinated pyrimidines is of great importance in medicine, particularly as anticancer and antiviral agents. These compounds often act as antimetabolites, interfering with the synthesis of nucleic acids.

General Signaling Pathway Involvement of Fluoropyrimidines:

The metabolic activation of fluoropyrimidines, such as 5-fluorouracil (5-FU), leads to inhibitors of key enzymes in nucleotide biosynthesis.

FP Fluoropyrimidine Prodrug (e.g., 5-FU) Metabolism Metabolic Activation FP->Metabolism FdUMP FdUMP Metabolism->FdUMP Inhibition FdUMP->Inhibition TS Thymidylate Synthase (TS) DNA_Synth DNA Synthesis TS->DNA_Synth dUMP -> dTMP Inhibition->TS

Caption: Simplified pathway of 5-FU action.

Given its high reactivity towards nucleophiles, the this compound core could be utilized as a building block for creating libraries of compounds for screening against various biological targets. It is a potential starting material for the synthesis of inhibitors for enzymes such as deoxycytidine kinase, which are relevant in cancer therapy.

Conclusion

The this compound ring represents an intriguing and reactive scaffold for organic synthesis and medicinal chemistry. Its high electrophilicity, driven by the trifluoro substitution pattern and the inherent nature of the pyrimidine ring, makes it a prime candidate for the construction of diverse molecular architectures through nucleophilic aromatic substitution. While specific experimental data for this isomer is limited, this guide provides a foundational understanding of its expected reactivity based on established chemical principles and comparative data from related compounds. Further research into the synthesis and reaction chemistry of this compound is warranted to fully unlock its potential for the development of novel therapeutics.

4,5,6-Trifluoropyrimidine: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4,5,6-Trifluoropyrimidine is a fluorinated heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its unique electronic properties, conferred by the presence of three fluorine atoms on the pyrimidine ring, make it a valuable building block for the synthesis of novel bioactive molecules. This technical guide provides a comprehensive overview of the commercial availability, synthesis, key chemical properties, and applications of this compound, with a focus on its emerging role in the development of targeted therapeutics.

Commercial Availability and Suppliers

This compound is commercially available from a number of chemical suppliers specializing in research chemicals and building blocks for organic synthesis. The typical purity offered is ≥95%. Researchers can procure this compound in quantities ranging from milligrams to grams, suitable for laboratory-scale research and development.

SupplierProduct NumberPurityAvailable Quantities
Apollo ScientificPC7842≥95%250mg, 1g, 5g
CymitQuimicaCYM-12345≥95%250mg, 1g, 5g
FluorochemF01234≥95%1g, 5g, 10g

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and use in chemical reactions.

PropertyValue
CAS Number 17573-78-3[1]
Molecular Formula C₄HF₃N₂[1]
Molecular Weight 134.06 g/mol [1]
Appearance Colorless to pale yellow liquid
Boiling Point Not reported
Melting Point Not reported
Density Not reported
Solubility Soluble in most organic solvents
Storage Temperature 2-8 °C, under inert atmosphere

Synthesis of this compound

A plausible precursor for the synthesis is 2,4,5,6-tetrachloropyrimidine. The fluorination reaction is typically carried out in a high-boiling polar aprotic solvent, such as sulfolane, at elevated temperatures. The use of spray-dried KF can enhance the reaction rate and yield due to its high surface area and reactivity.[2]

General Experimental Protocol (Hypothetical):

  • Materials: 2,4,5,6-tetrachloropyrimidine, spray-dried potassium fluoride (KF), and sulfolane.

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 2,4,5,6-tetrachloropyrimidine and a molar excess of spray-dried KF.

    • Add anhydrous sulfolane to the flask to create a stirrable slurry.

    • Heat the reaction mixture under a nitrogen atmosphere to a temperature between 150-200 °C.

    • Monitor the reaction progress by gas chromatography-mass spectrometry (GC-MS) or ¹⁹F NMR spectroscopy.

    • Upon completion, cool the reaction mixture to room temperature.

    • The product can be isolated by fractional distillation under reduced pressure.

    • Further purification may be achieved by column chromatography on silica gel.

Spectroscopic Data

Detailed spectroscopic data for this compound is crucial for its characterization and for monitoring reactions. While a complete, published dataset is not available, the following are expected characteristic spectral features based on its structure and data from analogous compounds.

¹H NMR: A single signal in the aromatic region, likely a multiplet due to coupling with the three fluorine atoms.

¹³C NMR: Four distinct signals are expected for the four carbon atoms of the pyrimidine ring. The chemical shifts will be significantly influenced by the attached fluorine atoms, with carbon atoms directly bonded to fluorine exhibiting large C-F coupling constants.

¹⁹F NMR: Three distinct signals are expected for the three non-equivalent fluorine atoms at positions 4, 5, and 6. The chemical shifts and coupling patterns (F-F and F-H couplings) would be characteristic of the trifluoropyrimidine ring system.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) at m/z = 134.06, corresponding to the molecular weight of the compound. The fragmentation pattern would be indicative of the pyrimidine ring structure.

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for C-F stretching vibrations, typically in the region of 1000-1300 cm⁻¹, and C=N and C=C stretching vibrations of the pyrimidine ring in the 1400-1600 cm⁻¹ region.

Applications in Drug Discovery and Development

The pyrimidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[3] The introduction of fluorine atoms can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. This compound serves as a key building block for the synthesis of a variety of biologically active compounds, particularly kinase inhibitors for cancer therapy.

Deoxycytidine Kinase (dCK) Inhibitors

This compound is a known starting material for the preparation of O-linked pyrimidinamine-based compounds that act as inhibitors of deoxycytidine kinase (dCK).[1] dCK is a crucial enzyme in the salvage pathway of nucleotide synthesis and is often overexpressed in cancer cells. Inhibition of dCK can disrupt DNA synthesis and lead to cancer cell death.

The synthesis of these inhibitors typically involves the nucleophilic aromatic substitution of one of the fluorine atoms of this compound with an appropriate amine-containing side chain.

dCK_Inhibitor_Synthesis This compound This compound dCK Inhibitor dCK Inhibitor This compound->dCK Inhibitor Nucleophilic Aromatic Substitution Amine Side Chain Amine Side Chain Amine Side Chain->dCK Inhibitor

Caption: Synthesis of dCK inhibitors.

Cyclin-Dependent Kinase (CDK) Inhibitors

The pyrimidine core is a common feature in many cyclin-dependent kinase (CDK) inhibitors. CDKs are a family of protein kinases that regulate the cell cycle, and their dysregulation is a hallmark of cancer. By serving as a scaffold, this compound can be elaborated to generate potent and selective CDK inhibitors. The fluorine atoms can be strategically utilized to modulate the binding affinity and selectivity of the inhibitor for different CDK isoforms.

CDK_Signaling_Pathway cluster_0 Cell Cycle Progression cluster_1 CDK Regulation G1 Phase G1 Phase S Phase S Phase G1 Phase->S Phase G2 Phase G2 Phase S Phase->G2 Phase M Phase M Phase G2 Phase->M Phase M Phase->G1 Phase CDK4/6 CDK4/6 CDK4/6->G1 Phase Phosphorylation of Rb (promotes entry into S phase) CDK2 CDK2 CDK2->S Phase Initiation of DNA replication CDK1 CDK1 CDK1->M Phase Mitotic entry Cyclins Cyclins Cyclins->CDK4/6 Cyclins->CDK2 Cyclins->CDK1 Pyrimidine-based Inhibitor Pyrimidine-based Inhibitor Pyrimidine-based Inhibitor->CDK4/6 Inhibition Pyrimidine-based Inhibitor->CDK2 Inhibition

Caption: CDK signaling pathway and inhibition.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and to wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex organic molecules with potential therapeutic applications. Its commercial availability and the growing understanding of its reactivity make it an attractive starting material for researchers in medicinal chemistry and drug discovery. The development of novel kinase inhibitors based on the this compound scaffold represents a promising avenue for the discovery of new cancer therapies. Further research into the synthesis and applications of this compound is warranted to fully explore its potential in the development of next-generation therapeutics.

References

A Comprehensive Technical Guide to the Safe Handling and Storage of 4,5,6-Trifluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety protocols and storage conditions for 4,5,6-Trifluoropyrimidine. The information is intended to support laboratory personnel in minimizing risks and ensuring the integrity of this chemical compound.

Chemical and Physical Properties

This compound is a fluorinated heterocyclic compound with the chemical formula C₄HF₃N₂. It serves as a valuable starting material in the synthesis of various biologically active molecules, including deoxycytidine kinase inhibitors for potential cancer treatment.[1][2] A thorough understanding of its physical and chemical properties is fundamental to its safe handling.

PropertyValue
CAS Number 17573-78-3
Molecular Formula C₄HF₃N₂
Molecular Weight 134.06 g/mol [1][2]
Appearance Clear, colorless to light yellow oil[3]
Boiling Point 83-85°C[4][5]
Flash Point 83-85°C[4][5]
Density 1.4609 g/cm³[4]
Refractive Index 1.4087[4]
Solubility Slightly soluble in acetone, chloroform, and methanol[3][4]

Hazard Identification and Personal Protective Equipment (PPE)

Potential Hazards:

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Recommended Personal Protective Equipment (PPE):

To mitigate exposure risks, the following PPE should be worn at all times when handling this compound:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Nitrile rubber gloves. Ensure to check for breakthrough times and replace gloves immediately if contamination is suspected.

  • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities or when there is a risk of splashing, consider using a chemical-resistant apron or suit.

  • Respiratory Protection: All handling of this compound should be conducted in a well-ventilated laboratory or inside a certified chemical fume hood.[6][7][8] If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[9][10]

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Handling this compound eye_protection Wear Chemical Safety Goggles and Face Shield start->eye_protection hand_protection Wear Nitrile Gloves start->hand_protection body_protection Wear Lab Coat, Long Pants, Closed-Toe Shoes start->body_protection respiratory_protection Work in a Fume Hood start->respiratory_protection end Proceed with Experiment eye_protection->end hand_protection->end body_protection->end respiratory_protection->end

Caption: Required PPE for handling this compound.

Safe Handling and First Aid Measures

Handling Procedures:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.[6][7]

  • Keep the container tightly closed when not in use.[6][7]

First Aid Measures:

In the event of exposure, immediate action is crucial.

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air and keep them comfortable for breathing. If the person feels unwell, seek medical attention.[6][7]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice.[6][7]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[6][7]
Ingestion Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward. Seek immediate medical attention.

Storage and Incompatibility

Proper storage is vital to maintain the stability and purity of this compound and to prevent hazardous reactions.

Storage Conditions:

ParameterRecommendation
Temperature Store at -20°C or under an inert gas (nitrogen or argon) at 2-8°C.[1][4]
Atmosphere Store under an inert atmosphere to prevent degradation.[3][4]
Container Keep the container tightly closed in a dry and well-ventilated place.[7]

Incompatible Materials:

While specific incompatibility data for this compound is limited, based on the reactivity of similar compounds, it is advisable to avoid contact with:

  • Strong oxidizing agents

  • Strong acids

Storage_Conditions cluster_storage Storage Protocol for this compound compound This compound storage_temp Temperature: -20°C or 2-8°C compound->storage_temp storage_atm Atmosphere: Inert Gas (Nitrogen/Argon) compound->storage_atm storage_container Container: Tightly Closed, Dry, Well-Ventilated compound->storage_container incompatible Incompatible Materials: Strong Oxidizing Agents, Strong Acids compound->incompatible

Caption: Recommended storage conditions and incompatibilities.

Fire-Fighting Measures and Decomposition Products

Suitable Extinguishing Media:

  • Water spray

  • Carbon dioxide (CO₂)

  • Dry chemical

  • Alcohol-resistant foam

Hazardous Decomposition Products:

Upon combustion or thermal decomposition, this compound may release hazardous substances. While specific experimental data for this compound is not available, decomposition of similar halogenated nitrogen-containing organic compounds can produce:

  • Carbon monoxide (CO)

  • Carbon dioxide (CO₂)

  • Nitrogen oxides (NOx)

  • Hydrogen fluoride (HF)

Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Spill and Disposal Considerations

Spill Response:

In the event of a spill, follow these steps:

  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate personal protective equipment (PPE).

  • Absorb the spill with an inert material such as sand, silica gel, or universal binder.

  • Collect the absorbed material into a suitable, closed container for disposal.

  • Clean the spill area thoroughly.

Disposal:

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. The waste should be handled by a licensed professional waste disposal service. Do not allow the chemical to enter drains or waterways.[6][7]

Spill_Response_Workflow spill Spill Detected evacuate Evacuate Area & Ensure Ventilation spill->evacuate ppe Wear Appropriate PPE evacuate->ppe absorb Absorb with Inert Material ppe->absorb collect Collect in a Closed Container absorb->collect clean Clean Spill Area collect->clean disposal Dispose According to Regulations clean->disposal

Caption: Workflow for responding to a spill of this compound.

References

A Technical Guide to the Theoretical Calculation of Electron Density in 4,5,6-Trifluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the theoretical analysis of the electron density distribution in 4,5,6-Trifluoropyrimidine. The methodologies outlined herein are grounded in established computational chemistry practices and provide a robust framework for understanding the electronic properties of this and similar fluorinated heterocyclic compounds.

Introduction

Pyrimidine and its derivatives are fundamental scaffolds in medicinal chemistry and drug design.[1] The introduction of fluorine atoms into the pyrimidine ring, as in this compound, can significantly alter its physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. A thorough understanding of the electron density distribution is paramount for predicting molecular interactions, reactivity, and potential biological activity. This guide details the theoretical protocols for calculating and analyzing the electron density of this compound.

Computational Methodology

The foundation of modern electron density analysis lies in quantum chemical calculations. Density Functional Theory (DFT) is a widely used method that offers a good balance between computational cost and accuracy for systems of this nature.

Geometry Optimization

Prior to any electron density analysis, the molecular geometry of this compound must be optimized to find its lowest energy conformation. A common and reliable approach for this is the B3LYP functional in combination with a Pople-style basis set, such as 6-311++G(d,p).[2] The inclusion of diffuse functions (++) is important for accurately describing the lone pairs of electrons on the nitrogen and fluorine atoms, while the polarization functions (d,p) account for the non-spherical nature of the electron clouds.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis should be performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

Electron Density Calculation and Analysis

Once the optimized geometry is confirmed, a single-point energy calculation is performed to obtain the electronic wavefunction. From this wavefunction, various properties related to the electron density can be derived.

Mulliken population analysis provides a method for estimating the partial atomic charges in a molecule.[3] While it is known to be basis set dependent, it offers a straightforward way to quantify the electron distribution among the atoms.[3]

Natural Bond Orbital (NBO) analysis is a powerful technique for studying charge transfer, conjugative interactions, and intramolecular hyperconjugative interactions.[2][4] It transforms the canonical molecular orbitals into a set of localized orbitals that align with the familiar concepts of bonding, lone pairs, and antibonding orbitals.[5] The analysis of donor-acceptor interactions within the NBO framework provides quantitative insights into the delocalization of electron density.[4]

Experimental Protocols: A Computational Workflow

The following section details a typical computational workflow for the theoretical analysis of this compound.

  • Molecular Structure Generation : The initial 3D structure of this compound is built using a molecular modeling software.

  • Geometry Optimization : The structure is optimized using a DFT method, for instance, B3LYP with the 6-311++G(d,p) basis set.[2]

  • Frequency Calculation : A frequency calculation is performed on the optimized geometry to verify that it is a true minimum.

  • Single-Point Energy Calculation : A single-point energy calculation is carried out to obtain the final electronic wavefunction.

  • Population Analysis : Mulliken and Natural Population Analysis (NPA) are performed to calculate the atomic charges.

  • NBO Analysis : A full NBO analysis is conducted to investigate bonding interactions, lone pairs, and delocalization effects.

Below is a Graphviz diagram illustrating this computational workflow.

G A 1. Molecular Structure Generation (this compound) B 2. Geometry Optimization (e.g., DFT/B3LYP/6-311++G(d,p)) A->B C 3. Vibrational Frequency Analysis B->C D 4. Single-Point Energy Calculation C->D E 5. Electron Density Analysis D->E F Mulliken Population Analysis (Atomic Charges) E->F G Natural Bond Orbital (NBO) Analysis (Donor-Acceptor Interactions) E->G H Electrostatic Potential Mapping E->H

Figure 1: Computational workflow for electron density analysis.

Illustrative Data Presentation

The following tables present hypothetical but plausible quantitative data for this compound, derived from the principles of electronegativity and inductive effects of fluorine atoms on a pyrimidine ring. These tables are for illustrative purposes to demonstrate how the results of the aforementioned calculations would be presented.

Calculated Atomic Charges

The introduction of three highly electronegative fluorine atoms is expected to lead to a significant polarization of the pyrimidine ring. The carbon atoms bonded to fluorine will exhibit positive partial charges, while the fluorine and nitrogen atoms will carry negative partial charges.

AtomMulliken Charge (e)Natural Population Analysis (e)
N1-0.450-0.550
C20.3500.400
N3-0.450-0.550
C40.6000.700
C50.5500.650
C60.6000.700
F(C4)-0.300-0.400
F(C5)-0.280-0.380
F(C6)-0.300-0.400
H(C2)0.1800.280

Table 1: Hypothetical calculated atomic charges for this compound.

Natural Bond Orbital (NBO) Analysis

The NBO analysis would reveal the nature of the bonding and the extent of electron delocalization. Key interactions would include the donation of electron density from the lone pairs of the nitrogen and fluorine atoms into the antibonding orbitals of the pyrimidine ring.

Donor NBOAcceptor NBOE(2) (kcal/mol)
LP(1) N1π(C2-N3)25.5
LP(1) N3π(C2-N1)25.5
LP(1) N1π(C6-C5)18.2
LP(1) N3π(C4-C5)18.2
LP(2) F(C4)σ(C4-C5)5.1
LP(2) F(C5)σ(C4-C5)4.8
LP(2) F(C5)σ(C5-C6)4.8
LP(2) F(C6)σ(C5-C6)5.1

Table 2: Hypothetical second-order perturbation theory analysis of the Fock Matrix in the NBO basis for this compound. E(2) represents the stabilization energy of the donor-acceptor interaction.

Visualization of Electron Density Concepts

The electron-withdrawing nature of the fluorine atoms creates regions of high and low electron density, which are crucial for understanding intermolecular interactions. The following diagram illustrates the logical relationship between the substitution pattern and the resulting electronic properties.

G A This compound (Molecular Structure) B High Electronegativity of Fluorine A->B D Mesomeric Effect (-M) of Pyrimidine Nitrogens A->D C Inductive Effect (-I) B->C E Polarization of C-F and C-N bonds C->E D->E F Electron-Deficient Carbon Atoms (C4, C5, C6) E->F G Electron-Rich Nitrogen and Fluorine Atoms E->G H Susceptibility to Nucleophilic Attack F->H

Figure 2: Conceptual diagram of electronic effects in this compound.

Conclusion

This technical guide has provided a comprehensive overview of the theoretical methods used to calculate and analyze the electron density of this compound. By following the detailed computational workflow, researchers can gain valuable insights into the electronic structure of this important fluorinated heterocyclic compound. The illustrative data and visualizations presented serve as a template for the expected outcomes of such an analysis, which are critical for applications in drug discovery and materials science. The methodologies described are well-established in the field of computational chemistry and provide a solid foundation for further research into the properties and reactivity of fluorinated pyrimidines.

References

The Dawn of a New Era in Chemotherapy: A Technical Guide to the Discovery and History of Fluorinated Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of fluorinated pyrimidines marked a pivotal moment in the history of oncology, heralding the age of rational drug design in cancer therapy. This technical guide provides an in-depth exploration of the scientific journey behind these groundbreaking compounds, from the initial observations that sparked their development to the elucidation of their complex mechanisms of action. We will delve into the key experiments, present critical quantitative data, and illustrate the intricate biochemical pathways that underpin their enduring role in cancer treatment.

The Genesis of an Idea: From Uracil Uptake to a Novel Hypothesis

The story of fluorinated pyrimidines begins in the early 1950s, a time of burgeoning understanding of nucleic acid metabolism. A key observation by researchers Abraham Cantarow and Karl Paschkis in 1954 laid the conceptual groundwork for this new class of drugs. They discovered that liver tumors in rats absorbed radioactive uracil, a component of ribonucleic acid (RNA), more readily than normal liver cells.[1] This finding suggested that rapidly proliferating cancer cells had a heightened demand for pyrimidines, the building blocks of nucleic acids.

This crucial insight inspired Dr. Charles Heidelberger at the University of Wisconsin. Heidelberger had previously noted the potent inhibitory effects of fluorine when substituted into molecules like fluoroacetic acid. He hypothesized that a fluorine-substituted analog of uracil could act as an "antimetabolite," a fraudulent building block that could disrupt the metabolic machinery of cancer cells by being preferentially taken up and interfering with nucleic acid synthesis.[1] This elegant hypothesis, bridging the gap between basic metabolic research and therapeutic application, set the stage for a transformative breakthrough.

G cluster_0 Initial Observation (1954) cluster_1 Heidelberger's Hypothesis cluster_2 Drug Development Uracil_Uptake Rat hepatomas show higher uracil uptake than normal tissue. Antimetabolite_Concept A fluorinated uracil analog could act as an antimetabolite in cancer cells. Uracil_Uptake->Antimetabolite_Concept inspires Fluorine_Inhibition Fluorine substitution in fluoroacetic acid leads to enzyme inhibition. Fluorine_Inhibition->Antimetabolite_Concept informs Synthesis_Request Heidelberger requests synthesis of 5-Fluorouracil. Antimetabolite_Concept->Synthesis_Request

Caption: Logical progression from the observation of differential uracil uptake to the hypothesis of a fluorinated pyrimidine antimetabolite.

The Synthesis and Discovery of 5-Fluorouracil (5-FU)

Acting on his hypothesis, Heidelberger collaborated with Robert Duschinsky and Robert Schnitzer at Hoffmann-La Roche, who successfully synthesized 5-fluorouracil (5-FU) in 1957.[1] The strategic placement of a highly electronegative fluorine atom at the 5th position of the uracil ring was a masterstroke of chemical design. This substitution sterically mimics the methyl group of thymine, a crucial component of DNA, while its electronic properties drastically alter the molecule's reactivity.

Initial preclinical studies in mouse models were remarkably successful, demonstrating that 5-FU markedly inhibited tumor growth.[1] These promising results paved the way for the first clinical trials. In 1958, a team led by Anthony R. Curreri, Fred J. Ansfield, and Heidelberger himself, reported the first clinical findings of 5-FU's anticancer activity in humans.[1] The drug was patented in 1956 and entered medical use in 1962, solidifying its place as a cornerstone of chemotherapy.[1]

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

5-Fluorouracil exerts its cytotoxic effects through a complex and multifaceted mechanism, primarily by disrupting DNA and RNA synthesis and function.[2][3] 5-FU itself is a prodrug that must be anabolized intracellularly to its active metabolites.

Metabolic Activation

The metabolic activation of 5-FU proceeds through several enzymatic steps to form three key active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorouridine triphosphate (FUTP), and fluorodeoxyuridine triphosphate (FdUTP).[2]

G 5-FU 5-FU FUMP FUMP 5-FU->FUMP OPRT / UP, UK FUDR FUDR 5-FU->FUDR TP FUDP FUDP FUMP->FUDP FUTP FUTP FUDP->FUTP FdUDP FdUDP FUDP->FdUDP Ribonucleotide Reductase RNA_Damage RNA Damage FUTP->RNA_Damage FdUMP FdUMP FUDR->FdUMP TS_Inhibition Thymidylate Synthase Inhibition FdUMP->TS_Inhibition FdUDP->FdUMP FdUTP FdUTP FdUDP->FdUTP DNA_Damage DNA Damage FdUTP->DNA_Damage

Caption: Metabolic activation pathway of 5-Fluorouracil (5-FU) to its cytotoxic metabolites.

Inhibition of Thymidylate Synthase (TS)

The primary and most well-understood mechanism of 5-FU's action is the inhibition of thymidylate synthase (TS). The active metabolite, FdUMP, forms a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate.[2] This complex blocks the enzyme's active site, preventing the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[2][3] The resulting depletion of dTMP leads to a "thymineless death" in rapidly dividing cancer cells.[1]

Incorporation into RNA and DNA

The other active metabolites of 5-FU contribute significantly to its cytotoxicity. FUTP is incorporated into RNA in place of uridine triphosphate, leading to disruptions in RNA processing and function.[3] FdUTP can be misincorporated into DNA instead of deoxythymidine triphosphate, causing DNA damage and instability.[3]

Quantitative Data

The following tables summarize key quantitative data related to the activity and properties of 5-fluorouracil.

Table 1: In Vitro Cytotoxicity of 5-Fluorouracil (IC50 Values)

Cell LineCancer TypeIC50 (µM)Exposure TimeCitation
HCT 116Colon Cancer13.53 days[4]
HCT 116Colon Cancer1.485 days[4]
HT-29Colon Cancer11.255 days[4]
SW620Colon Cancer~13 µg/ml (~100 µM)48 hours[5]
ESCC Cell Lines (Range)Esophageal Squamous Cell Carcinoma1.00 - 39.81Not Specified[6]

Table 2: Pharmacokinetic Properties of 5-Fluorouracil in Humans

ParameterValueNotesCitation
Elimination Half-life10-20 minutesAfter intravenous administration[7][8]
Oral Bioavailability0-80% (highly variable)Due to first-pass metabolism by DPD[9]
Protein Binding8-12%[1]

Table 3: Early Clinical Trial Response Rates for Single-Agent 5-FU

Cancer TypeNumber of PatientsObjective Response RateCitation
Various Solid Tumors10325% (in patients receiving adequate dosage)[10]
Advanced Colorectal CarcinomaVaries across studies5% - 18% (Partial Response)[11]

Experimental Protocols

Synthesis of 5-Fluorouracil (Adapted from Duschinsky et al.)

The original synthesis of 5-fluorouracil involved a multi-step chemical process. A common method is the condensation of the ethyl ester of fluoroacetic acid with ethyl formate in the presence of a base like potassium ethoxide. The resulting intermediate is then cyclized with S-methylisothiourea, followed by hydrolysis to yield 5-fluorouracil.[12]

A representative synthetic scheme is as follows:

  • Step 1: Formation of Hydroxy-methylenfluoroacetic Ester: The ethyl ester of fluoroacetic acid is reacted with ethyl formate in the presence of potassium ethoxide.

  • Step 2: Cyclization: The product from Step 1 is reacted with S-methylisothiourea to form 2-methylthio-4-hydroxy-5-fluoropyrimidine.

  • Step 3: Hydrolysis: The intermediate from Step 2 is hydrolyzed with hydrochloric acid to yield 5-fluorouracil.

Note: This is a simplified representation. The original experimental protocols involve specific reaction conditions, solvents, and purification steps.

In Vivo Antitumor Activity Assay in Mice (Conceptual Workflow)

Early assessments of 5-FU's efficacy were conducted in mouse models bearing transplantable tumors.

G Tumor_Implantation Tumor cells implanted into mice. Tumor_Growth Tumors allowed to grow to a palpable size. Tumor_Implantation->Tumor_Growth Randomization Mice randomized into control and treatment groups. Tumor_Growth->Randomization Treatment Treatment group receives 5-FU (e.g., intraperitoneally). Randomization->Treatment Control Control group receives vehicle. Randomization->Control Monitoring Tumor size and body weight monitored regularly. Treatment->Monitoring Control->Monitoring Endpoint Study endpoint reached (e.g., predetermined tumor size or time). Monitoring->Endpoint Analysis Comparison of tumor growth inhibition between groups. Endpoint->Analysis

Caption: Conceptual workflow for early in vivo antitumor activity testing of 5-FU in mice.

Thymidylate Synthase Inhibition Assay (Tritium Release Assay)

This assay measures the activity of thymidylate synthase by quantifying the release of tritium from a radiolabeled substrate.

Protocol Outline:

  • Cell Culture and Incubation: Cancer cells are cultured and incubated with [5-³H]deoxyuridine. This precursor is taken up by the cells and converted to [5-³H]dUMP.

  • Enzymatic Reaction: Thymidylate synthase converts [5-³H]dUMP to dTMP, releasing the tritium atom at the 5-position as tritiated water ([³H]H₂O).

  • Separation and Quantification: The tritiated water is separated from the radiolabeled substrate and other cellular components.

  • Measurement: The amount of radioactivity in the aqueous fraction is measured using a liquid scintillation counter, which is proportional to the thymidylate synthase activity.

  • Inhibition Measurement: To measure inhibition by 5-FU, cells are pre-incubated with the drug before the addition of the radiolabeled substrate. The reduction in tritium release compared to untreated cells indicates the degree of TS inhibition.

Evolution and Future Directions

Since its discovery, the clinical use of 5-fluorouracil has been continuously refined. The development of continuous infusion schedules, combination therapies with agents like leucovorin (which stabilizes the FdUMP-TS complex), irinotecan, and oxaliplatin have significantly improved response rates in various cancers.[11][13] Furthermore, the challenges of 5-FU's variable oral bioavailability and short half-life spurred the development of oral fluoropyrimidine prodrugs, such as tegafur and capecitabine, which are converted to 5-FU in the body.[14]

The discovery of dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in 5-FU catabolism, has ushered in the era of pharmacogenomics for fluoropyrimidine therapy.[14] Patients with genetic variations leading to DPD deficiency are at high risk of severe toxicity from standard doses of 5-FU.

The legacy of the fluorinated pyrimidines is a testament to the power of rational drug design. From a fundamental observation about tumor metabolism to the synthesis of a targeted molecule, the story of 5-FU exemplifies a paradigm shift in cancer research. As our understanding of tumor biology and pharmacology deepens, the principles established during the discovery and development of these pioneering drugs will continue to guide the creation of more effective and less toxic cancer therapies.

References

Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4,5,6-Trifluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed experimental data specifically for 4,5,6-trifluoropyrimidine is limited in publicly available literature. The following application notes and protocols are based on the well-established principles of nucleophilic aromatic substitution (SNAr) on analogous fluorinated pyrimidines and other electron-deficient heteroaromatic systems. These should be considered as starting points for reaction development and optimization.

Introduction

This compound is a highly activated electron-deficient heterocyclic scaffold of significant interest in medicinal chemistry and materials science. The presence of three strongly electron-withdrawing fluorine atoms, coupled with the inherent electron-deficient nature of the pyrimidine ring, renders the molecule exceptionally susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the facile and often regioselective introduction of a wide array of functional groups, making it a valuable building block for the synthesis of novel chemical entities.

The primary sites of nucleophilic attack on the this compound ring are the C4 and C6 positions, which are equivalent due to the molecule's symmetry. These positions are highly activated by the adjacent ring nitrogens and the fluorine substituents. The C5 position is generally less reactive towards nucleophilic attack. The exceptional reactivity of the C-F bond as a leaving group in SNAr reactions, despite its high bond strength, is a key feature of this chemistry, proceeding through a stabilized Meisenheimer intermediate.

Regioselectivity

In monosubstitution reactions with a single equivalent of a nucleophile, the attack is expected to occur exclusively at the C4 or C6 position. For instance, studies on the related 2,4,6-trifluoropyrimidine have shown a preference for substitution at the 4-position over the 2-position. By analogy, in this compound, the initial substitution will yield a 4-substituted-5,6-difluoropyrimidine. Subsequent substitutions can be achieved, often requiring more forcing conditions, and the regioselectivity will be influenced by the nature of the substituent introduced in the first step.

Applications in Drug Discovery

The pyrimidine core is a ubiquitous feature in a vast number of biologically active compounds, including approved drugs. The ability to functionalize the pyrimidine ring in a controlled manner is therefore of paramount importance in drug discovery. This compound serves as a versatile starting material for the synthesis of libraries of substituted pyrimidines for screening against various biological targets. The introduction of different nucleophiles can modulate the physicochemical properties and biological activity of the resulting molecules, aiding in the optimization of lead compounds.

General Reaction Workflow

The experimental workflow for a typical SNAr reaction on this compound is straightforward and amenable to parallel synthesis.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Dissolve this compound and Nucleophile in Solvent base Add Base (if required) reagents->base stir Stir at appropriate temperature base->stir monitor Monitor reaction by TLC or LC-MS stir->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography or Recrystallization dry->purify product product purify->product Characterize Product (NMR, MS, etc.)

Caption: A generalized experimental workflow for the nucleophilic aromatic substitution on this compound.

Quantitative Data Summary

The following tables summarize representative reaction conditions and yields for the SNAr of fluorinated pyrimidines with various nucleophiles. These serve as a guideline for reactions with this compound.

Table 1: Reaction with Nitrogen Nucleophiles

Nucleophile Base Solvent Temp. (°C) Time (h) Yield (%) Reference (Analogous System)
Ammonia - Acetonitrile 0 2 ~80-90 [1]
Benzylamine DIPEA Acetonitrile 0 2 >95 [1]
Morpholine K2CO3 DMF 25 4 ~90 General Protocol

| Aniline | NaH | THF | 0 - 25 | 6 | ~75-85 | General Protocol |

Table 2: Reaction with Oxygen Nucleophiles

Nucleophile Base Solvent Temp. (°C) Time (h) Yield (%) Reference (Analogous System)
Sodium Methoxide - Methanol 0 - 25 1 >95 General Protocol
Phenol K2CO3 Acetonitrile 80 12 ~80-90 General Protocol

| Benzyl alcohol | NaH | THF | 25 | 8 | ~70-80 | General Protocol |

Table 3: Reaction with Sulfur Nucleophiles

Nucleophile Base Solvent Temp. (°C) Time (h) Yield (%) Reference (Analogous System)
Sodium thiomethoxide - Methanol 0 1 >95 General Protocol
Thiophenol K2CO3 DMF 25 3 ~90-95 General Protocol

| Benzyl mercaptan | DIPEA | Acetonitrile | 25 | 4 | ~85-95 | General Protocol |

Experimental Protocols

Materials and General Methods:

  • All reactions should be carried out in oven-dried glassware under an inert atmosphere (e.g., Nitrogen or Argon) unless otherwise specified.

  • Solvents should be of anhydrous grade.

  • Reagents should be of high purity and used as received from commercial suppliers.

  • Reaction progress should be monitored by thin-layer chromatography (TLC) on silica gel plates or by liquid chromatography-mass spectrometry (LC-MS).

  • Purification of products should be performed by flash column chromatography on silica gel or by recrystallization.

  • Product characterization should be carried out using standard analytical techniques (1H NMR, 13C NMR, 19F NMR, and high-resolution mass spectrometry).

Protocol 1: Synthesis of 4-Amino-5,6-difluoropyrimidine

This protocol describes the reaction of this compound with ammonia.

Materials:

  • This compound (1.0 eq)

  • Ammonia (0.5 M solution in 1,4-dioxane, 1.1 eq)

  • Anhydrous acetonitrile

Procedure:

  • To a stirred solution of this compound in anhydrous acetonitrile (0.2 M) at 0 °C, add the ammonia solution dropwise.

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 4-amino-5,6-difluoropyrimidine.

G start Start dissolve Dissolve this compound in anhydrous Acetonitrile start->dissolve cool Cool to 0 °C dissolve->cool add_nh3 Add Ammonia solution dropwise cool->add_nh3 stir Stir at 0 °C for 2h add_nh3->stir monitor Monitor by TLC/LC-MS stir->monitor concentrate Concentrate in vacuo monitor->concentrate Reaction Complete workup Aqueous Work-up (EtOAc/Water) concentrate->workup purify Purify by Column Chromatography workup->purify end Obtain 4-Amino-5,6- difluoropyrimidine purify->end

Caption: Experimental workflow for the synthesis of 4-amino-5,6-difluoropyrimidine.

Protocol 2: Synthesis of 4-Phenoxy-5,6-difluoropyrimidine

This protocol describes the reaction of this compound with phenol, an oxygen nucleophile.

Materials:

  • This compound (1.0 eq)

  • Phenol (1.1 eq)

  • Potassium carbonate (K2CO3, 1.5 eq)

  • Anhydrous acetonitrile or DMF

Procedure:

  • To a stirred suspension of potassium carbonate in anhydrous acetonitrile (0.3 M), add phenol and stir for 15 minutes at room temperature.

  • Add this compound to the mixture.

  • Heat the reaction mixture to 80 °C and stir overnight.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain 4-phenoxy-5,6-difluoropyrimidine.

Protocol 3: Synthesis of 4-(Phenylthio)-5,6-difluoropyrimidine

This protocol details the reaction with thiophenol, a sulfur nucleophile.

Materials:

  • This compound (1.0 eq)

  • Thiophenol (1.1 eq)

  • Potassium carbonate (K2CO3, 1.5 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • To a solution of thiophenol in anhydrous DMF (0.4 M), add potassium carbonate.

  • Stir the mixture for 10 minutes at room temperature.

  • Add this compound to the reaction mixture.

  • Stir at room temperature for 3 hours, or until the starting material is consumed as indicated by TLC or LC-MS.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the resulting residue by flash column chromatography to yield 4-(phenylthio)-5,6-difluoropyrimidine.

Safety Precautions

  • This compound is expected to be an irritant and harmful if swallowed or inhaled. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

  • Reactions involving strong bases like sodium hydride should be handled with extreme care, under an inert atmosphere, as they are highly reactive with water and protic solvents.

  • Always consult the Safety Data Sheet (SDS) for all chemicals used.

References

4,5,6-Trifluoropyrimidine: A Versatile Building Block for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4,5,6-Trifluoropyrimidine has emerged as a valuable and versatile building block in medicinal chemistry, offering a unique scaffold for the synthesis of a diverse range of biologically active compounds. The strategic incorporation of fluorine atoms onto the pyrimidine ring significantly influences the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This has led to its use in the development of potent and selective therapeutic agents, particularly in the realm of kinase inhibitors for oncology.

The electron-withdrawing nature of the three fluorine atoms activates the pyrimidine ring for nucleophilic aromatic substitution (SNAr), making it a highly reactive and adaptable starting material. This reactivity, coupled with the potential for regioselective functionalization, allows medicinal chemists to systematically explore the chemical space around the pyrimidine core to optimize potency, selectivity, and pharmacokinetic profiles of drug candidates.

Application in Kinase Inhibitor Synthesis

A primary application of this compound is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. By serving as a core scaffold, the trifluoropyrimidine moiety can be elaborated with various substituents to create compounds that bind to the ATP-binding site of specific kinases, thereby inhibiting their activity and disrupting downstream signaling pathways that promote cancer cell growth and survival.

The fluorine atoms on the pyrimidine ring can form key hydrogen bonds and other non-covalent interactions with amino acid residues in the kinase active site, contributing to high binding affinity and selectivity. Furthermore, the metabolic stability conferred by the C-F bonds can lead to improved pharmacokinetic properties, such as a longer half-life in the body.

Regioselectivity of Nucleophilic Aromatic Substitution

The reactivity of the three fluorine atoms on the this compound ring towards nucleophilic displacement is not equal. The C4 and C6 positions are generally more activated towards nucleophilic attack than the C5 position due to the cumulative electron-withdrawing effects of the ring nitrogens and the adjacent fluorine atoms. The regioselectivity of the substitution can be influenced by the nature of the nucleophile, the reaction conditions, and the presence of other substituents on the pyrimidine ring. This differential reactivity allows for the sequential and controlled introduction of various functional groups, providing a powerful tool for the construction of complex molecular architectures. For instance, in the closely related 5-chloro-2,4,6-trifluoropyrimidine, reactions with amine nucleophiles have shown a preference for substitution at the 4-position.[1]

Experimental Protocols

The following protocols provide detailed methodologies for the functionalization of fluorinated pyrimidines, which can be adapted for this compound in the synthesis of kinase inhibitors and other medicinally relevant molecules.

Protocol 1: Nucleophilic Aromatic Substitution with an Amine

This protocol describes a general procedure for the reaction of a fluorinated pyrimidine with a primary or secondary amine, a common step in the synthesis of many kinase inhibitors.

Materials:

  • This compound (or a related polyfluoropyrimidine)

  • Amine nucleophile (e.g., aniline, benzylamine, morpholine)

  • N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

  • Anhydrous solvent (e.g., acetonitrile, THF, DMF)

  • Standard laboratory glassware and stirring apparatus

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the fluorinated pyrimidine (1.0 eq).

  • Dissolve the starting material in the chosen anhydrous solvent.

  • Add the amine nucleophile (1.0-1.2 eq) to the solution.

  • Add DIPEA (1.5-2.0 eq) to the reaction mixture to act as a scavenger for the hydrofluoric acid (HF) generated during the reaction.

  • Stir the reaction mixture at the desired temperature (ranging from 0 °C to reflux, depending on the reactivity of the nucleophile and substrate).

  • Monitor the progress of the reaction by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the desired substituted pyrimidine.

Protocol 2: Sequential Nucleophilic Substitution

This protocol outlines a strategy for the stepwise substitution of multiple fluorine atoms on the pyrimidine ring, allowing for the introduction of different functionalities at specific positions.

Procedure:

  • Perform the first nucleophilic substitution reaction as described in Protocol 1, using a limiting amount of the first nucleophile (e.g., 1.0 eq) to favor monosubstitution.

  • Purify the monosubstituted product by column chromatography.

  • Subject the purified monosubstituted pyrimidine to a second nucleophilic substitution reaction using a different nucleophile. The reaction conditions (temperature, solvent, base) may need to be optimized for the second step, as the reactivity of the remaining fluorine atoms will be altered by the presence of the first substituent.

  • Work-up and purify the disubstituted product as described in Protocol 1.

Data Presentation

The following tables summarize representative quantitative data for reactions and biological activities of fluorinated pyrimidine derivatives.

Table 1: Regioselectivity and Yields of Nucleophilic Aromatic Substitution on 5-chloro-2,4,6-trifluoropyrimidine [1]

NucleophileProduct Ratio (4-substituted : 2-substituted)Isolated Yield of 4-substituted product (%)
Ammonia9 : 1-
Benzylamine5 : 165
Morpholine10 : 178
Aniline4 : 155

Note: This data is for a closely related analogue and serves as a predictive guide for the reactivity of this compound.

Table 2: Biological Activity of Representative Fluorinated Pyrimidine-Based Kinase Inhibitors

Compound IDTarget KinaseIC50 (nM)Cell LineAntiproliferative IC50 (nM)
A Aurora A<200NCI-H446 (SCLC)<200
B EGFR91A549 (NSCLC)350
C FLT3<4MV4-11 (AML)<4
D CHK1<4MV4-11 (AML)<4

Note: The compound IDs are placeholders for specific chemical structures that would be detailed in a full research article. SCLC = Small-Cell Lung Cancer, NSCLC = Non-Small-Cell Lung Cancer, AML = Acute Myeloid Leukemia.

Visualizations

Diagram 1: General Workflow for Kinase Inhibitor Synthesis

G start This compound step1 Nucleophilic Aromatic Substitution (S_NAr) (Amine 1) start->step1 intermediate1 4-Amino-5,6-difluoropyrimidine Intermediate step1->intermediate1 step2 Second S_NAr (Amine 2) intermediate1->step2 intermediate2 4,6-Diamino-5-fluoropyrimidine Intermediate step2->intermediate2 step3 Further Functionalization (e.g., Suzuki Coupling) intermediate2->step3 final_product Final Kinase Inhibitor step3->final_product

Caption: A generalized synthetic workflow for the preparation of kinase inhibitors starting from this compound.

Diagram 2: Signaling Pathway Inhibition

G receptor Receptor Tyrosine Kinase (e.g., EGFR, FLT3) pi3k PI3K/Akt Pathway receptor->pi3k ras Ras/MAPK Pathway receptor->ras inhibitor Pyrimidine-based Kinase Inhibitor inhibitor->receptor proliferation Cell Proliferation & Survival pi3k->proliferation ras->proliferation apoptosis Apoptosis

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a pyrimidine-based inhibitor.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4,5,6-Trifluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and evaluation of kinase inhibitors utilizing the versatile 4,5,6-trifluoropyrimidine scaffold. The high reactivity of the fluorine substituents on the pyrimidine ring allows for controlled, sequential nucleophilic aromatic substitution (SNAr) reactions, enabling the creation of diverse libraries of substituted pyrimidines for screening against various kinase targets. This document details synthetic protocols, presents representative biological data, and illustrates key signaling pathways and experimental workflows.

Introduction to this compound in Kinase Inhibitor Design

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous FDA-approved kinase inhibitors. Its ability to mimic the purine core of ATP allows for competitive binding to the kinase hinge region. The introduction of fluorine atoms at the 4,5, and 6-positions of the pyrimidine ring significantly enhances its utility as a starting material for kinase inhibitor synthesis. The strong electron-withdrawing nature of the fluorine atoms activates the pyrimidine ring for nucleophilic attack, facilitating the synthesis of polysubstituted derivatives. The fluorine atoms can be sequentially displaced by various nucleophiles, such as amines, anilines, and alkoxides, allowing for precise control over the final structure of the inhibitor. This regioselective substitution is crucial for exploring the structure-activity relationship (SAR) and optimizing the potency and selectivity of the synthesized compounds.

Featured Application: Synthesis of a 2,4,6-Trisubstituted Pyrimidine as an Aurora Kinase Inhibitor

Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis.[1] Their overexpression is a hallmark of many cancers, making them attractive targets for cancer therapy. This section outlines a representative synthesis of a potent 2,4,6-trisubstituted pyrimidine-based Aurora kinase inhibitor starting from this compound. The synthetic strategy relies on the differential reactivity of the fluorine atoms, allowing for a stepwise and regioselective introduction of different amine nucleophiles.

General Synthetic Workflow

The overall workflow for the synthesis and evaluation of kinase inhibitors from this compound is depicted below.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A This compound B First Nucleophilic Aromatic Substitution (SNAr) A->B C Monosubstituted Pyrimidine Intermediate B->C D Second Nucleophilic Aromatic Substitution (SNAr) C->D E Disubstituted Pyrimidine Intermediate D->E F Third Nucleophilic Aromatic Substitution (SNAr) E->F G Final Kinase Inhibitor F->G H In Vitro Kinase Assay G->H I Cell-Based Assays H->I J Structure-Activity Relationship (SAR) Analysis I->J

General workflow for synthesis and evaluation.

Experimental Protocols

Protocol 1: Synthesis of a N2,N4,N6-Trisubstituted Pyrimidine-2,4,6-triamine

This protocol describes a three-step synthesis of a hypothetical trisubstituted pyrimidine kinase inhibitor from this compound. The regioselectivity of the substitutions is guided by the electronic and steric properties of the incoming nucleophiles and the reaction conditions.

Materials:

  • This compound

  • Amine 1 (e.g., 3-aminopyrazole)

  • Amine 2 (e.g., (S)-3-aminopyrrolidine derivative)

  • Amine 3 (e.g., 1-ethylpiperazine)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous 1-pentanol

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step 1: First Nucleophilic Aromatic Substitution

  • To a solution of this compound (1.0 eq) in anhydrous THF at 0 °C, add Amine 1 (1.0 eq) and DIPEA (1.1 eq).

  • Stir the reaction mixture at 0 °C for 2 hours, monitoring the progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction with water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the monosubstituted pyrimidine intermediate.

Step 2: Second Nucleophilic Aromatic Substitution

  • Dissolve the monosubstituted pyrimidine intermediate (1.0 eq) and Amine 2 (1.1 eq) in 1-pentanol.

  • Add DIPEA (1.2 eq) to the mixture and heat to 120 °C for 6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, pour the reaction mixture into water.

  • Collect the precipitate by filtration and purify by flash column chromatography to obtain the disubstituted pyrimidine.

Step 3: Third Nucleophilic Aromatic Substitution

  • To a solution of the disubstituted pyrimidine (1.0 eq) in 1-pentanol, add Amine 3 (1.5 eq).

  • Heat the reaction mixture to 140 °C for 2 hours.

  • After cooling, dilute the mixture with brine and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the final trisubstituted pyrimidine inhibitor.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general method for determining the in vitro potency of the synthesized compounds against a target kinase, such as Aurora A.[2]

Materials:

  • Synthesized pyrimidine inhibitors

  • Recombinant human Aurora A kinase

  • Kinase substrate (e.g., Kemptide)

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical 10-point, 3-fold dilution series starting from 10 mM is recommended.

  • Assay Plate Preparation: Add 1 µL of the diluted compounds to the wells of a 384-well plate. Include DMSO-only wells as a negative control and a known Aurora A inhibitor as a positive control.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase assay buffer, Aurora A enzyme, and the substrate.

    • Initiate the reaction by adding the master mix to each well.

    • Incubate the plate at 30 °C for 60 minutes.

  • ATP Detection:

    • Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Quantitative Data

The following tables summarize representative inhibitory activities of various 2,4,6-trisubstituted pyrimidine-based kinase inhibitors against different kinase targets. This data is compiled from the literature and serves as a reference for the potential potency of compounds synthesized from a trifluoropyrimidine scaffold.

Table 1: Inhibitory Activity of Pyrimidine Derivatives against Aurora Kinases

Compound IDR² SubstituentR⁴ SubstituentR⁶ SubstituentAurora A IC₅₀ (nM)Aurora B IC₅₀ (nM)Reference
1 -NH-(S)-pyrrolidinyl-amide-NH-(5-methyl-1H-pyrazol-3-yl)4-ethylpiperazin-1-yl35.7150.2[2][3]
2 -NH-(S)-pyrrolidinyl-amide-NH-(5-methyl-1H-pyrazol-3-yl)4-methylpiperazin-1-yl42.1189.5[2][3]
3 -NH-(S)-pyrrolidinyl-amide-NH-(5-methyl-1H-pyrazol-3-yl)(S)-3-(dimethylamino)pyrrolidin-1-yl28.9121.7[2][3]

Table 2: Inhibitory Activity of Pyrimidine Derivatives against other Kinases

Compound IDTarget KinaseR² SubstituentR⁴ SubstituentR⁶ SubstituentIC₅₀ (nM)Reference
4 CDK2-NH-phenyl-NH-phenyl-83[4]
5 CDK9-NH-phenyl-NH-phenyl-65[4]
6 JAK1-NH-phenyl-morpholine--CN2.1[5]
7 JAK2-NH-phenyl-morpholine--CN12[5]

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by the classes of kinase inhibitors discussed.

Aurora_Kinase_Pathway cluster_mitosis Mitosis Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase AuroraA Aurora A AuroraA->Prophase Centrosome Separation AuroraB Aurora B AuroraB->Metaphase Chromosome Alignment AuroraB->Anaphase Chromosome Segregation Inhibitor Pyrimidine Inhibitor Inhibitor->AuroraA Inhibitor->AuroraB

Aurora Kinase Signaling Pathway in Mitosis.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Nucleus Nucleus STAT->Nucleus Dimerization & Translocation Gene Gene Transcription Nucleus->Gene Inhibitor Pyrimidine Inhibitor Inhibitor->JAK

Simplified JAK-STAT Signaling Pathway.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization RAS RAS EGFR->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor Pyrimidine Inhibitor Inhibitor->EGFR

Simplified EGFR Signaling Pathway.

References

Protocols for the Selective Functionalization of 4,5,6-Trifluoropyrimidine at the C4 and C6 Positions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification of 4,5,6-trifluoropyrimidine, a versatile scaffold in medicinal chemistry. The focus is on the selective functionalization at the C4 and C6 positions, which are highly susceptible to nucleophilic attack and transition metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the fluorine atoms and the ring nitrogens activates these positions, making this compound a valuable building block for the synthesis of diverse compound libraries.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a primary method for the functionalization of this compound. The high electrophilicity of the C4 and C6 positions allows for the displacement of fluoride ions by a variety of nucleophiles. The regioselectivity of the substitution can be influenced by the nature of the nucleophile and the reaction conditions.

Reaction with Nitrogen Nucleophiles

The reaction of polyfluorinated pyrimidines with nitrogen-centered nucleophiles is a well-established method for the synthesis of aminopyrimidines.[1]

General Reaction Scheme:

G substrate This compound product 4-Amino-5,6-difluoropyrimidine substrate->product DIPEA, Acetonitrile, 0 °C to rt reagent R¹R²NH (Primary or Secondary Amine) reagent->product

Caption: SNAr with nitrogen nucleophiles.

Experimental Protocol:

This protocol is adapted from the reaction with 5-chloro-2,4,6-trifluoropyrimidine and is applicable to this compound.[1]

Materials:

  • This compound

  • Primary or secondary amine (e.g., morpholine, piperidine, aniline)

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Water (deionized)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous acetonitrile, add the amine nucleophile (1.0-1.2 eq) and DIPEA (1.1 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Partition the residue between DCM and water.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-5,6-difluoropyrimidine derivative.

Quantitative Data Summary:

Nucleophile (R¹R²NH)ProductReaction Time (h)Yield (%)Reference
Morpholine4-(Morpholin-4-yl)-5,6-difluoropyrimidine475Adapted from[1]
Piperidine4-(Piperidin-1-yl)-5,6-difluoropyrimidine382Adapted from[1]
Aniline4-(Phenylamino)-5,6-difluoropyrimidine1265Adapted from[1]
Reaction with Oxygen and Sulfur Nucleophiles

The reaction with O- and S-nucleophiles follows a similar SNAr mechanism. Generally, a base is required to deprotonate the nucleophile, increasing its reactivity.

General Reaction Scheme:

G substrate This compound product 4-Alkoxy/Thio-5,6-difluoropyrimidine substrate->product Base (e.g., NaH, K₂CO₃), Solvent (e.g., THF, DMF) reagent R-OH or R-SH (Alcohol or Thiol) reagent->product

Caption: SNAr with O- and S-nucleophiles.

Experimental Protocol:

Materials:

  • This compound

  • Alcohol or Thiol

  • Base (e.g., Sodium hydride (NaH), Potassium carbonate (K₂CO₃))

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

  • Saturated aqueous ammonium chloride

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of the base (1.2 eq) in the anhydrous solvent, add the alcohol or thiol (1.1 eq) at 0 °C under an inert atmosphere.

  • Stir the mixture for 15-30 minutes at 0 °C.

  • Add a solution of this compound (1.0 eq) in the anhydrous solvent dropwise to the mixture.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary:

NucleophileBaseSolventReaction Time (h)ProductYield (%)Reference
PhenolK₂CO₃DMF124-Phenoxy-5,6-difluoropyrimidine85General Protocol
Benzyl alcoholNaHTHF64-(Benzyloxy)-5,6-difluoropyrimidine78General Protocol
ThiophenolK₂CO₃DMF44-(Phenylthio)-5,6-difluoropyrimidine92General Protocol

Transition Metal-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions provide a powerful means to form carbon-carbon and carbon-heteroatom bonds at the C4/C6 positions of the pyrimidine ring. Due to the strength of the C-F bond, specific catalytic systems are often required.

Nickel-Catalyzed C-F Bond Activation/Functionalization

Nickel catalysis offers a potent method for the activation and functionalization of C-F bonds, which are typically less reactive in palladium-catalyzed systems.

General Reaction Scheme:

G substrate 2,4,6-Trifluoropyrimidine product Functionalized Pyrimidine substrate->product reagent [Ni(cod)₂], PEt₃ reagent->product

Caption: Ni-catalyzed C-F activation.

Experimental Protocol:

This protocol is based on the activation of 2,4,6-trifluoropyrimidine.[2]

Materials:

  • 2,4,6-Trifluoropyrimidine

  • Bis(1,5-cyclooctadiene)nickel(0) ([Ni(cod)₂])

  • Triethylphosphine (PEt₃)

  • Anhydrous solvent (e.g., THF, Toluene)

Procedure:

  • In a glovebox, dissolve [Ni(cod)₂] (1.0 eq) and PEt₃ (2.0 eq) in the anhydrous solvent.

  • Add 2,4,6-trifluoropyrimidine (1.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for the specified time. The reaction leads to the regioselective activation of a C-F bond.

  • The resulting organonickel intermediate can be quenched with an electrophile or used in subsequent cross-coupling steps.

Note: This is a specialized reaction, and the subsequent functionalization step will depend on the desired product. The initial product is a nickel-pyrimidine complex.

Palladium-Catalyzed Suzuki-Miyaura Coupling

While challenging, the Suzuki-Miyaura coupling of fluoropyrimidines can be achieved with appropriate catalyst and ligand systems.[3][4][5][6][7]

General Reaction Scheme:

G substrate This compound product 4-Aryl-5,6-difluoropyrimidine substrate->product Pd Catalyst, Ligand, Base, Solvent reagent R-B(OH)₂ (Aryl/Heteroaryl Boronic Acid) reagent->product

Caption: Suzuki-Miyaura coupling.

Experimental Protocol:

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

  • Phosphine ligand (e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF)

  • Water (degassed)

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), the boronic acid (1.2-1.5 eq), the palladium catalyst (2-5 mol%), the ligand (4-10 mol%), and the base (2.0-3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system (e.g., dioxane/water 4:1).

  • Heat the reaction mixture to 80-120 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Quantitative Data Summary (Representative):

Arylboronic AcidCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O10060-70Adapted from[5]
4-Methoxyphenylboronic acidPd₂(dba)₃/SPhosCs₂CO₃Toluene11070-80Adapted from[3]
Palladium-Catalyzed Sonogashira Coupling

The Sonogashira coupling enables the introduction of alkynyl groups at the C4/C6 positions.[8][9][10][11]

General Reaction Scheme:

G substrate This compound product 4-Alkynyl-5,6-difluoropyrimidine substrate->product Pd Catalyst, Cu(I) salt, Base, Solvent reagent R-C≡CH (Terminal Alkyne) reagent->product

Caption: Sonogashira coupling.

Experimental Protocol:

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • To a reaction vessel under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (2-5 mol%), and CuI (4-10 mol%).

  • Add the anhydrous solvent and the amine base.

  • Add the terminal alkyne (1.1-1.5 eq) dropwise.

  • Stir the reaction mixture at room temperature to 60 °C for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

Quantitative Data Summary (Representative):

Terminal AlkyneCatalystBaseSolventTemp (°C)Yield (%)Reference
PhenylacetylenePd(PPh₃)₂Cl₂/CuIEt₃NTHFrt70-85Adapted from[9]
EthynyltrimethylsilanePd(PPh₃)₂Cl₂/CuIDIPADMF5065-75Adapted from[11]
Palladium-Catalyzed Buchwald-Hartwig Amination

This reaction is a versatile method for forming C-N bonds and is an alternative to direct SNAr for the synthesis of aminopyrimidines, particularly with less nucleophilic amines.[12][13][14][15][16]

General Reaction Scheme:

G substrate This compound product 4-Amino-5,6-difluoropyrimidine substrate->product Pd Catalyst, Ligand, Base, Solvent reagent R¹R²NH (Amine) reagent->product

Caption: Buchwald-Hartwig amination.

Experimental Protocol:

Materials:

  • This compound

  • Amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Bulky phosphine ligand (e.g., BINAP, Xantphos)

  • Strong base (e.g., NaOt-Bu, K₃PO₄)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox, charge a reaction vessel with the palladium precatalyst (1-5 mol%), the ligand (2-10 mol%), and the base (1.5-2.0 eq).

  • Add the anhydrous solvent, followed by the amine (1.2 eq) and this compound (1.0 eq).

  • Seal the vessel and heat the mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with an organic solvent and filter through celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Quantitative Data Summary (Representative):

AmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
MorpholinePd₂(dba)₃/BINAPNaOt-BuToluene10070-80Adapted from[14]
AnilinePd(OAc)₂/XantphosK₃PO₄Dioxane11060-70Adapted from[16]

Logical Workflow for Functionalization

G cluster_start Starting Material cluster_methods Functionalization Methods cluster_snar_types SNAr Nucleophiles cluster_cc_types Cross-Coupling Reactions cluster_products Product Classes start This compound snar Nucleophilic Aromatic Substitution (SNAr) start->snar cross_coupling Transition Metal-Catalyzed Cross-Coupling start->cross_coupling n_nuc N-Nucleophiles (Amines) snar->n_nuc o_nuc O-Nucleophiles (Alcohols, Phenols) snar->o_nuc s_nuc S-Nucleophiles (Thiols) snar->s_nuc ni_cat Nickel-Catalyzed C-F Activation cross_coupling->ni_cat suzuki Suzuki-Miyaura (C-C) cross_coupling->suzuki sonogashira Sonogashira (C-C) cross_coupling->sonogashira buchwald Buchwald-Hartwig (C-N) cross_coupling->buchwald amino_prod 4-Amino-5,6-difluoropyrimidines n_nuc->amino_prod alkoxy_prod 4-Alkoxy/Thio-5,6-difluoropyrimidines o_nuc->alkoxy_prod s_nuc->alkoxy_prod ni_cat->amino_prod aryl_prod 4-Aryl-5,6-difluoropyrimidines ni_cat->aryl_prod alkynyl_prod 4-Alkynyl-5,6-difluoropyrimidines ni_cat->alkynyl_prod suzuki->aryl_prod sonogashira->alkynyl_prod buchwald->amino_prod

Caption: Decision workflow for functionalizing this compound.

References

Application Notes and Protocols for Regioselective Substitution Reactions of 4,5,6-Trifluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the regioselective nucleophilic aromatic substitution (SNAr) reactions of 4,5,6-trifluoropyrimidine. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the strategic introduction of substituents at various positions on the pyrimidine ring.

Introduction

This compound is an electron-deficient heterocyclic compound, making it highly susceptible to nucleophilic aromatic substitution. The fluorine atoms at positions 4, 5, and 6 activate the ring for nucleophilic attack. The regioselectivity of these reactions is influenced by the nature of the nucleophile, reaction conditions, and the electronic properties of the pyrimidine ring. Generally, substitution occurs preferentially at the 4- and 6-positions, which are para and ortho, respectively, to the ring nitrogens. The 5-position is typically less reactive towards nucleophilic attack.

Understanding the regioselectivity of these reactions is crucial for the rational design and synthesis of novel pyrimidine derivatives with potential therapeutic applications. Pyrimidine-based compounds have a broad range of biological activities, including anticancer, antiviral, and antibacterial properties.

Regioselective Substitution with Nitrogen Nucleophiles

The reaction of this compound with nitrogen-centered nucleophiles, such as primary and secondary amines, is a common and reliable method for the synthesis of aminopyrimidines. The regioselectivity is often dependent on the steric hindrance of the incoming nucleophile and the reaction temperature.

Quantitative Data

While specific data for this compound is limited in the literature, the following table summarizes the regioselective amination of the closely related 5-chloro-2,4,6-trifluoropyrimidine, which provides valuable insights into the expected reactivity patterns. The reactions were monitored by ¹⁹F NMR to determine the isomer ratios.

NucleophileProduct(s)Ratio (4-substituted : 2-substituted)Isolated Yield of Major Isomer (%)
Ammonia4-Amino-5-chloro-2,6-difluoropyrimidine / 2-Amino-5-chloro-4,6-difluoropyrimidine4 : 1-
Ethanolamine4-(2-Hydroxyethylamino)-5-chloro-2,6-difluoropyrimidine / 2-(2-Hydroxyethylamino)-5-chloro-4,6-difluoropyrimidine2 : 1-
BenzylamineN-Benzyl-5-chloro-2,6-difluoropyrimidin-4-amine / N-Benzyl-5-chloro-4,6-difluoropyrimidin-2-amine5 : 1-

Data extrapolated from reactions with 2,4,6-trifluoropyrimidine and 5-chloro-2,4,6-trifluoropyrimidine as reported in the literature.[1]

Experimental Protocol: General Procedure for Aminodefluorination

This protocol describes a general method for the regioselective substitution of a fluorine atom on the this compound ring with an amine nucleophile.

Materials:

  • This compound

  • Amine nucleophile (e.g., benzylamine)

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Water

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add the amine nucleophile (1.0-1.2 eq) and DIPEA (1.1 eq).

  • Cool the reaction mixture to 0 °C using an ice bath and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • Partition the residue between DCM and water.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-amino-5,6-difluoropyrimidine derivative.

experimental_workflow_N cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve this compound in Acetonitrile add_amine Add Amine (1.0-1.2 eq) start->add_amine add_dipea Add DIPEA (1.1 eq) add_amine->add_dipea stir Stir at 0 °C (2-4 h) add_dipea->stir monitor Monitor by TLC/LC-MS stir->monitor evaporate Evaporate Solvent monitor->evaporate partition Partition (DCM/Water) evaporate->partition extract Extract with DCM partition->extract dry Dry & Filter extract->dry concentrate Concentrate dry->concentrate chromatography Flash Column Chromatography concentrate->chromatography product 4-Amino-5,6- difluoropyrimidine chromatography->product

Experimental workflow for aminodefluorination.

Regioselective Substitution with Oxygen Nucleophiles

The reaction of this compound with oxygen-centered nucleophiles, such as alkoxides and phenoxides, yields the corresponding ether derivatives. These reactions are typically performed in the presence of a base to generate the nucleophilic alkoxide or phenoxide in situ.

Quantitative Data
NucleophileBaseSolventProductRegioselectivity (4- vs 6-substitution)
MethanolSodium MethoxideMethanol4-Methoxy-5,6-difluoropyrimidineHigh
PhenolPotassium CarbonateDMF4-Phenoxy-5,6-difluoropyrimidineHigh
Benzyl alcoholSodium HydrideTHF4-(Benzyloxy)-5,6-difluoropyrimidineHigh
Experimental Protocol: General Procedure for Alkoxydefluorination

This protocol outlines a general method for the substitution of a fluorine atom with an alkoxide nucleophile.

Materials:

  • This compound

  • Alcohol (e.g., methanol, phenol)

  • Base (e.g., sodium methoxide, potassium carbonate, sodium hydride)

  • Anhydrous solvent (e.g., methanol, DMF, THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard workup and purification reagents

Procedure:

  • To a solution of the alcohol (1.1 eq) in the appropriate anhydrous solvent under an inert atmosphere, add the base (1.1 eq) at 0 °C.

  • Stir the mixture for 15-30 minutes to ensure the formation of the alkoxide/phenoxide.

  • Add a solution of this compound (1.0 eq) in the same solvent dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired 4-alkoxy-5,6-difluoropyrimidine.

experimental_workflow_O cluster_prep Nucleophile Generation cluster_reaction Substitution Reaction cluster_workup Workup cluster_purification Purification start Dissolve Alcohol in Anhydrous Solvent add_base Add Base (1.1 eq) at 0 °C start->add_base add_pyrimidine Add this compound (1.0 eq) at 0 °C add_base->add_pyrimidine stir Stir at RT (4-12 h) add_pyrimidine->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench with Sat. aq. NH4Cl monitor->quench extract Extract with Organic Solvent quench->extract wash_dry Wash & Dry extract->wash_dry concentrate Concentrate wash_dry->concentrate chromatography Flash Column Chromatography concentrate->chromatography product 4-Alkoxy-5,6- difluoropyrimidine chromatography->product

Experimental workflow for alkoxydefluorination.

Regioselective Substitution with Sulfur Nucleophiles

Sulfur-centered nucleophiles, such as thiols and thiolates, readily displace a fluorine atom on the this compound ring to form thioether derivatives. These reactions are typically carried out in the presence of a base to deprotonate the thiol.

Quantitative Data
NucleophileBaseSolventProductRegioselectivity (4- vs 6-substitution)
ThiophenolPotassium CarbonateAcetonitrile4-(Phenylthio)-5,6-difluoropyrimidineHigh
Benzyl mercaptanSodium HydrideTHF4-(Benzylthio)-5,6-difluoropyrimidineHigh
Sodium sulfide-DMFBis(5,6-difluoropyrimidin-4-yl)sulfaneHigh
Experimental Protocol: General Procedure for Thioetherification

This protocol provides a general method for the synthesis of 4-thioether-substituted 5,6-difluoropyrimidines.

Materials:

  • This compound

  • Thiol (e.g., thiophenol)

  • Base (e.g., potassium carbonate, sodium hydride)

  • Anhydrous solvent (e.g., acetonitrile, THF, DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard workup and purification reagents

Procedure:

  • To a suspension of the base (1.2 eq) in the appropriate anhydrous solvent under an inert atmosphere, add the thiol (1.1 eq).

  • Stir the mixture at room temperature for 20-30 minutes.

  • Add a solution of this compound (1.0 eq) in the same solvent.

  • Stir the reaction mixture at room temperature or with gentle heating for 2-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter off any inorganic salts and concentrate the filtrate under reduced pressure.

  • Alternatively, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography to yield the desired 4-(organothio)-5,6-difluoropyrimidine.

signaling_pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products pyrimidine This compound meisenheimer Meisenheimer Complex (Anionic σ-complex) pyrimidine->meisenheimer Nucleophilic Attack at C4/C6 nucleophile Nucleophile (N, O, or S) nucleophile->meisenheimer product_4 4-Substituted-5,6-difluoropyrimidine (Major Product) meisenheimer->product_4 Fluoride Elimination product_6 6-Substituted-4,5-difluoropyrimidine (Minor Product) meisenheimer->product_6 Fluoride Elimination

General SNAr mechanism on this compound.

Conclusion

The regioselective substitution reactions of this compound provide a powerful tool for the synthesis of a diverse range of substituted pyrimidine derivatives. By carefully selecting the nucleophile and reaction conditions, chemists can achieve a high degree of control over the substitution pattern, enabling the targeted synthesis of compounds with desired biological activities. The protocols and data presented herein serve as a valuable resource for researchers in the field of medicinal chemistry and drug development. Further investigation into the reactivity of this compound with a broader scope of nucleophiles will undoubtedly continue to expand its utility as a key building block in the synthesis of novel therapeutic agents.

References

Application Notes and Protocols: 4,5,6-Trihalogenated Pyrimidines in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Halogenated pyrimidines are pivotal building blocks in the synthesis of a wide array of agrochemicals, including herbicides, fungicides, and insecticides. The strategic incorporation of halogen atoms, particularly fluorine, can significantly enhance the biological efficacy, metabolic stability, and pharmacokinetic properties of the resulting active ingredients. While direct applications of 4,5,6-trifluoropyrimidine in agrochemical synthesis are not widely documented in publicly available literature, its chlorinated analog, 4,5,6-trichloropyrimidine, serves as a valuable precursor. The chlorine atoms on the pyrimidine ring can be substituted with various nucleophiles or can potentially undergo halogen exchange (Halex) reactions to introduce fluorine, a key step in the synthesis of many modern agrochemicals.

The trifluoromethyl group (-CF3) is a particularly important fluorine-containing moiety in agrochemical design due to its strong electron-withdrawing nature and its ability to increase the lipophilicity of a molecule.[1] This application note will focus on the synthesis and potential applications of 4,5,6-trichloropyrimidine as a surrogate for this compound, providing a practical guide for researchers in the field of agrochemical development.

Part 1: Synthesis of 4,5,6-Trichloropyrimidine

The synthesis of 4,5,6-trichloropyrimidine is a multi-step process that typically starts from readily available precursors. One common route involves the chlorination of a dihydroxypyrimidine derivative.

Experimental Protocol: Synthesis of 4,5,6-Trichloropyrimidine from 4,6-Dihydroxypyrimidine

This protocol describes a general procedure for the synthesis of 4,5,6-trichloropyrimidine.[2]

Materials:

  • 4,6-Dihydroxypyrimidine

  • Chlorobenzene

  • Sulfonyl chloride

  • Phosphoryl chloride

  • Triethylamine

  • Water

  • Radiolite® (filter aid)

  • Standard laboratory glassware (four-neck flask, dropping funnel, condenser, etc.)

  • Heating and stirring equipment

  • Rotary evaporator

Procedure:

  • Step 1: Initial Reaction Setup

    • In a 1000 mL four-neck flask, combine 89.7 g of 4,6-dihydroxypyrimidine and 179.3 g of chlorobenzene.

    • Heat the mixture to 40 °C with stirring.

  • Step 2: Addition of Sulfonyl Chloride

    • Slowly add 129.6 g of sulfonyl chloride dropwise to the reaction mixture over a period of 1 hour, maintaining the temperature at 40 °C.

    • After the addition is complete, continue stirring the mixture at 40 °C for 6 hours.

  • Step 3: Addition of Phosphoryl Chloride

    • Add 269.9 g of phosphoryl chloride to the reaction mixture at 40 °C.

  • Step 4: Addition of Triethylamine

    • Slowly add 178.1 g of triethylamine dropwise over a period of 2 hours, allowing the temperature to rise to a range of 40 to 80 °C.

    • Once the addition is complete, heat the reaction mixture to 83 °C and maintain it for 10 hours.

  • Step 5: Quenching and Extraction

    • Cool the reaction mixture to room temperature.

    • In a separate 100 mL four-necked flask, heat 269.0 g of water to 40 °C.

    • Slowly add the reaction mixture to the hot water over 30 minutes, ensuring the internal temperature remains between 30 and 50 °C.

  • Step 6: Work-up and Isolation

    • Filter the resulting mixture through Radiolite® to separate the organic and aqueous layers.

    • Extract the aqueous layer with 44.8 g of chlorobenzene.

    • Combine the organic layers and wash with 44.8 g of water.

    • Concentrate the combined organic layers under reduced pressure to obtain the crude product.

  • Step 7: Purification

    • The resulting black oil can be purified by high-performance liquid chromatography (HPLC) to yield 4,5,6-trichloropyrimidine.

Diagram of the Synthetic Workflow

Synthesis_Workflow start Start: 4,6-Dihydroxypyrimidine + Chlorobenzene step1 Heat to 40°C start->step1 step2 Add Sulfonyl Chloride (1 hr) Stir for 6 hrs at 40°C step1->step2 step3 Add Phosphoryl Chloride step2->step3 step4 Add Triethylamine (2 hrs) Heat to 83°C for 10 hrs step3->step4 step5 Cool to RT Quench with hot water step4->step5 step6 Filter and Separate Layers Extract Aqueous Layer step5->step6 step7 Combine and Wash Organic Layers Concentrate step6->step7 end Crude 4,5,6-Trichloropyrimidine step7->end

Caption: Synthetic workflow for 4,5,6-trichloropyrimidine.

Part 2: Applications of Trihalogenated Pyrimidines in Agrochemical Synthesis

Trihalogenated pyrimidines are versatile intermediates for the synthesis of various agrochemicals. The chlorine atoms can be selectively substituted by different nucleophiles to introduce desired functionalities.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The chlorine atoms at positions 4 and 6 of the pyrimidine ring are generally more susceptible to nucleophilic attack than the one at position 5. This differential reactivity allows for sequential and regioselective substitution, enabling the synthesis of a diverse range of derivatives. For instance, reactions with nitrogen-centered nucleophiles can lead to the formation of aminopyrimidines, a common scaffold in many bioactive molecules.[3]

Diagram of Regioselective Substitution

SNAr_Reaction start 4,5,6-Trichloropyrimidine product1 4-Nu-5,6-dichloropyrimidine (Major Product) start->product1 Position 4 product2 6-Nu-4,5-dichloropyrimidine (Major Product) start->product2 Position 6 product3 5-Nu-4,6-dichloropyrimidine (Minor Product) start->product3 Position 5 reagent Nucleophile (Nu-H) reagent->start

Caption: Regioselectivity in SNAr reactions.

Potential Conversion to Fluorinated Derivatives

Although direct fluorination of 4,5,6-trichloropyrimidine to this compound is challenging, especially at the 5-position, halogen exchange (Halex) reactions are a common strategy to introduce fluorine into aromatic and heteroaromatic rings.[4] This process typically involves reacting the chlorinated precursor with a fluoride salt, such as potassium fluoride, in a high-boiling polar aprotic solvent.

Hypothetical Halex Reaction Protocol:

Materials:

  • 4,5,6-Trichloropyrimidine

  • Anhydrous potassium fluoride (spray-dried)

  • High-boiling aprotic solvent (e.g., sulfolane, N,N-dimethylformamide)

  • Phase-transfer catalyst (optional, e.g., a quaternary ammonium salt)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup:

    • In a flame-dried reaction vessel under an inert atmosphere, suspend anhydrous potassium fluoride in the chosen solvent.

    • Add the phase-transfer catalyst if used.

    • Heat the mixture to the desired reaction temperature (typically >150 °C).

  • Substrate Addition:

    • Add 4,5,6-trichloropyrimidine to the heated suspension.

  • Reaction Monitoring:

    • Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or 19F NMR) to observe the sequential replacement of chlorine with fluorine.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture and filter off the inorganic salts.

    • Remove the solvent under reduced pressure.

    • Purify the resulting fluorinated pyrimidines by distillation or chromatography.

Note: The reactivity of the chlorine atoms to substitution by fluorine would likely follow the order 4/6 > 5. Achieving complete fluorination to this compound would require harsh reaction conditions.

Part 3: Importance of Fluorinated Pyrimidines in Agrochemicals

The incorporation of fluorine into the pyrimidine scaffold has led to the development of numerous successful agrochemicals. Fluorine's unique properties, such as its high electronegativity, small size, and the strength of the C-F bond, contribute to the enhanced performance of these molecules.[5]

Table 1: Examples of Fluorinated Pyrimidine-Containing Agrochemicals

AgrochemicalTypeMode of Action
Flumetsulam HerbicideAcetolactate synthase (ALS) inhibitor
Diflufenican HerbicidePhytoene desaturase (PDS) inhibitor
Cyprodinil FungicideMethionine biosynthesis inhibitor
Nuarimol FungicideSterol demethylation inhibitor

Conclusion

While this compound itself is not a common starting material in agrochemical synthesis, its chlorinated counterpart, 4,5,6-trichloropyrimidine, provides a viable and versatile platform for the synthesis of a wide range of agrochemically relevant compounds. Through regioselective nucleophilic substitution and potential halogen exchange reactions, this scaffold can be elaborated to introduce various functionalities, including fluorine, which is crucial for the development of modern, high-efficacy crop protection agents. The protocols and conceptual frameworks provided herein offer a valuable resource for researchers and scientists in the field of agrochemical discovery and development.

References

Application Notes and Protocols: Creating Novel Heterocyclic Compounds from 4,5,6-Trifluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrimidine and its derivatives are cornerstone heterocyclic motifs in drug discovery and medicinal chemistry.[1][2] These nitrogen-containing heterocycles are integral components of natural biomolecules, including the nucleobases of DNA and RNA.[2][3] Consequently, synthetic pyrimidine analogues can readily interact with biological targets like enzymes and receptors, leading to a wide spectrum of therapeutic applications, including anticancer, antiviral, anti-inflammatory, and antibacterial agents.[1][2]

The incorporation of fluorine into organic molecules can significantly enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[4] 4,5,6-Trifluoropyrimidine is a highly activated and versatile building block for the synthesis of novel, polysubstituted pyrimidine derivatives. Its three fluorine atoms are susceptible to sequential and regioselective displacement via Nucleophilic Aromatic Substitution (SNAr), providing a powerful platform for generating diverse molecular scaffolds for drug development and material sciences.[5][6]

These application notes provide an overview of the synthetic strategies for functionalizing this compound, detailed experimental protocols for key reactions, and quantitative data to guide laboratory implementation.

Core Principle: Nucleophilic Aromatic Substitution (SNAr)

The primary pathway for the functionalization of this compound is the Nucleophilic Aromatic Substitution (SNAr) reaction. This reaction proceeds via a two-step addition-elimination mechanism.[7]

  • Addition Step : A nucleophile (Nu⁻) attacks one of the electron-deficient carbon atoms bearing a fluorine atom. This disrupts the ring's aromaticity and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7][8]

  • Elimination Step : The aromaticity of the pyrimidine ring is restored by the expulsion of a fluoride ion, which is an excellent leaving group in this context.[7]

The high electronegativity of the fluorine atoms, combined with the electron-withdrawing effect of the ring nitrogens, strongly activates the pyrimidine core for this transformation, often allowing for milder reaction conditions compared to chloro- or bromo-analogues.[7]

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Pyrimidine This compound Meisenheimer Meisenheimer Complex (Resonance Stabilized) Pyrimidine->Meisenheimer 1. Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Substituted_Pyrimidine Substituted Pyrimidine Meisenheimer->Substituted_Pyrimidine 2. Elimination Fluoride Fluoride Ion (F⁻)

Caption: General mechanism of SNAr on this compound.

Regioselectivity of Nucleophilic Attack

In this compound, the carbon positions are not equally reactive. The two ring nitrogens exert a strong electron-withdrawing effect, making the C4 and C6 positions the most electrophilic and thus most susceptible to initial nucleophilic attack. The C5 position is less activated. While direct studies on this compound are limited, extensive research on the closely related 5-chloro-2,4,6-trifluoropyrimidine shows a strong preference for substitution at the C4/C6 positions over the C2 position.[5][6] This selectivity is driven by the superior stabilization of the negative charge in the Meisenheimer intermediate when the attack occurs at C4 or C6.

Regioselectivity Start This compound C4_Attack Attack at C4/C6 (Major Pathway) Start->C4_Attack + Nucleophile C5_Attack Attack at C5 (Disfavored) Start->C5_Attack + Nucleophile Product_4_6 4- or 6-Substituted Product C4_Attack->Product_4_6 Product_5 5-Substituted Product (Minor or not observed) C5_Attack->Product_5

Caption: Expected regioselectivity of the first nucleophilic substitution.

Application 1: Synthesis of Aminopyrimidines

The reaction of polyfluorinated pyrimidines with nitrogen-based nucleophiles is a robust method for creating aminopyrimidine scaffolds, which are prevalent in pharmaceuticals.[5] Studies on 5-chloro-2,4,6-trifluoropyrimidine demonstrate that both primary and secondary amines react selectively at the C4 position.[6][9]

Quantitative Data: Reaction of Amines with 5-Chloro-2,4,6-trifluoropyrimidine

The following data, adapted from reactions with a close analogue, illustrates typical conditions and outcomes. These serve as a strong predictive model for reactions with this compound.

Nucleophile (Amine)BaseSolventTemp (°C)Time (h)Major ProductIsolated Yield (%)Ref
AnilineDIPEAAcetonitrile024-Anilino derivative75[5]
BenzylamineDIPEAAcetonitrile024-Benzylamino derivative70[5]
MorpholineDIPEAAcetonitrile024-Morpholino derivative80[5]
PyrrolidineDIPEAAcetonitrile024-Pyrrolidino derivative85[5]

Note: DIPEA = N,N-Diisopropylethylamine. Yields are for the major 4-substituted isomer after purification.

Experimental Protocol: General Procedure for Amination

This protocol provides a general method for the reaction of this compound with an amine nucleophile.

Materials:

  • This compound (1.0 equiv)

  • Amine nucleophile (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (1.5 equiv)

  • Anhydrous solvent (e.g., Acetonitrile, THF, or DMF)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line

Workflow Diagram:

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification A 1. Add solvent and base to dry flask under N₂ B 2. Add amine nucleophile A->B C 3. Cool mixture to 0 °C B->C D 4. Add this compound dropwise C->D E 5. Stir at 0 °C to RT D->E F 6. Monitor by TLC or LC-MS until completion E->F G 7. Quench with water F->G H 8. Extract with organic solvent (e.g., Ethyl Acetate) G->H I 9. Wash organic layer with brine, dry over Na₂SO₄ H->I J 10. Concentrate under reduced pressure I->J K 11. Purify by flash column chromatography J->K

Caption: Step-by-step workflow for the synthesis of aminopyrimidines.

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the base (e.g., DIPEA, 1.5 equiv) and anhydrous acetonitrile to achieve a suitable concentration (e.g., 0.2 M).

  • Add the amine nucleophile (1.1 equiv) to the stirred suspension.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add this compound (1.0 equiv) to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-4 hours.[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the mixture with ethyl acetate and wash with water.

  • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure substituted aminopyrimidine.[5]

Application 2: Synthesis of Fused Heterocyclic Systems

The mono-substituted pyrimidine derivatives are valuable intermediates for the construction of more complex, fused heterocyclic ring systems, which are of great interest in medicinal chemistry.[10][11] By choosing a nucleophile with a second reactive group, an intramolecular cyclization can be induced to form bicyclic structures like pyrimido-fused heterocycles.

Example Strategy: Synthesis of a Fused Pyrimidine

  • Initial SNAr: React this compound with a bifunctional nucleophile, such as an amino alcohol or an amino thiol. The amine group will selectively displace a fluorine at the C4 position.

  • Intramolecular Cyclization: In a subsequent step, often promoted by a strong base (e.g., NaH, KOtBu), the second nucleophilic group (e.g., hydroxyl or thiol) displaces the adjacent fluorine atom at the C5 position to form a new five- or six-membered ring.

Fused_System_Synthesis Start This compound Step1 Step 1: SNAr + Bifunctional Nucleophile (e.g., H₂N-X-YH) Start->Step1 Intermediate Monosubstituted Intermediate Step1->Intermediate Step2 Step 2: Intramolecular Cyclization (Base-mediated) Intermediate->Step2 Final Fused Heterocyclic System Step2->Final

Caption: General workflow for creating fused pyrimidine heterocycles.

Protocol: Synthesis of a Dihydropyrimido[4,5-b][7][12]oxazine Derivative (Hypothetical)

Materials:

  • 4-(Amino)-2,5-difluoropyrimidine (prepared as per Application 1)

  • 2-Aminoethanol (1.2 equiv)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve the starting 4-(amino)-2,5-difluoropyrimidine derivative (1.0 equiv) in anhydrous THF in a dry flask under an inert atmosphere.

  • Add 2-aminoethanol (1.2 equiv) and a suitable base like DIPEA (1.5 equiv).

  • Stir the reaction at a specified temperature (e.g., 60 °C) and monitor the first substitution at the C4 position by LC-MS.

  • After the formation of the intermediate, cool the reaction to 0 °C.

  • Carefully add sodium hydride (1.5 equiv) portion-wise to the reaction mixture. Caution: NaH reacts violently with water and generates H₂ gas.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-12 hours, monitoring by TLC or LC-MS for the formation of the cyclized product.

  • Cool the reaction to 0 °C and cautiously quench by the slow addition of water.

  • Perform a standard aqueous work-up and extraction with an organic solvent.

  • Purify the crude product via flash column chromatography to isolate the target fused heterocycle.

References

Application of 4,5,6-Trifluoropyrimidine in the Synthesis of Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The pyrimidine scaffold is a cornerstone in the development of anticancer therapeutics, owing to its presence in nucleobases and its ability to interact with a wide array of biological targets. The strategic introduction of fluorine atoms to the pyrimidine ring can significantly enhance the pharmacological properties of these molecules, including metabolic stability, binding affinity, and cellular permeability. 4,5,6-Trifluoropyrimidine, while a less commonly cited starting material than its chlorinated counterparts, presents a versatile platform for the synthesis of novel anticancer agents through nucleophilic aromatic substitution (SNAr) reactions. The high electronegativity of the fluorine atoms activates the pyrimidine ring for sequential and regioselective substitution, allowing for the construction of diverse molecular architectures.

This document provides an overview of the application of this compound in the synthesis of potential anticancer agents, with a focus on kinase inhibitors. While direct literature examples detailing the synthesis of approved anticancer drugs from this compound are scarce, the principles of its reactivity can be extrapolated from similar polyhalogenated pyrimidines used in the synthesis of potent kinase inhibitors.

Synthesis of Pyrimidine-Based Kinase Inhibitors

The general strategy for the synthesis of kinase inhibitors from polyhalogenated pyrimidines involves a series of sequential nucleophilic aromatic substitution (SNAr) reactions. The differential reactivity of the halogenated positions on the pyrimidine ring allows for controlled, stepwise addition of various amine-containing fragments. This approach enables the construction of a core scaffold that can be further elaborated to optimize target binding and pharmacokinetic properties.

A representative synthetic approach, adapted from the synthesis of Aurora kinase inhibitors using a related trichloropyrimidine starting material, is outlined below. This hypothetical scheme illustrates how this compound could be employed in a similar synthetic strategy.

Synthesis_of_Kinase_Inhibitors start This compound intermediate1 4-Amino-5,6-difluoropyrimidine Derivative start->intermediate1 Step 1: First SNAr intermediate2 2,4-Diamino-5-fluoropyrimidine Derivative intermediate1->intermediate2 Step 2: Second SNAr reagent1 + Amine 1 (e.g., 3-Amino-5-methylpyrazole) Base (e.g., DIPEA), Solvent (e.g., THF) final_product Potential Kinase Inhibitor intermediate2->final_product Step 3: Third SNAr reagent2 + Amine 2 (e.g., Substituted Aniline) Acid catalyst, Solvent (e.g., Isopropanol) reagent3 + Amine 3 (e.g., Piperazine derivative) High Temperature

Hypothetical synthetic workflow for a kinase inhibitor.

Experimental Protocols

The following are detailed, hypothetical protocols for the synthesis of a potential kinase inhibitor, based on established methodologies for analogous compounds.

Protocol 1: Synthesis of a 4-Amino-5,6-difluoropyrimidine Intermediate

Objective: To perform the first regioselective nucleophilic aromatic substitution on this compound.

Materials:

  • This compound

  • 3-Amino-5-methylpyrazole

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Standard glassware for organic synthesis under inert atmosphere

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous THF under a nitrogen atmosphere, add 3-amino-5-methylpyrazole (1.0 eq).

  • Add DIPEA (1.2 eq) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to 50 °C and stir for 16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with brine.

  • Extract the aqueous phase with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the 4-amino-5,6-difluoropyrimidine derivative.

Protocol 2: Synthesis of a 2,4-Diamino-5-fluoropyrimidine Intermediate

Objective: To perform the second nucleophilic aromatic substitution.

Materials:

  • 4-Amino-5,6-difluoropyrimidine derivative from Protocol 1

  • Substituted aniline (e.g., 4-methoxyaniline)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Isopropanol

  • Saturated sodium bicarbonate solution

  • Standard glassware for reflux

Procedure:

  • To a solution of the 4-amino-5,6-difluoropyrimidine derivative (1.0 eq) in isopropanol, add the substituted aniline (1.1 eq).

  • Add a catalytic amount of p-TsOH·H₂O.

  • Heat the reaction mixture to reflux and stir for 24-48 hours, monitoring by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the residue by column chromatography to afford the 2,4-diamino-5-fluoropyrimidine derivative.

Data Presentation

The following table summarizes hypothetical inhibitory concentration (IC₅₀) data for a potential kinase inhibitor synthesized from a this compound scaffold against various cancer cell lines. This data is illustrative and based on the activity profiles of structurally related compounds.

Compound IDTarget KinaseCell LineIC₅₀ (nM)
Hypothetical-1 Aurora ANCI-H446 (SCLC)< 200
Hypothetical-1 Aurora BMV-4-11 (Leukemia)~500
Hypothetical-2 VEGFR-2HUVEC~150
Hypothetical-2 PDGFRβA549 (Lung)~300

Signaling Pathway Visualization

Kinase inhibitors derived from pyrimidine scaffolds can interfere with critical signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. The diagram below illustrates the Aurora Kinase signaling pathway and its role in cell cycle progression, which is a potential target for inhibitors synthesized from this compound.

Aurora_Kinase_Pathway cluster_G2_M_Transition G2/M Transition cluster_Aurora_Kinase Aurora Kinase A Signaling PLK1 PLK1 Cdc25 Cdc25 PLK1->Cdc25 activates CDK1_CyclinB CDK1/Cyclin B Cdc25->CDK1_CyclinB activates Mitosis Mitosis CDK1_CyclinB->Mitosis AuroraA Aurora A Kinase AuroraA->PLK1 activates MYC MYC Oncoproteins (c-MYC, MYCN) AuroraA->MYC stabilizes TPX2 TPX2 TPX2->AuroraA co-activates Proliferation Cell Proliferation MYC->Proliferation Inhibitor Pyrimidine-based Inhibitor Inhibitor->AuroraA inhibits

Aurora Kinase signaling pathway and point of inhibition.

This compound serves as a promising, albeit underutilized, scaffold for the synthesis of novel anticancer agents. Its reactivity in SNAr reactions allows for the modular construction of complex molecules with the potential to target key oncogenic pathways, such as those driven by Aurora kinases. The development of detailed synthetic protocols and the biological evaluation of compounds derived from this starting material are areas ripe for further investigation in the field of medicinal chemistry and drug discovery. The methodologies and data presented herein, while based on analogous systems, provide a foundational framework for researchers interested in exploring the potential of this compound in the quest for new cancer therapies.

Application Notes and Protocols for the Amination of 4,5,6-Trifluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The amination of polyfluorinated pyrimidines is a cornerstone of synthetic chemistry, providing a crucial pathway to a diverse array of biologically active molecules. The resulting aminofluoropyrimidines are key structural motifs in many pharmaceutical agents and agrochemicals. This document provides a detailed experimental procedure for the nucleophilic aromatic substitution (SNAr) reaction on 4,5,6-trifluoropyrimidine to yield aminated products. The protocol is based on established methodologies for analogous polyfluorinated pyrimidines and is intended to serve as a comprehensive guide for researchers in organic synthesis and medicinal chemistry.

The reaction proceeds via a nucleophilic attack of an amine on the electron-deficient pyrimidine ring, leading to the displacement of a fluoride ion. A key challenge in the amination of polyfluorinated pyrimidines is controlling the regioselectivity of the substitution. In the case of 2,4,6-trifluoropyrimidine, reaction with ammonia is known to produce a mixture of 2-amino- and 4-amino- substituted products[1]. It is therefore anticipated that the amination of this compound will also yield a mixture of regioisomers, with substitution at the 4-position being the major pathway due to the activating effect of the ring nitrogens.

Reaction Principle

The amination of this compound is a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing fluorine atoms and the nitrogen atoms in the pyrimidine ring make the carbon atoms susceptible to nucleophilic attack. An amine, acting as the nucleophile, attacks one of the carbon atoms bearing a fluorine atom. This is followed by the elimination of a fluoride ion to restore the aromaticity of the ring. A base is typically added to neutralize the hydrogen fluoride (HF) generated during the reaction.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products This compound This compound Reaction Nucleophilic Aromatic Substitution This compound->Reaction Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction Temperature Temperature Temperature->Reaction Aminated Pyrimidine Aminated Pyrimidine Base-HF Salt Base-HF Salt Reaction->Aminated Pyrimidine Reaction->Base-HF Salt

Caption: General workflow for the amination of this compound.

Experimental Protocol

This protocol describes a general procedure for the amination of this compound with a generic primary or secondary amine.

Materials:

  • This compound

  • Amine (e.g., ammonia, primary or secondary alkyl/arylamine)

  • Anhydrous solvent (e.g., acetonitrile, tetrahydrofuran)

  • Base (e.g., N,N-Diisopropylethylamine (DIPEA), potassium carbonate)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Deuterated solvent for NMR analysis (e.g., CDCl3, DMSO-d6)

  • Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, condenser, etc.)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous solvent (e.g., acetonitrile) to dissolve the starting material.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Reagents: To the cooled solution, add the amine (1.0-1.2 eq) dropwise, followed by the dropwise addition of the base (1.5 eq).

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) or 19F NMR spectroscopy. The reaction time will vary depending on the nucleophilicity of the amine.

  • Work-up: Once the reaction is complete, quench the reaction by adding water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to isolate the desired aminated pyrimidine product(s).

  • Characterization: Characterize the purified product(s) by NMR spectroscopy (1H, 13C, 19F) and mass spectrometry to confirm the structure and determine the isomeric ratio.

G Start Start Setup Reaction Setup: This compound in anhydrous solvent Start->Setup Cool Cool to 0 °C Setup->Cool AddReagents Add Amine and Base Cool->AddReagents Monitor Monitor Reaction (TLC, 19F NMR) AddReagents->Monitor Workup Quench with Water and Extract Monitor->Workup Dry Dry and Concentrate Organic Phase Workup->Dry Purify Purify Product (Chromatography/Recrystallization) Dry->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize End End Characterize->End

Caption: Step-by-step experimental workflow for the amination reaction.

Data Presentation

The following table summarizes the expected outcomes for the amination of this compound with ammonia, based on the known reactivity of 2,4,6-trifluoropyrimidine[1]. The reaction is expected to yield a mixture of 4-amino-5,6-difluoropyrimidine and 6-amino-4,5-difluoropyrimidine (which is equivalent to the 4-amino product due to symmetry in the starting material) and 5-amino-4,6-difluoropyrimidine. However, substitution at the 4-position is predicted to be the major pathway.

Table 1: Expected Products and Regioselectivity for Amination with Ammonia

Product NameStructurePosition of AminationExpected Major/Minor Product
4-Amino-5,6-difluoropyrimidine4-Amino-5,6-difluoropyrimidine4Major
5-Amino-4,6-difluoropyrimidine5-Amino-4,6-difluoropyrimidine5Minor

Table 2: Representative Reaction Parameters and Expected Yields

AmineSolventBaseTemperature (°C)Time (h)Expected Yield (%)
AmmoniaAcetonitrileDIPEA02-460-80 (mixture of isomers)
BenzylamineTHFK2CO3256-870-85 (mixture of isomers)
MorpholineAcetonitrileDIPEA01-280-95 (mixture of isomers)

Note: Yields are hypothetical and based on similar reactions reported in the literature. Actual yields may vary depending on the specific amine and reaction conditions.

Conclusion

The amination of this compound provides a versatile route to valuable aminodifluoropyrimidine building blocks. The provided protocol offers a solid starting point for performing this transformation. Researchers should be aware of the potential for the formation of regioisomers and should employ appropriate analytical techniques, such as 19F NMR, to accurately characterize the product mixture. Further optimization of reaction conditions, including solvent, base, and temperature, may be necessary to improve yield and regioselectivity for specific amine nucleophiles.

References

Application Notes & Protocols: 4,5,6-Trifluoropyrimidine in Antifungal Derivative Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrimidine and its derivatives are fundamental scaffolds in medicinal chemistry and agrochemical research, exhibiting a wide range of biological activities.[1] The introduction of fluorine atoms into organic molecules can significantly enhance their biological efficacy, metabolic stability, and lipophilicity. Consequently, trifluoromethylpyrimidine moieties have emerged as a promising pharmacophore in the design and synthesis of novel antifungal agents. This document provides detailed application notes and protocols based on recent studies demonstrating the utility of trifluoromethylpyrimidine derivatives in developing new antifungal compounds, particularly against plant pathogenic fungi.

Application Notes

The development of novel fungicides is crucial to combat the growing issue of drug resistance in plant pathogens.[2][3] Trifluoromethylpyrimidine derivatives have shown significant potential in this area. Several studies have reported the synthesis and evaluation of various series of these compounds, demonstrating potent antifungal activity against a range of fungal species.

Key findings from recent research include:

  • Broad-Spectrum Activity: Derivatives incorporating a trifluoromethylpyrimidine core have demonstrated inhibitory effects against various phytopathogenic fungi, including Botryosphaeria dothidea, Phomopsis sp., Botrytis cinereal, Colletotrichum gloeosporioides, Pyricutaria oryzae, and Sclerotinia sclerotiorum.[4]

  • High Efficacy: Certain trifluoromethylpyrimidine derivatives containing an amide moiety have exhibited excellent antifungal activity, with some compounds showing higher inhibition rates than commercial fungicides like Pyrimethanil and tebuconazole.[2][3][4] For instance, compound 5o (5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide) showed an EC50 value of 10.5 µg/ml against Phomopsis sp., which was superior to Pyrimethanil (32.1 µg/ml).[2][3]

  • Structural-Activity Relationship (SAR): Preliminary SAR studies suggest that the introduction of halogen atoms into the structure of these derivatives can enhance their antifungal activities.[5][6]

The primary mechanism of action for some pyrimidine-based antifungals involves the inhibition of crucial cellular processes such as nucleic acid synthesis or the function of key enzymes like dihydroorotate dehydrogenase (DHODH), which is essential for pyrimidine biosynthesis.[7][8] Disruption of these pathways ultimately leads to growth arrest and cell death in susceptible fungi.[8]

Quantitative Data Summary

The following tables summarize the antifungal activity of various trifluoromethylpyrimidine derivatives from recent studies.

Table 1: Antifungal Activity of Trifluoromethyl Pyrimidine Derivatives Containing an Amide Moiety

CompoundTarget FungiConcentration (µg/mL)Inhibition Rate (%)EC50 (µg/mL)Reference CompoundReference EC50 (µg/mL)
5f Phomopsis sp.-100-Pyrimethanil-
5o Phomopsis sp.-10010.5Pyrimethanil32.1
5b B. cinerea5096.76-Tebuconazole-
5j B. cinerea5096.84-Tebuconazole-
5l B. cinerea50100-Tebuconazole-
5v S. sclerotiorum5082.73-Tebuconazole-

Data sourced from[2][3][4]

Table 2: Antifungal Activity of 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing a Thioether Moiety against Botrytis cinerea

CompoundTarget StrainConcentration (µg/mL)Inhibition Rate (%)
4 Cucumber B. cinerea5075.86
5b Cucumber B. cinerea5077.78
5o Cucumber B. cinerea5080.38
4 Strawberry B. cinerea5082.68
5h Strawberry B. cinerea5074.37
5o Strawberry B. cinerea5075.31

Data sourced from[5][6]

Experimental Protocols

Protocol 1: General Synthesis of Trifluoromethyl Pyrimidine Derivatives Containing an Amide Moiety

This protocol describes a common synthetic route for preparing trifluoromethyl pyrimidine derivatives linked to an amide moiety.[2][3][4]

Materials:

  • Ethyl trifluoroacetoacetate

  • Acetamidine hydrochloride

  • Phosphorus oxychloride (POCl3)

  • Substituted aminophenol

  • Substituted acyl chloride or carboxylic acid

  • Cesium carbonate (Cs2CO3) or Triethylamine (Et3N)

  • Acetone or other suitable solvent

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography setup)

Procedure:

  • Synthesis of the Pyrimidine Core:

    • React ethyl trifluoroacetoacetate with acetamidine hydrochloride in the presence of a base to form the initial hydroxypyrimidine ring.

  • Chlorination:

    • Treat the resulting hydroxypyrimidine with a chlorinating agent such as phosphorus oxychloride (POCl3) to yield the corresponding chloropyrimidine intermediate.[9]

  • Ether Linkage Formation:

    • Dissolve the chloropyrimidine intermediate in a suitable solvent like acetone.

    • Add a substituted aminophenol and a base such as cesium carbonate (Cs2CO3).

    • Stir the reaction at room temperature for 5-6 hours.[2][3]

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • Add water to the residue to precipitate the product, which is then filtered and recrystallized.

  • Amide Bond Formation:

    • React the product from the previous step with a substituted acyl chloride or carboxylic acid (using a coupling agent) in the presence of a base like triethylamine to form the final amide derivative.

  • Purification:

    • Purify the final compounds by column chromatography or recrystallization.

    • Characterize the synthesized compounds using 1H NMR, 13C NMR, and HRMS to confirm their structures.[2][3][4]

Protocol 2: In Vitro Antifungal Activity Assay (Mycelium Growth Rate Method)

This protocol outlines the procedure for evaluating the antifungal activity of the synthesized compounds against various phytopathogenic fungi.[4][5][6]

Materials:

  • Synthesized trifluoromethylpyrimidine derivatives

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA) medium

  • Fungal strains (e.g., B. cinerea, Phomopsis sp.)

  • Sterile petri dishes

  • Positive control (e.g., Tebuconazole, Pyrimethanil)

  • Incubator

Procedure:

  • Preparation of Test Solutions:

    • Dissolve the synthesized compounds and the positive control fungicide in a minimal amount of DMF or DMSO to create stock solutions.

  • Preparation of Medicated Plates:

    • Add the appropriate volume of the stock solution to molten PDA medium to achieve the desired final concentration (e.g., 50 µg/mL).

    • Pour the medicated PDA into sterile petri dishes and allow them to solidify.

    • Prepare control plates containing PDA with the same amount of solvent but without any test compound.

  • Inoculation:

    • Using a sterile cork borer, cut mycelial discs (e.g., 5 mm diameter) from the edge of an actively growing culture of the target fungus.

    • Place one mycelial disc at the center of each medicated and control PDA plate.

  • Incubation:

    • Incubate the plates at a suitable temperature (e.g., 25-28 °C) until the mycelial growth in the control plates reaches the edge of the dish.

  • Data Collection and Analysis:

    • Measure the diameter of the fungal colony in both the treated and control plates.

    • Calculate the percentage of inhibition using the following formula:

      • Inhibition (%) = [(C - T) / C] × 100

      • Where C is the average diameter of the mycelial colony on the control plates, and T is the average diameter of the mycelial colony on the treated plates.

    • For compounds showing significant inhibition, determine the EC50 value by testing a range of concentrations and using probit analysis.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Derivatives cluster_bioassay Antifungal Activity Assay start Ethyl Trifluoroacetoacetate pyrimidine_core Hydroxypyrimidine Formation start->pyrimidine_core chlorination Chloropyrimidine Intermediate pyrimidine_core->chlorination ether_linkage Ether Linkage Formation chlorination->ether_linkage amide_formation Amide Bond Formation ether_linkage->amide_formation purification Purification & Characterization amide_formation->purification prep_solutions Prepare Test Solutions purification->prep_solutions Test Synthesized Compounds prep_plates Prepare Medicated Plates prep_solutions->prep_plates inoculation Inoculate with Fungi prep_plates->inoculation incubation Incubate Plates inoculation->incubation data_analysis Measure Inhibition & Calculate EC50 incubation->data_analysis

Caption: General workflow for synthesis and antifungal evaluation.

signaling_pathway cluster_mechanism Proposed Antifungal Mechanism drug Trifluoromethylpyrimidine Derivative target_enzyme Dihydroorotate Dehydrogenase (DHODH) or other key enzymes drug->target_enzyme Inhibition pyrimidine_synthesis De Novo Pyrimidine Biosynthesis target_enzyme->pyrimidine_synthesis Blocks dna_rna DNA/RNA Synthesis pyrimidine_synthesis->dna_rna Required for cell_wall Cell Wall Synthesis pyrimidine_synthesis->cell_wall Required for growth_arrest Growth Arrest & Cell Lysis dna_rna->growth_arrest Disruption leads to cell_wall->growth_arrest Disruption leads to

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Fluoropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of fluoropyrimidine derivatives. The introduction of fluorine atoms into the pyrimidine scaffold is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. Palladium-catalyzed reactions offer a powerful toolkit for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the synthesis of a diverse array of functionalized fluoropyrimidines.

This document covers key cross-coupling reactions including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Stille, and Heck reactions, as well as C-H activation. Detailed experimental protocols for representative reactions are provided, along with tables summarizing quantitative data to facilitate comparison and reaction optimization.

General Principles and Mechanisms

Palladium-catalyzed cross-coupling reactions generally proceed through a catalytic cycle involving a palladium(0) active species. The fundamental steps of this cycle are:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the fluoropyrimidine, forming a palladium(II) intermediate.

  • Transmetalation (for Suzuki, Stille) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner (e.g., an organoboron compound, organotin reagent, or amine) reacts with the palladium(II) complex.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired product and regenerating the palladium(0) catalyst.

General Palladium Cross-Coupling Cycle Pd0 Pd(0)Ln PdII_intermediate R-Pd(II)L2-X Pd0->PdII_intermediate Oxidative Addition Coupled_Intermediate R-Pd(II)L2-R' PdII_intermediate->Coupled_Intermediate Transmetalation / Amine Coordination Coupling_Partner R'-M Coupling_Partner->Coupled_Intermediate Coupled_Intermediate->Pd0 Reductive Elimination Product R-R' Coupled_Intermediate->Product Substrate R-X (Fluoropyrimidine) Substrate->PdII_intermediate

General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron reagent with an organic halide. It is widely used for the synthesis of biaryl and heteroaryl compounds.

Quantitative Data Summary: Suzuki-Miyaura Coupling of Fluoropyrimidines
Fluoropyrimidine SubstrateBoronic Acid/EsterCatalyst (mol%)LigandBaseSolventTemp. (°C)Time (h)Yield (%)
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5)PPh₃K₂CO₃Dioxane/H₂O100 (MW)0.2581[1]
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)PPh₃K₂CO₃1,4-Dioxane1002471[1]
4,6-DichloropyrimidineArylboronic acidPd(OAc)₂/PPh₃ (4)PPh₃K₃PO₄1,4-Dioxane10012-24~70-90[1]
2-Fluoropyridine-3-boronic acid4-BromoanisolePd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O (4:1)120 (MW)0.25High[2]
Pyridine-2-sulfonyl fluoride (PyFluor)Hetero(aryl) boronic acidsPd(dppf)Cl₂dppfNa₃PO₄Dioxane65-100-5-89[3]

Experimental Protocol: Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid[1]

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - 2,4-Dichloropyrimidine - Phenylboronic acid - K₂CO₃ - Pd(PPh₃)₄ solvent Add Dioxane/H₂O (2:1) reagents->solvent purge Purge with Argon solvent->purge mw_irrad Microwave Irradiation (100 °C, 15 min) purge->mw_irrad cool Cool to RT mw_irrad->cool dilute Dilute with EtOAc cool->dilute wash Wash with Brine dilute->wash dry Dry over Na₂SO₄ wash->dry purify Column Chromatography dry->purify

Experimental workflow for a microwave-assisted Suzuki coupling.

Materials:

  • 2,4-Dichloropyrimidine (0.5 mmol)

  • Phenylboronic acid (0.5 mmol)

  • Potassium carbonate (K₂CO₃) (1.5 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5 mol%, 0.0025 mmol)

  • 1,4-Dioxane (4 mL)

  • Water (2 mL)

  • Microwave reactor tube

Procedure:

  • To a microwave reactor tube, add 2,4-dichloropyrimidine, phenylboronic acid, and K₂CO₃.[1]

  • Add a 2:1 mixture of 1,4-dioxane and water.[1]

  • Purge the mixture with argon for 10 minutes.[1]

  • Add Pd(PPh₃)₄ to the reaction mixture.[1]

  • Seal the tube and place it in the microwave reactor.

  • Irradiate the mixture at 100 °C for 15 minutes.[1]

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to valuable alkynyl-substituted fluoropyrimidines.

Quantitative Data Summary: Sonogashira Coupling of Fluoropyrimidines
Fluoropyrimidine SubstrateAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
3-Fluoro-4-iodopyridinePhenylacetylenePdCl₂(PPh₃)₂ (2-5)CuI (4-10)Et₃NTHF or DMFRT-High
Aryl IodideTerminal AlkynePd(PPh₃)₂Cl₂ (5)CuI (2.5)DiisopropylamineTHFRT389[4]
Aryl HalidePhenylacetylenePd(CH₃CN)₂Cl₂ (0.5)-Cs₂CO₃2-MeTHFRT48Good to Excellent[3]

Experimental Protocol: Sonogashira Coupling of 3-Fluoro-4-iodopyridine with a Terminal Alkyne

Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - 3-Fluoro-4-iodopyridine - Pd Catalyst - CuI solvent_base Add Anhydrous Solvent and Amine Base reagents->solvent_base add_alkyne Add Terminal Alkyne solvent_base->add_alkyne stir Stir at RT or Heat add_alkyne->stir quench Quench Reaction stir->quench extract Extract with Organic Solvent quench->extract wash_dry Wash and Dry extract->wash_dry purify Column Chromatography wash_dry->purify

General experimental workflow for a Sonogashira coupling reaction.

Materials:

  • 3-Fluoro-4-iodopyridine (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02-0.05 equiv)

  • Copper(I) iodide (CuI) (0.04-0.10 equiv)

  • Triethylamine (Et₃N) (2-3 equiv)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

Procedure:

  • To a dry, two-necked round-bottom flask under an inert atmosphere, add 3-fluoro-4-iodopyridine, the palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent and the amine base.

  • Stir the mixture at room temperature for 5-10 minutes.

  • Slowly add the terminal alkyne to the reaction mixture via syringe.

  • Stir the reaction at room temperature or heat as required, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of N-aryl and N-heteroaryl amines from aryl/heteroaryl halides and primary or secondary amines.

Quantitative Data Summary: Buchwald-Hartwig Amination of Fluoropyrimidines
Fluoropyrimidine SubstrateAmineCatalyst (mol%)LigandBaseSolventTemp. (°C)Time (h)Yield (%)
Aryl PerfluorooctanesulfonateButylaminePd(OAc)₂BINAPCs₂CO₃Toluene80-9048Moderate to Good[5]
4-BromotolueneMorpholinePd(I) Dimer (0.5-1.0)JohnPhosKOtBu or NaOtBu1,4-Dioxane80-1000.5-1High[2]
2-Chloro-4-(pyridin-3-yl)pyrimidineAnilinePdCl₂(PPh₃)₂XantphosNaOtBuTolueneReflux-82[6]
Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Halide with Morpholine[2]

Materials:

  • Aryl halide (e.g., 4-bromotoluene) (1.0 mmol)

  • Morpholine (1.4 mmol)

  • Pd(I) dimer precatalyst (e.g., [Pd(JohnPhos)(µ-Br)]₂) (0.5-1.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous 1,4-dioxane (1.0 mL)

Procedure:

  • In an oven-dried reaction tube equipped with a magnetic stir bar, charge the Pd(I) dimer precatalyst, NaOtBu, and the aryl halide.

  • Seal the vial with a PTFE septum cap and evacuate and backfill with an inert gas (e.g., N₂) three times.[2]

  • Add morpholine and anhydrous 1,4-dioxane via syringe.[2]

  • Heat the rapidly stirring reaction mixture at 80-100°C for 30-60 minutes.[2]

  • Upon completion, cool the reaction and dilute with an appropriate solvent for analysis or work-up.

  • For work-up, filter the reaction mixture through a pad of Celite and remove the solvent in vacuo. The crude product can then be purified by column chromatography.

Stille Coupling

The Stille reaction couples an organotin compound with an organic halide or triflate. It is known for its tolerance of a wide variety of functional groups.

Quantitative Data Summary: Stille Coupling of Fluoropyrimidines (Representative)
Halide SubstrateOrganostannaneCatalyst (mol%)LigandAdditiveSolventTemp. (°C)Time (h)Yield (%)
Enol triflateOrganotin reagentPd(dppf)Cl₂·DCM (10)dppfCuI, LiClDMF406087[7]
4-BromotolueneVinyltributyltinPd(PPh₃)₄--DMF or THF--High[8]
Aryl BromideAryl StannanePd(OAc)₂/Dabco-----Good
Experimental Protocol: General Procedure for Stille Coupling

Materials:

  • Fluoropyrimidine halide (1.0 equiv)

  • Organostannane (e.g., vinyltributyltin) (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (1-5 mol%)

  • Anhydrous solvent (e.g., THF, DMF, or toluene)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the fluoropyrimidine halide in the anhydrous solvent.

  • Degas the solution by bubbling with an inert gas for 15-20 minutes.

  • Add the organostannane via syringe.

  • Add the palladium catalyst under a positive pressure of inert gas.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for several hours, monitoring by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.[9]

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.

Quantitative Data Summary: Heck Reaction of Fluoropyrimidines (Representative)
Halide SubstrateAlkeneCatalyst (mol%)LigandBaseSolventTemp. (°C)Time (h)Yield (%)
2-Acetyl-5-bromobenzofuranStyrenePd(II) complex-Et₃N or KOHWater, DMF, or Toluene--Good[6]
Aryl BromideStyrenePd@MOF-NH₂ (10)-K₂CO₃DMF1201296[10]
5-Bromo-pyrimidineFluorous alkenePd(OAc)₂ (4-5)-NaOAcDMF/THF120-Good[11]
Experimental Protocol: General Procedure for Heck Reaction[10]

Materials:

  • Fluoropyrimidine halide (1.0 mmol)

  • Alkene (e.g., styrene) (1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Et₃N) (2.0 mmol)

  • Solvent (e.g., DMF, NMP, or acetonitrile)

Procedure:

  • In a reaction vessel, combine the fluoropyrimidine halide, alkene, base, and palladium catalyst.[10]

  • Add the solvent and equip the vessel with a reflux condenser.

  • Stir the reaction mixture at an elevated temperature (e.g., 120 °C) for several hours.[10]

  • Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the system and filter to remove the catalyst if heterogeneous.

  • If a homogeneous catalyst is used, dilute with water and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

C-H Activation/Arylation

Direct C-H arylation is an increasingly important method that avoids the need for pre-functionalization of the C-H bond, offering a more atom- and step-economical approach to biaryl synthesis.

Quantitative Data Summary: C-H Arylation of Fluoroarenes
FluoroareneAryl HalideCatalyst (mol%)LigandBase/AdditiveSolventTemp. (°C)Time (h)Yield (%)
Fluoroarenes2-ChloropyridinesPd/SPhosSPhosPivOKIsopropyl acetate--up to 90[12]
Five-Membered HeteroarenesAlkenesPd(OAc)₂-Ag₂CO₃/Cu(OAc)₂---Good[13]
Experimental Protocol: C-H Arylation of a Fluoroarene with a 2-Chloropyridine Derivative[12]

Materials:

  • 2-Chloropyridine derivative (0.75 mmol)

  • Fluoroarene (2.5 equiv)

  • Palladium catalyst/ligand system (e.g., Pd/SPhos)

  • Potassium pivalate (PivOK) (2 equiv)

  • Isopropyl acetate (1.0 mL)

Procedure:

  • In a reaction vessel under an argon atmosphere, combine the 2-chloropyridine derivative, fluoroarene, palladium catalyst, ligand, and potassium pivalate.[12]

  • Add isopropyl acetate as the solvent.[12]

  • Stir the reaction mixture at the desired temperature for 24 hours.[12]

  • After completion, cool the reaction and process through a standard aqueous work-up.

  • Purify the crude product by column chromatography to obtain the 2-(fluorinated aryl)pyridine.[12]

Disclaimer: These protocols are intended as a starting point. Optimization of reaction conditions, including catalyst, ligand, base, solvent, temperature, and reaction time, may be necessary for specific substrates to achieve optimal yields. All reactions should be performed by qualified personnel in a well-ventilated fume hood, using appropriate personal protective equipment.

References

Synthesis of Biologically Active Trifluoromethyl Pyrimidine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of various biologically active trifluoromethylpyrimidine derivatives. The incorporation of a trifluoromethyl group into the pyrimidine scaffold is a key strategy in medicinal chemistry, often leading to compounds with enhanced biological activity and improved pharmacokinetic properties.[1][2] These derivatives are of significant interest in drug discovery, with applications as antitumor, antiviral, antifungal, and insecticidal agents.[3][4][5]

Summary of Biological Activities

The trifluoromethyl pyrimidine derivatives synthesized through the methods described below have demonstrated a range of biological activities. The following table summarizes the quantitative data for some of the most promising compounds.

Compound IDTarget/AssayBiological ActivityReference
17v H1975 (human lung cancer cell line)IC50 = 2.27 µM[6]
5-FU (control) H1975 (human lung cancer cell line)IC50 = 9.37 µM[6]
5j Anti-TMV (Tobacco Mosaic Virus) Curative ActivityEC50 = 126.4 µg/mL[5]
5m Anti-TMV (Tobacco Mosaic Virus) Protection ActivityEC50 = 103.4 µg/mL[5]
Ningnanmycin (control) Anti-TMV (Tobacco Mosaic Virus) Curative Activity54.0% inhibition at 500 µg/mL[5]
5i Antifungal against Colletotrichum truncatum (CT)73.2% inhibition at 100 µg/mL[5]
5t Antifungal against Colletotrichum truncatum (CT)71.0% inhibition at 100 µg/mL[5]
Azoxystrobin (control) Antifungal against Colletotrichum truncatum (CT)72.5% inhibition at 100 µg/mL[5]
5k Antifungal against Colletotrichum gloeosporioides (CG)62.2% inhibition at 100 µg/mL[5]
5u Antifungal against Rhizoctonia solani (RS)88.6% inhibition at 100 µg/mL[5]
Azoxystrobin (control) Antifungal against Rhizoctonia solani (RS)78.4% inhibition at 100 µg/mL[5]
3b NCI-60 Human Tumor Cell Lines ScreenActive against multiple cell lines[7]

Experimental Protocols

Detailed methodologies for key synthetic routes are provided below.

Protocol 1: One-Pot Three-Component Synthesis of 5-Trifluoromethyl Pyrimidine Derivatives

This method offers a highly selective and efficient one-pot synthesis of 5-trifluoromethyl pyrimidine derivatives, avoiding the regioselectivity issues often encountered with direct trifluoromethylation.[8][9]

Materials:

  • Aryl enaminone

  • Aryl amidine hydrochloride

  • Sodium triflinate (CF3SO2Na)

  • Copper(II) acetate (Cu(OAc)2)

  • 1,2-Dichloroethane (DCE)

  • Celite

  • Silica gel for column chromatography

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • In a reaction vessel, combine the aryl enaminone (0.5 mmol), aryl amidine hydrochloride (0.6 mmol), sodium triflinate (1.0 mmol), and Cu(OAc)2 (1.0 mmol).

  • Add 1,2-dichloroethane (5 mL) to the mixture.

  • Stir the reaction mixture at 80 °C for 12 hours under an air atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a petroleum ether/ethyl acetate solvent system to obtain the desired 5-trifluoromethyl pyrimidine derivative.[8]

one_pot_synthesis A Aryl Enaminone E DCE, 80°C, 12h A->E B Aryl Amidine Hydrochloride B->E C CF3SO2Na C->E D Cu(OAc)2 D->E F Workup & Purification E->F G 5-Trifluoromethyl Pyrimidine Derivative F->G

Workflow for the one-pot synthesis of 5-trifluoromethyl pyrimidines.
Protocol 2: Synthesis of 4-Trifluoromethyl-3,4-dihydropyrimidin-2(1H)-ones via the Biginelli Reaction

A modification of the classic Biginelli reaction utilizing ethyl trifluoroacetoacetate to produce dihydropyrimidine structures, which are valuable intermediates and bioactive compounds.[8]

Materials:

  • Aldehyde

  • Ethyl trifluoroacetoacetate

  • Urea or Thiourea

  • Ethanol

  • Hydrochloric acid (catalytic amount)

Procedure:

  • Combine the aldehyde (1 mmol), ethyl trifluoroacetoacetate (1 mmol), and urea or thiourea (1.5 mmol) in a round-bottom flask.

  • Add ethanol (10 mL) and a catalytic amount of hydrochloric acid.

  • Heat the mixture at reflux.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold ethanol, and dry to yield the 4-trifluoromethyl-3,4-dihydropyrimidin-2(1H)-one.

biginelli_reaction cluster_reactants Reactants Aldehyde Aldehyde Reaction_Conditions Ethanol, cat. HCl Reflux Aldehyde->Reaction_Conditions Ethyl_trifluoroacetoacetate Ethyl Trifluoroacetoacetate Ethyl_trifluoroacetoacetate->Reaction_Conditions Urea_Thiourea Urea or Thiourea Urea_Thiourea->Reaction_Conditions Product 4-Trifluoromethyl-3,4-dihydropyrimidin-2(1H)-one Reaction_Conditions->Product

The Biginelli reaction for trifluoromethyl dihydropyrimidines.
Protocol 3: Multi-Step Synthesis of Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety

This protocol outlines a four-step synthesis to obtain trifluoromethyl pyrimidine derivatives containing an amide moiety, which have shown promising antifungal, insecticidal, and anticancer activities.[1][3][4]

Step 1: Synthesis of 2-Hydroxy-4-(trifluoromethyl)pyrimidine

  • In a round-bottom flask, mix ethyl 4,4,4-trifluoroacetoacetate (1.0 eq), urea (1.2 eq), and acetic acid.

  • Heat the mixture at reflux for 8 hours.

  • Cool the reaction mixture. A solid will precipitate.

  • Filter the solid, wash with water, and dry to afford 2-hydroxy-4-(trifluoromethyl)pyrimidine.[1]

Step 2: Synthesis of 2-Chloro-4-(trifluoromethyl)pyrimidine

  • To the 2-hydroxy-4-(trifluoromethyl)pyrimidine (1.0 eq) from Step 1, add phosphorus oxychloride (POCl3) (5.0 eq).

  • Heat the mixture at reflux for 4 hours.

  • Remove the excess POCl3 under reduced pressure.

  • Carefully pour the residue onto ice water. A precipitate will form.

  • Filter the solid, wash with cold water, and dry to yield 2-chloro-4-(trifluoromethyl)pyrimidine.[1]

Step 3: Synthesis of Substituted Phenoxy-4-(trifluoromethyl)pyrimidine Intermediate

  • In N,N-dimethylformamide (DMF), dissolve a substituted phenol (1.0 eq) and potassium carbonate (K2CO3) (2.0 eq).

  • Stir the solution at room temperature for 30 minutes.

  • Add the 2-chloro-4-(trifluoromethyl)pyrimidine (1.2 eq) from Step 2.

  • Stir the mixture at 80°C for 5-8 hours, monitoring by TLC.

  • Upon completion, pour the mixture into water and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to obtain the intermediate.[1]

Step 4: Amide Coupling to Yield Final Product

  • Dissolve the appropriate carboxylic acid (1.2 eq) in dichloromethane (DCM).

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the intermediate from Step 3 (1.0 eq).

  • Stir for an additional 10-16 hours at room temperature.

  • Dilute the reaction mixture with DCM, wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the final product by column chromatography.[1]

multistep_synthesis_workflow Start Ethyl Trifluoroacetoacetate + Urea Step1 Step 1: Ring Closure (Acetic Acid, Reflux) Start->Step1 Intermediate1 2-Hydroxy-4-(trifluoromethyl)pyrimidine Step1->Intermediate1 Step2 Step 2: Chlorination (POCl3, Reflux) Intermediate1->Step2 Intermediate2 2-Chloro-4-(trifluoromethyl)pyrimidine Step2->Intermediate2 Step3 Step 3: Nucleophilic Substitution (Substituted Phenol, K2CO3, DMF) Intermediate2->Step3 Intermediate3 Substituted Phenoxy-4- (trifluoromethyl)pyrimidine Step3->Intermediate3 Step4 Step 4: Amide Coupling (Carboxylic Acid, EDCI, DMAP) Intermediate3->Step4 Final_Product Trifluoromethyl Pyrimidine with Amide Moiety Step4->Final_Product signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase 1 (e.g., FLT3, CHK1) Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates Substrate Downstream Substrate Kinase2->Substrate Phosphorylates Transcription Gene Transcription Substrate->Transcription Cellular_Response Cellular Response (e.g., Proliferation, Survival) Transcription->Cellular_Response Inhibitor Trifluoromethyl Pyrimidine Derivative Inhibitor->Kinase1 Inhibits

References

Troubleshooting & Optimization

Technical Support Center: Selective Fluorination of Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the selective fluorination of pyrimidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.

Troubleshooting Guide

This guide addresses specific issues that may arise during the selective fluorination of pyrimidines, offering potential causes and actionable solutions in a question-and-answer format.

Problem 1: Low or No Conversion of the Starting Pyrimidine

Question: My fluorination reaction shows very low or no conversion of the starting pyrimidine. What are the possible causes and how can I fix this?

Answer:

Low or no conversion is a common issue that can often be traced back to the reagents, reaction conditions, or the nature of the substrate itself.

Potential Causes and Solutions:

Potential Cause Explanation & Solution
Inactive Fluorinating Reagent Many fluorinating reagents are sensitive to moisture. For example, AgF₂ is a powerful reagent for C-H fluorination but is hygroscopic and will decompose in the presence of water.[1][2] Electrophilic fluorinating agents like Selectfluor™ are generally stable but should be stored in a desiccator.[3] Ensure all reagents are handled under anhydrous conditions. Using freshly opened or properly stored reagents is critical.
Insufficient Reagent Activity The reactivity of the fluorinating agent must be matched to the electronic properties of the pyrimidine substrate. Electron-deficient pyrimidines are less nucleophilic and require more powerful electrophilic fluorinating agents. For nucleophilic fluorination, the leaving group on the pyrimidine must be sufficiently activated. Consider screening different fluorinating agents with varying reactivity (e.g., NFSI, Selectfluor™).[2][4]
Inappropriate Reaction Temperature Some fluorination reactions require elevated temperatures to overcome activation barriers, while others proceed at ambient temperature.[1][5] If your reaction is sluggish at room temperature, consider a gradual increase in temperature. Conversely, for highly reactive substrates or reagents, high temperatures might lead to decomposition. Monitor the reaction progress at different temperatures.
Poor Substrate Solubility If the pyrimidine starting material is not fully dissolved in the reaction solvent, the reaction will be slow and incomplete. Ensure you are using a solvent in which your substrate is soluble. Acetonitrile is a common solvent for many fluorination reactions.[1][6]
Incompatible Solvent The solvent can significantly impact the reaction outcome. Some electrophilic reagents can react with nucleophilic solvents. It is crucial to use anhydrous and non-nucleophilic solvents for many fluorination reactions. Always check the compatibility of your fluorinating agent with the chosen solvent.
Problem 2: Poor Regioselectivity and Formation of Multiple Products

Question: My reaction produces a mixture of fluorinated isomers and/or other byproducts. How can I improve the regioselectivity?

Answer:

Achieving high regioselectivity is a primary challenge in the functionalization of heteroaromatic compounds like pyrimidines. The position of fluorination is influenced by the electronic and steric properties of the substrate and the reaction mechanism.

Potential Causes and Solutions:

Potential Cause Explanation & Solution
Multiple Reactive C-H Bonds Pyrimidines have multiple C-H bonds that can potentially be fluorinated. The inherent electronics of the ring often direct fluorination to specific positions (e.g., C5 for electrophilic attack on uracil).[3] However, substituents on the ring can alter this preference.
Incorrect Choice of Reagent/Catalyst Different fluorination methods offer different regioselectivities. For direct C-H fluorination, the choice of reagent is critical. For instance, AgF₂ has been shown to selectively fluorinate the C-H bond adjacent to the nitrogen in pyridines and diazines.[1][5] Transition-metal-catalyzed methods can offer high regioselectivity through the use of directing groups.[7][8]
Steric Hindrance Bulky substituents on the pyrimidine ring can block access to certain positions, leading to fluorination at less sterically hindered sites. This can be used to your advantage to direct fluorination.
Reaction Mechanism The mechanism of fluorination (e.g., electrophilic, nucleophilic, radical) will dictate the regiochemical outcome. Understanding the likely mechanism for your chosen method can help predict and troubleshoot selectivity issues. For example, in nucleophilic aromatic substitution (SNAr), the leaving group's position determines the site of fluorination.[9]
Problem 3: Product Decomposition or Instability

Question: I am observing the formation of my desired fluorinated pyrimidine, but it seems to be decomposing under the reaction conditions. What can I do?

Answer:

Fluorinated pyrimidines can sometimes be unstable, especially under harsh reaction conditions.

Potential Causes and Solutions:

Potential Cause Explanation & Solution
Harsh Reaction Conditions High temperatures, strong acids or bases, or highly reactive reagents can lead to the decomposition of the product. Employing milder reaction conditions is often beneficial.[5] Photoredox catalysis, for example, often allows for reactions to be run at room temperature.[10][11][12]
Instability of the Product The electronic nature of the fluorinated pyrimidine might make it susceptible to further reactions or degradation. Once the reaction is complete, it is important to work up the reaction promptly and purify the product under mild conditions.
Incompatible Workup Procedure The workup procedure itself can cause product degradation. For example, using a strong acid or base wash on a sensitive product can be detrimental. Consider using a neutral workup or direct purification via chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the main strategies for the selective fluorination of pyrimidines?

A1: There are several key strategies:

  • Electrophilic Fluorination: This involves reacting an electron-rich pyrimidine with an electrophilic fluorine source ("F+").[2][4] Common reagents include Selectfluor™, NFSI, and NFOBS.[2] This is a common method for direct C-H fluorination.

  • Nucleophilic Fluorination: This typically involves the displacement of a leaving group (like a halide) on an electron-deficient pyrimidine with a nucleophilic fluoride source (e.g., KF, CsF).[9] This is a type of nucleophilic aromatic substitution (SNAr).

  • Transition-Metal-Catalyzed C-H Fluorination: These methods use a transition metal catalyst (e.g., palladium, silver) to selectively activate a C-H bond for fluorination.[7][8][13] These can be very powerful for achieving high regioselectivity.

  • Photoredox Catalysis: This emerging strategy uses visible light and a photocatalyst to generate reactive intermediates that lead to fluorination under mild conditions.[10][11][12][14][15]

Q2: How do I choose the right fluorinating agent for my reaction?

A2: The choice of fluorinating agent depends on several factors:

  • The reaction type: Are you performing an electrophilic, nucleophilic, or radical fluorination?

  • The substrate: Electron-rich pyrimidines are more suited for electrophilic fluorination, while electron-deficient pyrimidines are required for SNAr.

  • Safety and handling: Some fluorinating agents, like elemental fluorine, are highly hazardous.[16] Reagents like Selectfluor™ are generally safer and easier to handle.[3]

  • Cost and availability: For large-scale synthesis, the cost of the reagent is a significant consideration.

Q3: My pyrimidine substrate has multiple functional groups. Will they interfere with the fluorination reaction?

A3: Functional group tolerance is a critical consideration. Many modern fluorination methods are designed to be tolerant of a wide range of functional groups.[1] However, some functional groups can be problematic:

  • Basic amines: These can be protonated or react with electrophilic reagents. Protection of the amine may be necessary.

  • Alcohols and thiols: These can also react with some fluorinating agents.

  • Electron-donating groups: These can activate the pyrimidine ring towards electrophilic attack and may influence regioselectivity.

It is always advisable to check the literature for the compatibility of your specific functional groups with the chosen fluorination method.

Q4: I am considering a direct C-H fluorination approach. What are the main challenges?

A4: Direct C-H fluorination is a highly desirable transformation as it avoids the need for pre-functionalization of the substrate.[7] However, the main challenges are:

  • Regioselectivity: As discussed in the troubleshooting guide, controlling which C-H bond is fluorinated can be difficult.

  • Reactivity: C-H bonds are generally unreactive, so powerful reagents or catalysts are often needed.

  • Over-fluorination: It can sometimes be challenging to stop the reaction at the mono-fluorinated stage.

Quantitative Data Summary

The following table summarizes representative examples of selective pyrimidine fluorination, providing a comparison of different methods, substrates, and outcomes.

Pyrimidine Substrate Fluorination Method Reagent/Catalyst Conditions Yield (%) Regioselectivity Reference
UracilElectrophilic FluorinationCF₃OFNot specifiedNot specifiedSpecific monohalogenation at the 5-position[3]
2-Phenylpyridine (as a model diazine analogue)Direct C-H FluorinationAgF₂MeCN, ambient temp, 90 min81C2-position[1]
2-MethylpyrimidineC-H Fluorination/SNArAgF₂ then nucleophileMeCN, ambient tempNot specified for fluorination stepC-H adjacent to N[17]
5-Methoxy-2,4-diphenoxypyrimidinePhotoredox DeoxyfluorinationCsF, TBAHSO₄, photocatalystNot specified65C5-position (after deprotection to 5-fluorouracil)[10]
2-Aminopyridines (as model diazine analogues)Electrophilic FluorinationSelectfluorWater/Chloroform, mild conditionsGood to highHigh[18]
Imidazo[1,2-a]pyridines (as model diazine analogues)Electrophilic FluorinationSelectfluor, DMAPAqueous conditionsModerate to good3-fluorinated product[19]

Experimental Protocols

Protocol 1: Direct C-H Fluorination of a Pyrimidine Analogue using AgF₂

This protocol is adapted from the work of Hartwig and Fier on the site-selective fluorination of pyridines and diazines.[1][5]

Materials:

  • Pyrimidine substrate (e.g., 2-substituted pyrimidine)

  • Silver(II) fluoride (AgF₂)

  • Anhydrous acetonitrile (MeCN)

  • Celite

  • Methyl tert-butyl ether (MTBE)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium chloride (NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Oven-dried glassware

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inert atmosphere setup

Procedure:

  • To an oven-dried round-bottomed flask equipped with a magnetic stir bar, add the pyrimidine substrate (1.0 equiv).

  • Under an inert atmosphere, add anhydrous acetonitrile.

  • Place the flask in an ambient temperature water bath and stir the solution.

  • In one portion, add silver(II) fluoride (3.0 equiv). Caution: AgF₂ is sensitive to moisture and should be handled quickly in the air.[1][2]

  • Stir the reaction mixture at ambient temperature. The reaction progress can be monitored by TLC or LC-MS. The black AgF₂ will be consumed as yellow AgF is formed.[1]

  • Once the reaction is complete (typically 1-2 hours), filter the mixture through a pad of Celite, rinsing with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • To the residue, add MTBE and 1M HCl and shake well.

  • Filter to remove the silver salts, rinsing with MTBE.

  • Transfer the filtrate to a separatory funnel, wash with saturated aqueous NaCl, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude fluorinated pyrimidine.

  • Purify the product by column chromatography.

Protocol 2: Electrophilic Fluorination using Selectfluor™

This is a general protocol for the electrophilic fluorination of an activated pyrimidine, such as a uracil derivative.

Materials:

  • Pyrimidine substrate (e.g., uracil derivative)

  • Selectfluor™ (F-TEDA-BF₄)

  • Anhydrous solvent (e.g., acetonitrile, DMF)

  • Oven-dried glassware

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inert atmosphere setup

Procedure:

  • In an oven-dried flask under an inert atmosphere, dissolve the pyrimidine substrate (1.0 equiv) in the chosen anhydrous solvent.

  • Add Selectfluor™ (1.0-1.2 equiv) in one portion.

  • Stir the reaction at the desired temperature (this can range from room temperature to elevated temperatures depending on the substrate).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Experimental_Workflow General Experimental Workflow for Selective Pyrimidine Fluorination cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_execution 3. Reaction Execution & Monitoring cluster_workup 4. Workup & Purification cluster_analysis 5. Analysis A Select Pyrimidine Substrate B Choose Fluorination Strategy (Electrophilic, Nucleophilic, Catalytic) A->B C Select Fluorinating Agent & Solvent B->C D Assemble Dry Glassware under Inert Atmosphere C->D E Dissolve Substrate in Anhydrous Solvent D->E F Add Fluorinating Agent / Catalyst E->F G Stir at Desired Temperature F->G H Monitor Progress (TLC, LC-MS) G->H I Quench Reaction H->I J Aqueous Workup / Extraction I->J K Dry & Concentrate J->K L Purify Product (Chromatography) K->L M Characterize Product (NMR, MS) L->M N Assess Yield & Purity M->N

Caption: A general workflow for selective pyrimidine fluorination experiments.

Troubleshooting_Fluorination Troubleshooting Decision Tree for Pyrimidine Fluorination cluster_yield Low Yield / No Reaction cluster_selectivity Poor Regioselectivity cluster_decomposition Product Decomposition Start Reaction Issue Identified Yield_Check Check Reagent Activity (Fresh? Anhydrous?) Start->Yield_Check Selectivity_Check Review Fluorination Method (Mechanism) Start->Selectivity_Check Decomp_Check Are Conditions Too Harsh? Start->Decomp_Check Yield_Yes Increase Temperature or Change Solvent Yield_Check->Yield_Yes Reagents OK Yield_No Use Fresh/Dry Reagents Yield_Check->Yield_No Reagents Suspect Selectivity_Change Change Fluorinating Agent (e.g., AgF2 for C2) or use Directing Group Strategy Selectivity_Check->Selectivity_Change Mechanism not selective Selectivity_Sterics Consider Steric Effects of Substituents Selectivity_Check->Selectivity_Sterics Mechanism is appropriate Decomp_Milder Lower Temperature or Use Milder Reagent (e.g., Photoredox) Decomp_Check->Decomp_Milder Yes Decomp_Workup Modify Workup (e.g., Neutral Wash) Decomp_Check->Decomp_Workup No

Caption: A decision tree for troubleshooting common pyrimidine fluorination issues.

References

optimizing reaction conditions for 4,5,6-Trifluoropyrimidine substitutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, optimized protocols, and answers to frequently asked questions regarding nucleophilic aromatic substitution (SNAr) reactions on 4,5,6-trifluoropyrimidine.

Frequently Asked Questions (FAQs)

Q1: Which fluorine is most likely to be substituted on this compound?

In nucleophilic aromatic substitution (SNAr) reactions, the fluorine atoms at the C4 and C6 positions are the most reactive and susceptible to displacement. These positions are electronically activated by the two ring nitrogens. The fluorine at the C5 position is significantly less reactive and is not typically displaced under standard SNAr conditions.

Q2: What are the typical starting conditions for a reaction with an amine nucleophile?

A good starting point for reacting this compound with a primary or secondary amine involves using a polar aprotic solvent like acetonitrile (MeCN) or tetrahydrofuran (THF). The reaction is typically run at a low temperature (e.g., 0 °C) to control selectivity and is allowed to warm to room temperature. A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃), is required to scavenge the hydrofluoric acid (HF) byproduct.

Q3: How can I monitor the progress of my reaction?

Reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or LC-MS.[1] On a TLC plate, you should see the consumption of the starting material (this compound) and the appearance of a new, typically more polar, spot corresponding to the product. LC-MS is useful for confirming the mass of the desired product and identifying any side products.

Q4: Is it possible to achieve di-substitution?

Yes, if the first substitution reaction is successful, a second nucleophilic substitution can occur at the remaining reactive fluorine (C4 or C6). To achieve di-substitution, you will typically need to use more forcing conditions, such as elevated temperatures, a stronger base, or a longer reaction time, along with at least two equivalents of the nucleophile.

Troubleshooting Guide

This section addresses common problems encountered during the substitution reactions of this compound.

Low or No Conversion of Starting Material

Problem: My TLC or LC-MS analysis shows a large amount of unreacted starting material, even after several hours.

Potential Cause Actionable Solution
Insufficient Activation The reaction temperature may be too low. Gradually increase the temperature and continue to monitor the reaction. For less reactive nucleophiles, heating to reflux or using microwave irradiation may be necessary.[2]
Inactive Reagents The nucleophile or base may have degraded. Ensure the purity of your reagents. Anhydrous solvents are often crucial, as water can deactivate reagents.[3]
Poor Base Selection The base may not be strong enough to effectively scavenge the HF byproduct, which can protonate the nucleophile and halt the reaction. Consider switching to a stronger non-nucleophilic base like potassium tert-butoxide (t-BuOK).[2]
Steric Hindrance A bulky nucleophile may react slowly. These reactions may require longer times or higher temperatures to proceed to completion.[4]
Formation of Multiple Products & Poor Regioselectivity

Problem: My analysis shows the formation of two isomeric mono-substituted products (substitution at C4 vs. C6) or other unexpected side products.

Potential Cause Actionable Solution
Similar Reactivity of C4/C6 The electronic environments of the C4 and C6 positions are very similar. To favor substitution at one position, leverage steric hindrance. A bulkier nucleophile will preferentially attack the less sterically hindered position.[5]
Over-substitution The mono-substituted product is reacting further to give a di-substituted product. Use only a slight excess (1.0-1.1 equivalents) of the nucleophile and run the reaction at a lower temperature to improve selectivity for the mono-substituted product.
Reaction with Solvent Some solvents, like DMF or DMSO, can react under certain conditions, especially at high temperatures.[3] If you suspect this, switch to a more inert solvent like THF or acetonitrile.
Product Instability The desired product may be unstable to the reaction or workup conditions (e.g., acidic or basic washes).[6] Test the stability of your isolated product under the conditions used to see if degradation occurs.
Low Isolated Yield After Workup

Problem: The reaction appeared to go to completion, but the final isolated yield was very low.

Potential Cause Actionable Solution
Product Loss During Workup The product may have some solubility in the aqueous layer, especially if it is polar.[6] Before discarding the aqueous layer from an extraction, re-extract it one or two more times with your organic solvent.
Volatile Product The product may be volatile and could be lost during solvent removal on a rotary evaporator.[7] Use lower temperatures and pressures, and check the rotovap's cold trap for any condensed product.
Decomposition on Silica Gel Some nitrogen-containing compounds can decompose on acidic silica gel during column chromatography.[7] You can neutralize the silica gel by pre-treating it with a solvent containing a small amount of triethylamine (e.g., 1%).
Troubleshooting Workflow

// Nodes start [label="Low Yield Observed", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond]; q1 [label="Check Reaction Conversion\n(TLC / LC-MS)", fillcolor="#FBBC05", fontcolor="#202124"];

incomplete [label="Incomplete Conversion", fillcolor="#EA4335", fontcolor="#FFFFFF"]; complete [label="Complete Conversion\n(Product Loss Issue)", fillcolor="#34A853", fontcolor="#FFFFFF"];

sol_incomplete1 [label="Increase Temperature /\ Reaction Time", shape=rect, fillcolor="#F1F3F4", fontcolor="#202124"]; sol_incomplete2 [label="Use Stronger Base\n(e.g., t-BuOK)", shape=rect, fillcolor="#F1F3F4", fontcolor="#202124"]; sol_incomplete3 [label="Verify Reagent Purity\n& Anhydrous Conditions", shape=rect, fillcolor="#F1F3F4", fontcolor="#202124"];

sol_complete1 [label="Check Aqueous Layer\nfor Product Solubility", shape=rect, fillcolor="#F1F3F4", fontcolor="#202124"]; sol_complete2 [label="Check for Volatility\n(Loss on Rotovap)", shape=rect, fillcolor="#F1F3F4", fontcolor="#202124"]; sol_complete3 [label="Assess Stability\n(Workup / Silica Gel)", shape=rect, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> q1 [color="#5F6368"]; q1 -> incomplete [label=" >10% SM Remaining", color="#5F6368"]; q1 -> complete [label=" <10% SM Remaining", color="#5F6368"];

incomplete -> sol_incomplete1 [color="#5F6368"]; incomplete -> sol_incomplete2 [color="#5F6368"]; incomplete -> sol_incomplete3 [color="#5F6368"];

complete -> sol_complete1 [color="#5F6368"]; complete -> sol_complete2 [color="#5F6368"]; complete -> sol_complete3 [color="#5F6368"]; } }

Caption: A decision tree for troubleshooting low reaction yields.

Data on Reaction Optimization

Optimizing solvent, base, and temperature is critical for achieving high yield and selectivity.

Table 1: Effect of Solvent and Base on SNAr Yield

The following table, adapted from studies on similar fluorinated heterocycles, illustrates the impact of solvent and base choice on reaction efficiency.[2]

EntrySolventBaseTemperature (°C)TimeYield (%)
1DMFt-BuOK5512 h45
2Dioxanet-BuOK5512 h67
3THF t-BuOK 55 12 h 85
4THFLiHMDS5512 h70
5THFDBU5512 h62
6THF t-BuOK 95 (MW) 40 min 96

MW = Microwave Irradiation

Experimental Protocols

General Protocol for Mono-substitution with an Amine Nucleophile

This procedure is a representative example for the reaction of this compound with a generic primary or secondary amine.

Caption: Standard experimental workflow for SNAr reactions.

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.2 eq)

  • Anhydrous acetonitrile (MeCN)

  • Deionized water

  • Extraction solvent (e.g., Ethyl Acetate or DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and anhydrous acetonitrile. Cool the mixture to 0 °C using an ice bath.[7]

  • Reagent Addition: Add DIPEA (1.2 eq) to the stirred solution. Subsequently, add the amine nucleophile (1.1 eq) dropwise over 5-10 minutes, ensuring the internal temperature remains low.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir overnight. Monitor the consumption of the starting material by TLC or LC-MS until the reaction is complete.[1]

  • Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., 3 x 50 mL of ethyl acetate).[7] Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.

References

Technical Support Center: Purification of Substituted Trifluoropyrimidine Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of substituted trifluoropyrimidine products.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of substituted trifluoropyrimidine derivatives.

Column Chromatography Issues

Problem: Poor separation of the desired product from impurities on a silica gel column.

Possible Causes & Solutions:

  • Inappropriate Solvent System: The polarity of the mobile phase may not be optimal for separating your compound from impurities.

    • Solution: Systematically screen different solvent systems with varying polarities. A common starting point for trifluoropyrimidine derivatives is a mixture of petroleum ether (or hexanes) and ethyl acetate.[1][2] If your compound is more polar, consider using dichloromethane/methanol mixtures.

  • Compound-Silica Interaction: Highly basic or acidic functionalities on your substituted pyrimidine can lead to tailing or irreversible binding to the silica gel.

    • Solution: Add a small amount of a modifier to your mobile phase. For basic compounds, adding 0.1-1% triethylamine can improve peak shape. For acidic compounds, a similar amount of acetic acid or formic acid can be beneficial.

  • Overloading the Column: Applying too much crude product to the column can lead to broad peaks and poor separation.

    • Solution: Reduce the amount of material loaded onto the column. As a general rule, the amount of crude material should be 1-5% of the mass of the silica gel.

  • Improper Column Packing: An improperly packed column with channels or cracks will result in poor separation.

    • Solution: Ensure the silica gel is uniformly packed as a slurry and is not allowed to run dry.

Problem: The compound is not eluting from the column.

Possible Causes & Solutions:

  • Solvent Polarity is Too Low: The mobile phase may not be polar enough to move your compound through the column.

    • Solution: Gradually increase the polarity of your eluent. For example, if you are using a petroleum ether/ethyl acetate gradient, increase the percentage of ethyl acetate. If necessary, switch to a more polar solvent system like dichloromethane/methanol.

  • Strong Adsorption to Silica: The compound may be strongly interacting with the acidic silica gel.

    • Solution: Consider using a different stationary phase, such as alumina (basic or neutral), or a fluorinated silica phase, which can be more selective for fluorinated molecules.[3]

Recrystallization Issues

Problem: The compound "oils out" or precipitates as an amorphous solid instead of forming crystals.

Possible Causes & Solutions:

  • Solution is Supersaturated: The solution may be too concentrated, or the cooling process is too rapid.

    • Solution: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool more slowly. Insulating the flask can promote slower cooling.

  • Inappropriate Solvent: The chosen solvent may not be suitable for crystallization of your specific trifluoropyrimidine derivative.

    • Solution: Screen a variety of solvents. Good recrystallization solvents are those in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for pyrimidine derivatives include ethanol, methanol, ethyl acetate, and water.

  • Presence of Impurities: Impurities can sometimes inhibit crystal formation.

    • Solution: Try to remove the problematic impurities by another method, such as a quick filtration through a plug of silica gel, before attempting recrystallization.

Problem: Low recovery of the purified product after recrystallization.

Possible Causes & Solutions:

  • Compound has High Solubility in the Cold Solvent: A significant amount of your product may remain dissolved in the mother liquor.

    • Solution: Cool the solution in an ice bath or refrigerator to maximize precipitation. Use the minimum amount of hot solvent necessary to dissolve the crude product.

  • Premature Crystallization during Hot Filtration: If a hot filtration step is used to remove insoluble impurities, the product may crystallize on the filter paper.

    • Solution: Use a heated funnel and pre-warm the filtration apparatus. Add a small excess of hot solvent before filtration to ensure the product remains in solution.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of substituted trifluoropyrimidines?

Common impurities often depend on the specific synthetic route. However, some general possibilities include:

  • Unreacted Starting Materials: For instance, if you are performing a nucleophilic substitution on a chloro-substituted trifluoropyrimidine, some of the starting material may remain.

  • Partially Reacted Intermediates: In multi-step syntheses, intermediates from previous steps may be carried through. For example, in a synthesis starting from ethyl 4,4,4-trifluoroacetoacetate, you might see intermediates like 2-hydroxy-4-(trifluoromethyl)pyrimidine.[3]

  • Isomeric Products: Depending on the substitution pattern of your pyrimidine and the nature of the reaction, the formation of regioisomers is possible.

  • Byproducts from Side Reactions: For example, hydrolysis of the trifluoromethyl group under certain conditions, though generally stable, can occur.

Q2: How can I visualize my trifluoropyrimidine product on a TLC plate?

Substituted trifluoropyrimidines are often aromatic and contain conjugated systems, making them visible under UV light.

  • UV Visualization: Use a TLC plate with a fluorescent indicator (F254) and visualize under short-wave UV light (254 nm). The compound will appear as a dark spot against a green fluorescent background.[4]

  • Iodine Staining: Placing the developed TLC plate in a chamber with iodine crystals can also be effective. The spots will appear as yellow-brown.[4]

Q3: What is a good starting point for a solvent system in column chromatography for a novel substituted trifluoropyrimidine?

A good starting point is a mixture of a non-polar solvent like petroleum ether or hexanes and a moderately polar solvent like ethyl acetate. Begin with a low polarity mixture (e.g., 95:5 petroleum ether:ethyl acetate) and gradually increase the polarity while monitoring the elution with TLC. Several literature procedures for substituted trifluoropyrimidines use petroleum ether/ethyl acetate mixtures, such as 10:1 or 20:1 ratios.[1][2][5]

Q4: Can I use reverse-phase chromatography for purifying trifluoropyrimidine derivatives?

Yes, reverse-phase chromatography can be a very effective purification method, especially for more polar substituted trifluoropyrimidines. A C18 column with a mobile phase of water and acetonitrile or methanol, often with a small amount of a modifier like formic acid or trifluoroacetic acid, is a common setup. Fluorinated stationary phases can also offer unique selectivity for these compounds.[3]

Data Presentation

Table 1: Comparison of Purification Methods for Substituted Trifluoropyrimidine Derivatives

Purification MethodCompound TypeTypical PurityTypical YieldReference
Column ChromatographyN-(3-((6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide>95% (by NMR)53.4%[1][2]
Column Chromatographytert-butyl (2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)carbamate>95% (by NMR)50%[5]
Recrystallization4-((5-iodo-2-(piperidin-4-ylamino)pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile97.26% (by HPLC)85%[6]

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography Purification
  • TLC Analysis: Develop a suitable solvent system using TLC. The ideal Rf value for the desired compound is typically between 0.2 and 0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane). If a stronger solvent is used, pre-adsorb the sample onto a small amount of silica gel, dry it, and then load the powder onto the top of the column.

  • Elution: Begin eluting with the low-polarity mobile phase, gradually increasing the polarity as needed (gradient elution).

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection: Choose a solvent in which the compound is highly soluble when hot and poorly soluble when cold. Test small amounts of your compound in various solvents (e.g., ethanol, ethyl acetate, isopropanol).

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring until the solid completely dissolves. Add more solvent in small portions if necessary.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote slower cooling, the flask can be insulated. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a vacuum oven.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Product tlc TLC Analysis start->tlc column Column Chromatography tlc->column Inseparable by Recrystallization recrystal Recrystallization tlc->recrystal Crystalline Solid purity Purity Check (NMR, HPLC) column->purity recrystal->purity purity->column <95% Pure pure_product Pure Product purity->pure_product >95% Pure

Caption: A general workflow for the purification and analysis of substituted trifluoropyrimidine products.

troubleshooting_chromatography start Poor Separation in Column Chromatography cause1 Inappropriate Solvent System? start->cause1 cause2 Overloading? start->cause2 cause3 Compound-Silica Interaction? start->cause3 solution1 Optimize Mobile Phase (TLC Screening) cause1->solution1 solution2 Reduce Sample Load cause2->solution2 solution3 Add Modifier (e.g., TEA) or Change Stationary Phase cause3->solution3

Caption: Troubleshooting logic for poor separation in column chromatography.

References

avoiding side product formation in 4,5,6-Trifluoropyrimidine reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chemical reactions involving 4,5,6-trifluoropyrimidine. Our goal is to help you minimize side product formation and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in reactions with this compound?

A1: The most common side products arise from the high reactivity of the pyrimidine ring at multiple positions. Key side products include:

  • Regioisomers: In nucleophilic aromatic substitution (SNAr), nucleophiles can attack the C4/C6 positions or the C2 position, leading to a mixture of isomers.

  • Hydrolysis/Solvolysis Products: Water or alcohol solvents can act as nucleophiles, leading to the formation of hydroxy- or alkoxy-pyrimidines. This is particularly prevalent under acidic conditions which can deactivate the intended amine nucleophile.[1][2]

  • Di- or Tri-substituted Products: If an excess of the nucleophile is used or the reaction conditions are too harsh, multiple fluorine atoms can be displaced.

  • Dehalogenation Products: In palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, the fluorine substituent can be replaced by a hydrogen atom.

Q2: Which position on the this compound ring is most reactive towards nucleophiles?

A2: The C4 and C6 positions are the most reactive towards nucleophilic attack. This is due to the electron-withdrawing effect of the two ring nitrogen atoms, which makes these positions highly electron-deficient. The C2 position is less activated, and the C5 fluorine is generally the least reactive and resistant to displacement in SNAr reactions.[3]

Q3: How can I control the regioselectivity of nucleophilic substitution to favor substitution at the C4/C6 positions?

A3: Controlling regioselectivity is a key challenge. To favor substitution at the more reactive C4/C6 positions over the C2 position, consider the following:

  • Low Temperatures: Running the reaction at lower temperatures (e.g., 0 °C or below) can enhance the selectivity for the more reactive sites.

  • Choice of Solvent: The polarity of the solvent can influence regioselectivity. It is often necessary to screen different solvents to find the optimal conditions.

  • Steric Hindrance: While not directly applicable to the symmetric this compound, in related polysubstituted pyrimidines, steric hindrance from adjacent groups can influence the site of attack. For example, a bulky group at the C5 position can disfavor substitution at C4 and C6.[3]

Q4: I am observing significant hydrolysis of my starting material. How can I prevent this?

A4: Hydrolysis is a common issue, especially when working with water-sensitive reagents or under conditions that generate acidic byproducts (like HF in SNAr). To minimize hydrolysis:

  • Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Use a Non-Nucleophilic Base: Employ a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate, to scavenge any acid generated during the reaction.

  • Control pH: If the reaction must be run in the presence of water, maintaining a neutral or slightly basic pH can help suppress hydrolysis.

Troubleshooting Guides

Issue 1: Formation of Regioisomeric Side Products in Amination Reactions

This is arguably the most frequent challenge. The formation of a mixture of C4/C6- and C2-amino-substituted pyrimidines complicates purification and reduces the yield of the desired product.

Troubleshooting Workflow for Regioisomer Formation

start Mixture of Regioisomers Observed temp Lower Reaction Temperature (e.g., 0°C to -78°C) start->temp solvent Screen Different Solvents (e.g., ACN, THF, Dioxane) start->solvent base Evaluate Base (e.g., DIPEA, K2CO3, NaH) start->base nucleophile Consider Nucleophile Sterics start->nucleophile outcome Improved Regioselectivity temp->outcome solvent->outcome base->outcome nucleophile->outcome

Caption: Troubleshooting workflow for managing regioisomer formation.

Quantitative Data on Regioisomer Formation (Illustrative Example)

While specific data for this compound is limited, the reaction of the closely related 5-chloro-2,4,6-trifluoropyrimidine with various amines provides insight into expected regioisomeric ratios. Substitution occurs preferentially at the C4 position, but the C2-substituted isomer is also formed.

Nucleophile (Amine)Ratio of C4-substituted : C2-substituted ProductIsolated Yield of Major C4-Product (%)
Ammonia9 : 1-
Benzylamine5 : 175
Aniline9 : 182
Morpholine3 : 165
Piperidine4 : 178

Data adapted from reactions of 5-chloro-2,4,6-trifluoropyrimidine.[3]

General Experimental Protocol: Amination of this compound

  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile (0.1 M) under an inert atmosphere, add the amine nucleophile (1.0-1.2 eq).

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (1.5 eq).

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to separate the regioisomers.

Issue 2: Competing Hydrolysis or Solvolysis

The displacement of a fluoride by water or an alcohol solvent can lead to undesired hydroxy- or alkoxy-pyrimidine side products.

Logical Diagram of Competing Nucleophilic Attack

substrate This compound amine Amine (Desired Nucleophile) substrate->amine Desired Pathway solvent_nuc Solvent (H2O, ROH) (Undesired Nucleophile) substrate->solvent_nuc Competing Pathway desired_product Desired Amino-pyrimidine amine->desired_product side_product Hydroxy/Alkoxy-pyrimidine (Side Product) solvent_nuc->side_product

Caption: Competing reaction pathways in the presence of nucleophilic solvents.

Troubleshooting Strategies:

ProblemPotential CauseRecommended Solution
Formation of Hydroxy-pyrimidine Presence of water in reagents or solvent.Use anhydrous solvents and reagents. Dry glassware thoroughly. Run the reaction under an inert atmosphere.
Reaction generates acid (HF) which is not effectively scavenged.Use a suitable non-nucleophilic base (e.g., DIPEA, K2CO3) in slight excess (1.5-2.0 eq).
Formation of Alkoxy-pyrimidine Using an alcohol as a solvent.Switch to a non-nucleophilic solvent like THF, dioxane, acetonitrile, or toluene.
Acid catalysis protonates the desired amine, making the alcohol a more competitive nucleophile.[1][2]If acidic conditions are necessary, use a minimal amount of acid. Alternatively, protect the amine and deprotect it in a subsequent step.
Issue 3: Side Products in Palladium-Catalyzed Cross-Coupling Reactions

Reactions like Suzuki-Miyaura or Buchwald-Hartwig amination can be plagued by side products such as dehalogenation and homocoupling.

Troubleshooting Guide for Suzuki-Miyaura Coupling

Side ProductPotential CauseRecommended Solution
Dehalogenation (Fluorine replaced by Hydrogen) High reaction temperature.Lower the reaction temperature and extend the reaction time.
Inefficient catalyst system.Screen different palladium catalysts and ligands. For example, using a more electron-rich and bulky phosphine ligand can sometimes suppress dehalogenation.
Presence of protic impurities.Ensure all reagents and solvents are anhydrous.
Homocoupling of Boronic Acid Presence of oxygen.Thoroughly degas the reaction mixture before adding the catalyst. Maintain a positive pressure of an inert gas.
Inappropriate base.Screen different bases (e.g., K2CO3, Cs2CO3, K3PO4). The choice of base can significantly impact the reaction outcome.
Low Conversion Inactive catalyst.Use a fresh batch of palladium catalyst and ligand.
Poor solubility of reagents.Choose a solvent system that effectively dissolves all components at the reaction temperature (e.g., dioxane/water, DMF/water).

General Experimental Protocol: Suzuki-Miyaura Coupling

  • In a reaction vessel, combine this compound (1.0 eq), the boronic acid or ester (1.1-1.5 eq), and a base (e.g., K2CO3, 2.0-3.0 eq).

  • Add a mixture of solvents (e.g., 1,4-dioxane and water, 4:1 v/v).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-30 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[4][5]

References

Technical Support Center: Managing Moisture Sensitivity of 4,5,6-Trifluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on managing the moisture sensitivity of 4,5,6-Trifluoropyrimidine. Adherence to these protocols is crucial for ensuring the integrity of the compound and the reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered moisture-sensitive?

A1: this compound is susceptible to hydrolysis due to the electron-withdrawing nature of the fluorine atoms, which activates the pyrimidine ring towards nucleophilic attack by water. This reaction can lead to the degradation of the compound, affecting its purity and performance in subsequent applications. Storage under an inert atmosphere, such as nitrogen or argon, at low temperatures (-20°C or 2-8°C) is recommended to minimize exposure to atmospheric moisture.[1]

Q2: What are the visible signs of degradation in this compound due to moisture?

A2: While this compound is a clear, colorless to light yellow oil, degradation due to moisture may not always result in immediate visible changes. However, prolonged exposure can lead to the formation of solid precipitates or a change in color. The most reliable method to assess degradation is through analytical techniques such as NMR spectroscopy or chromatography to detect the presence of hydrolysis products.

Q3: How should I store this compound to prevent moisture contamination?

A3: To ensure the stability of this compound, it is imperative to store it in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon). For long-term storage, a temperature of -20°C is recommended.[1] For short-term use, storage at 2-8°C is also acceptable. Always ensure the container is properly sealed after each use to prevent the ingress of moist air.

Q4: Can I handle this compound on an open bench?

A4: It is strongly advised to handle this compound in a controlled environment to minimize exposure to atmospheric moisture. A glove box or a Schlenk line with a dry inert gas supply provides the best protection. If a controlled environment is not available, work should be performed quickly, and exposure to the open air should be minimized. Using dry glassware and solvents is also critical.

Q5: What should I do if I suspect my this compound has been exposed to moisture?

A5: If you suspect moisture contamination, it is recommended to re-analyze the compound for purity using appropriate analytical methods (e.g., NMR, GC-MS, or HPLC) before use. Depending on the level of degradation, purification by distillation or chromatography may be necessary.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound due to moisture exposure.1. Verify the purity of the starting material using analytical techniques. 2. Implement stricter handling procedures to minimize moisture exposure (use of a glove box or Schlenk line). 3. Ensure all glassware and solvents are thoroughly dried before use.
Formation of an unknown precipitate in the reaction mixture Hydrolysis of this compound leading to the formation of less soluble degradation products.1. Characterize the precipitate to confirm its identity. 2. Review the experimental setup to identify potential sources of moisture ingress. 3. Use freshly opened or properly stored this compound for subsequent experiments.
Low yield of the desired product The reactant has been consumed by side reactions with water.1. Quantify the amount of unreacted this compound. 2. Use anhydrous solvents and reagents. 3. Perform the reaction under a dry, inert atmosphere.
Difficulty in weighing an accurate amount of the compound As an oil, it can be challenging to handle and may absorb moisture during weighing.1. Weigh the compound in a controlled environment (glove box). 2. If a glove box is unavailable, weigh the compound quickly in a sealed vial and determine the transferred amount by difference. 3. Centrifuge the vial before opening to collect all the liquid at the bottom.[1]

Quantitative Data on Hygroscopicity

Hygroscopicity Classification Weight Increase (% w/w) Description
Non-hygroscopic< 0.12No significant moisture absorption.
Slightly hygroscopic≥ 0.12 and < 2.0Absorbs a small amount of moisture.
Hygroscopic≥ 2.0 and < 15.0Readily absorbs moisture.
Very hygroscopic≥ 15.0Absorbs a large amount of moisture, potentially deliquescing.

Note: The classification for this compound should be experimentally determined.

Experimental Protocols

Protocol for Determining Hygroscopicity (Gravimetric Method)

This protocol is adapted from the European Pharmacopoeia guidelines for determining the hygroscopicity of a substance.

Materials:

  • This compound sample

  • Weighing bottle with a stopper

  • Analytical balance (readable to 0.01 mg)

  • Desiccator containing a saturated solution of ammonium chloride (to maintain approximately 80% relative humidity at 25°C)

  • Controlled temperature chamber or room (25 ± 1°C)

Procedure:

  • Accurately weigh a clean, dry weighing bottle with its stopper (m_initial_bottle).

  • Transfer approximately 100-200 mg of this compound into the weighing bottle and record the exact weight with the stopper (m_initial_total).

  • Calculate the initial mass of the sample (m_initial_sample = m_initial_total - m_initial_bottle).

  • Place the open weighing bottle (with the stopper alongside) into the desiccator containing the saturated ammonium chloride solution.

  • Store the desiccator in the controlled temperature environment at 25 ± 1°C for 24 hours.

  • After 24 hours, remove the weighing bottle from the desiccator, immediately close it with its stopper, and allow it to equilibrate to the balance temperature.

  • Weigh the closed weighing bottle containing the sample (m_final_total).

  • Calculate the final mass of the sample (m_final_sample = m_final_total - m_initial_bottle).

  • Calculate the percentage weight increase using the following formula: % Weight Increase = ((m_final_sample - m_initial_sample) / m_initial_sample) * 100

  • Classify the hygroscopicity of this compound based on the table above.

Visualizations

Troubleshooting Workflow for Moisture Sensitivity

troubleshooting_workflow start Inconsistent Experimental Results or Suspected Contamination check_purity Assess Purity of this compound (NMR, GC-MS, etc.) start->check_purity is_pure Is the compound pure? check_purity->is_pure review_handling Review Handling & Storage Procedures is_pure->review_handling No proceed Proceed with Experiment is_pure->proceed Yes implement_changes Implement Corrective Actions: - Use Glove Box/Schlenk Line - Dry Glassware & Solvents - Ensure Proper Sealing review_handling->implement_changes stop Discard and Obtain New Batch review_handling->stop If purity cannot be restored purify Purify Compound (Distillation, Chromatography) implement_changes->purify purify->check_purity

Caption: A logical workflow for troubleshooting issues related to the moisture sensitivity of this compound.

Proposed Degradation Pathway of this compound via Hydrolysis

degradation_pathway compound This compound (C₄HF₃N₂) intermediate Intermediate (Hydroxydifluoropyrimidine) compound->intermediate + H₂O (Nucleophilic Aromatic Substitution) product Potential Degradation Product: 4,5-Difluoro-6-hydroxypyrimidine or 4,6-Difluoro-5-hydroxypyrimidine intermediate->product - HF

Caption: A proposed pathway for the hydrolysis of this compound, leading to hydroxylated and difluorinated pyrimidine derivatives.

References

Technical Support Center: Synthesis of 4,5,6-Trifluoropyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4,5,6-trifluoropyrimidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for improving reaction yields and troubleshooting common issues encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common precursor for the synthesis of this compound derivatives?

A1: The most common and logical starting material is 2,4,5,6-tetrafluoropyrimidine. The synthesis of this compound derivatives is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction on this precursor.

Q2: Which position on the 2,4,5,6-tetrafluoropyrimidine ring is most reactive towards nucleophilic attack?

A2: The C4 position is the most susceptible to nucleophilic attack. This is due to the combined electron-withdrawing effects of the nitrogen atoms and the fluorine atoms, which make the C4 and C6 positions the most electrophilic. Due to stereoelectronic factors, the C4 position is generally more reactive than the C2 or C6 positions.

Q3: I am observing low to no conversion of my starting material. What are the likely causes?

A3: Low conversion in the synthesis of this compound derivatives can be attributed to several factors:

  • Insufficiently activated nucleophile: The nucleophile may not be basic enough to react or may require deprotonation with a suitable base.

  • Inappropriate solvent: The choice of solvent is critical. Aprotic polar solvents like DMF, DMSO, or acetonitrile are generally preferred as they can solvate the cation of the base and enhance the nucleophilicity of the attacking species.[1]

  • Low reaction temperature: SNAr reactions on polyfluorinated systems often require heating to proceed at a reasonable rate.[1]

  • Moisture in the reaction: Fluoride ions, the leaving group, are small and have a high charge density, making them strongly solvated by protic solvents like water. Anhydrous conditions are crucial for a successful reaction. The presence of water can also deactivate the nucleophile and certain bases.

Q4: I am getting a mixture of products. How can I improve the regioselectivity?

A4: While the C4 position is the most reactive, substitution at other positions can occur, especially under harsh reaction conditions or with highly reactive nucleophiles. To improve regioselectivity for C4 substitution:

  • Control the stoichiometry: Use of a slight excess of the nucleophile (1.0-1.2 equivalents) can favor monosubstitution.

  • Optimize the temperature: Running the reaction at the lowest temperature that allows for a reasonable reaction rate can improve selectivity.

  • Choice of base: A non-nucleophilic base of appropriate strength should be chosen to deprotonate the nucleophile without competing in the substitution reaction.

Troubleshooting Guide

Issue 1: Low Yield of the Desired 4-Substituted-2,5,6-Trifluoropyrimidine

This is a common issue that can be addressed by systematically evaluating the reaction parameters.

Potential Causes and Solutions:

CauseRecommended Solution
Inactive or Weak Nucleophile For amine nucleophiles, ensure they are sufficiently basic or consider using a stronger amine. For alcohol nucleophiles, deprotonation with a suitable base (e.g., NaH, K₂CO₃, t-BuOK) is necessary to form the more nucleophilic alkoxide.[2]
Suboptimal Solvent Screen a range of anhydrous aprotic polar solvents such as DMF, DMSO, THF, or acetonitrile. The optimal solvent can vary depending on the nucleophile.[2]
Incorrect Base The choice of base is crucial. For generating alkoxides, sodium hydride (NaH) is often effective. For reactions with amines that require a base, non-nucleophilic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are recommended. Potassium carbonate (K₂CO₃) can also be a good choice for reactions with phenols and some amines.[2]
Inappropriate Temperature If the reaction is sluggish at room temperature, gradually increase the temperature. Monitoring the reaction by TLC or LC-MS will help determine the optimal temperature that promotes product formation without leading to decomposition or side products. Microwave irradiation can sometimes significantly improve yields and reduce reaction times.[2]
Presence of Water Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure starting materials are dry.

Troubleshooting Workflow for Low Yield

G start Low Yield of Desired Product check_nucleophile Is the nucleophile sufficiently reactive/activated? start->check_nucleophile check_conditions Are the reaction conditions optimal? start->check_conditions check_purity Are the starting materials pure and dry? start->check_purity solution_nucleophile Use a stronger nucleophile or appropriate base for activation. check_nucleophile->solution_nucleophile No solution_conditions Optimize solvent, temperature, and base. check_conditions->solution_conditions No solution_purity Purify/dry starting materials and use anhydrous solvents. check_purity->solution_purity No

Caption: A logical workflow for troubleshooting low product yield.

Issue 2: Formation of Side Products

The formation of side products can complicate purification and reduce the overall yield.

Common Side Products and Their Prevention:

Side ProductCausePrevention
Disubstituted Products Reaction at other positions (e.g., C2 or C6) after initial C4 substitution. This is more likely with an excess of a highly reactive nucleophile or at elevated temperatures.Use a controlled stoichiometry of the nucleophile (1.0-1.2 eq.). Run the reaction at a lower temperature. Monitor the reaction progress closely and stop it once the starting material is consumed.
Hydrolysis of Fluoro-substituents Presence of water in the reaction mixture, especially under basic conditions.Ensure strictly anhydrous conditions. Use a non-aqueous workup if possible.
Reaction with Solvent Some nucleophiles can react with solvents like DMF or acetonitrile under certain conditions.Choose a less reactive solvent if this is suspected. THF or dioxane can be good alternatives.
Polymerization Some starting materials or products may be unstable and prone to polymerization, especially at high temperatures.Run the reaction at a lower temperature. Ensure the reaction mixture is homogenous.

Data Presentation

Table 1: Optimization of Reaction Conditions for Nucleophilic Aromatic Substitution

The following table summarizes the effect of different solvents and bases on the yield of a model SNAr reaction. While not specific to this compound derivatives, it provides a general guideline for optimization.[2]

EntrySolventBaseTemperature (°C)TimeYield (%)
1DMFt-BuOK5512 h45
2Dioxanet-BuOK5512 h68
3THFt-BuOK5512 h85
4THFLiHMDS5512 h62
5THFDBU5512 h55
6THFt-BuOK95 (MW)40 min96

MW = Microwave irradiation

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 4-Amino-2,5,6-trifluoropyrimidines

This protocol is adapted from the synthesis of related 4-amino-5-fluoropyrimidines.[3]

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2,4,5,6-tetrafluoropyrimidine (1.0 eq.).

  • Solvent and Base: Add anhydrous acetonitrile or DMF. If the amine nucleophile is used as its hydrochloride salt, add a non-nucleophilic base such as triethylamine (2.2 eq.).

  • Addition of Nucleophile: Add the desired primary or secondary amine (1.1 eq.) to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or heat to 40-60 °C if necessary. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 4-amino-2,5,6-trifluoropyrimidine.

Protocol 2: General Procedure for the Synthesis of 4-Alkoxy-2,5,6-trifluoropyrimidines

This protocol is based on general procedures for SNAr reactions with alcohols.

  • Preparation of Alkoxide: To a suspension of sodium hydride (1.2 eq., 60% dispersion in mineral oil, washed with anhydrous hexane) in anhydrous THF in a dry, inert-atmosphere flask, add the desired alcohol (1.1 eq.) dropwise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes.

  • Reaction: Cool the alkoxide solution to 0 °C and add a solution of 2,4,5,6-tetrafluoropyrimidine (1.0 eq.) in anhydrous THF dropwise.

  • Heating: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Upon completion, cool the reaction to 0 °C and carefully quench with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired 4-alkoxy-2,5,6-trifluoropyrimidine.

Visualizations

G cluster_0 Synthesis of 4-Amino-2,5,6-trifluoropyrimidine start_amine Start: 2,4,5,6-Tetrafluoropyrimidine add_amine Add Amine (1.1 eq) & Base (e.g., TEA) in Anhydrous Solvent (e.g., ACN) start_amine->add_amine react_amine Stir at RT or Heat (40-60 °C) add_amine->react_amine monitor_amine Monitor by TLC/LC-MS react_amine->monitor_amine workup_amine Concentrate monitor_amine->workup_amine purify_amine Column Chromatography workup_amine->purify_amine product_amine Product: 4-Amino-2,5,6-trifluoropyrimidine purify_amine->product_amine

Caption: Experimental workflow for the synthesis of 4-amino derivatives.

G cluster_1 Synthesis of 4-Alkoxy-2,5,6-trifluoropyrimidine start_alkoxy Start: Alcohol & NaH in Anhydrous THF form_alkoxide Form Alkoxide start_alkoxy->form_alkoxide add_pyrimidine Add 2,4,5,6-Tetrafluoropyrimidine at 0 °C form_alkoxide->add_pyrimidine react_alkoxy Heat to Reflux add_pyrimidine->react_alkoxy monitor_alkoxy Monitor by TLC/GC-MS react_alkoxy->monitor_alkoxy quench_extract Quench & Extract monitor_alkoxy->quench_extract purify_alkoxy Column Chromatography quench_extract->purify_alkoxy product_alkoxy Product: 4-Alkoxy-2,5,6-trifluoropyrimidine purify_alkoxy->product_alkoxy

Caption: Experimental workflow for the synthesis of 4-alkoxy derivatives.

References

troubleshooting low reactivity of nucleophiles with 4,5,6-Trifluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,5,6-trifluoropyrimidine. The content is designed to address common challenges encountered during nucleophilic aromatic substitution (SNAr) reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction with an amine nucleophile is resulting in a mixture of regioisomers. How can I improve the selectivity?

A1: Regioselectivity in the substitution of polyfluorinated pyrimidines is a common challenge. The positions on the pyrimidine ring (C4, C5, and C6) have different reactivities influenced by the electron-withdrawing nitrogen atoms. In many cases, nucleophilic attack is favored at the 4- and 6-positions. The formation of mixtures of products can reflect the activating effect of the ring nitrogen and steric influences.[1] For instance, in the related 5-chloro-2,4,6-trifluoropyrimidine, reactions with amines often yield a mixture of 4-substituted and 2-substituted isomers.[1]

Troubleshooting Steps:

  • Temperature: Lowering the reaction temperature can often enhance selectivity. Start reactions at 0 °C or even lower and slowly warm up while monitoring the progress.

  • Solvent: The choice of solvent is critical. Aprotic polar solvents like acetonitrile, DMF, or DMSO are generally preferred for SNAr reactions. Experiment with a range of solvents to find the optimal balance between reactivity and selectivity.

  • Base: The choice and stoichiometry of the base can influence the nucleophilicity of your amine and the reaction pathway. Weaker, non-nucleophilic bases like diisopropylethylamine (DIPEA) are often used as acid scavengers.[1][2]

Q2: I am observing very low to no conversion in my reaction with an oxygen- or sulfur-based nucleophile. What are the likely causes and solutions?

A2: Low reactivity of O- and S-nucleophiles can be attributed to several factors, including the inherent nucleophilicity of the reagent, reaction conditions, and the stability of the intermediate.

Troubleshooting Steps:

  • Base Selection: Stronger bases are often required to deprotonate alcohols and thiols, generating the more potent alkoxide or thiolate nucleophiles. Consider using sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃). The choice of base can significantly impact the O/N selectivity in alkylation reactions.

  • Solvent Effects: Polar aprotic solvents like DMF and DMSO are excellent choices as they can enhance the reactivity of anionic nucleophiles.

  • Temperature: These reactions may require heating to proceed at a reasonable rate. Gradually increasing the temperature while monitoring the reaction can help improve conversion.

  • Activation of the Nucleophile: Ensure your nucleophile is sufficiently deprotonated. For less acidic nucleophiles, a stronger base or a pre-formation of the salt might be necessary. Thiols are generally more acidic than alcohols and their corresponding thiolates are excellent nucleophiles.[3]

Q3: My reaction is producing a significant amount of a dark, tar-like substance, and purification is difficult. What is causing this and how can I prevent it?

A3: The formation of dark, insoluble materials often indicates side reactions such as polymerization or decomposition of the starting material or product. This can be particularly prevalent at elevated temperatures or in the presence of strong bases.

Troubleshooting Steps:

  • Lower the Temperature: High temperatures can promote undesired side reactions. Try running the reaction at a lower temperature for a longer period.

  • Control Base Addition: Add the base slowly and at a low temperature to control the exotherm and minimize localized high concentrations of base.

  • Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially if your nucleophile or product is sensitive to air.

  • Degas Solvents: Using degassed solvents can help to remove dissolved oxygen which can sometimes contribute to decomposition pathways.

Troubleshooting Guides

Low Yield of Desired Product

Low or no conversion is a frequent issue. The following decision tree can help diagnose and solve the problem.

low_yield_troubleshooting start Low or No Product Yield check_sm Is starting material consumed? start->check_sm no_reaction No Reaction or Very Slow Reaction check_sm->no_reaction No side_products Starting Material Consumed, but Low Product Yield check_sm->side_products Yes increase_temp Increase Temperature no_reaction->increase_temp stronger_base Use a Stronger Base no_reaction->stronger_base polar_aprotic Switch to a More Polar Aprotic Solvent (DMF, DMSO) no_reaction->polar_aprotic check_nucleophile Verify Nucleophile Quality/Reactivity no_reaction->check_nucleophile lower_temp Lower Reaction Temperature side_products->lower_temp weaker_base Use a Weaker/Non-nucleophilic Base side_products->weaker_base check_stoichiometry Check Stoichiometry (avoid excess nucleophile/base) side_products->check_stoichiometry inert_atmosphere Ensure Inert Atmosphere side_products->inert_atmosphere

Caption: A decision tree for troubleshooting low-yield nucleophilic substitution reactions.

Formation of Multiple Products

The formation of multiple products, often regioisomers, is a common challenge.

multiproduct_troubleshooting start Multiple Products Observed regioisomers Are the products regioisomers? start->regioisomers lower_temp Lower Reaction Temperature regioisomers->lower_temp Yes solvent_screen Screen Different Solvents regioisomers->solvent_screen Yes base_screen Screen Different Bases regioisomers->base_screen Yes steric_hindrance Consider Steric Hindrance of Nucleophile regioisomers->steric_hindrance Yes other_side_products Other Side Products regioisomers->other_side_products No hydrolysis Hydrolysis of starting material/product? other_side_products->hydrolysis disubstitution Di- or tri-substitution? other_side_products->disubstitution anhydrous Use Anhydrous Solvents/Reagents hydrolysis->anhydrous Yes less_nucleophile Use Stoichiometric or Less Nucleophile disubstitution->less_nucleophile Yes

Caption: Troubleshooting guide for the formation of multiple products in SNAr reactions.

Data Presentation

The following tables summarize typical reaction conditions for the nucleophilic substitution on fluorinated pyrimidines, extrapolated from literature on similar compounds.

Table 1: Reaction Conditions for Amination of Halogenated Pyrimidines

Nucleophile (Amine)BaseSolventTemperature (°C)Yield (%)Reference
AmmoniaDIPEAAcetonitrile057[1]
EthylamineDIPEAAcetonitrile057[1]
AnilineLiHMDSTHF-20 to 0High[4]
MorpholineK₃PO₄tert-Amyl alcohol110-[5]
Various aminesK₂CO₃DMAcRoom Temp-[4]

Table 2: General Conditions for O- and S-Nucleophiles

NucleophileBaseSolventTemperature (°C)Notes
Alcohols (ROH)NaH, K₂CO₃, Cs₂CO₃DMF, DMSO, THFRoom Temp to RefluxStronger base and polar aprotic solvent enhance reactivity.
Phenols (ArOH)K₂CO₃, Cs₂CO₃DMF, AcetonitrileRoom Temp to 80Reactivity is dependent on the electronic nature of the phenol.
Thiols (RSH)NaH, K₂CO₃, Et₃NDMF, THF, Acetonitrile0 to Room TempThiolates are generally very reactive nucleophiles.

Experimental Protocols

The following are example protocols adapted from literature for similar substrates and can serve as a starting point for reactions with this compound.

Protocol 1: General Procedure for Amination [1][2]

  • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq) and a suitable anhydrous solvent (e.g., acetonitrile, 0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add the amine nucleophile (1.0-1.2 eq) dropwise to the stirred solution.

  • Slowly add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq).

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS. If the reaction is sluggish, it can be allowed to warm to room temperature.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

amination_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Add this compound and solvent to flask under N2 cool 2. Cool to 0 °C setup->cool add_amine 3. Add amine nucleophile cool->add_amine add_base 4. Add DIPEA add_amine->add_base stir 5. Stir at 0 °C to RT Monitor by TLC/LC-MS add_base->stir quench 6. Quench with H2O Extract with EtOAc stir->quench wash_dry 7. Wash with brine Dry over Na2SO4 quench->wash_dry purify 8. Concentrate and purify wash_dry->purify

Caption: Experimental workflow for the amination of this compound.

Protocol 2: General Procedure for Reaction with O- or S-Nucleophiles

  • To a dry round-bottom flask under an inert atmosphere, add the alcohol or thiol nucleophile (1.1 eq) and a suitable anhydrous polar aprotic solvent (e.g., DMF or THF).

  • Cool the solution to 0 °C and add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.

  • Add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise.

  • Allow the reaction to stir at 0 °C and gradually warm to room temperature or heat as necessary, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by flash column chromatography.

o_s_nucleophile_workflow cluster_prep Nucleophile Preparation cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Add nucleophile (ROH/RSH) and solvent to flask under N2 cool 2. Cool to 0 °C setup->cool add_base 3. Add NaH portion-wise cool->add_base stir_deprotonate 4. Stir for 30 min add_base->stir_deprotonate add_pyrimidine 5. Add this compound solution stir_deprotonate->add_pyrimidine stir_reaction 6. Stir and warm to RT/heat Monitor by TLC/LC-MS add_pyrimidine->stir_reaction quench 7. Quench with aq. NH4Cl stir_reaction->quench extract_wash 8. Extract, wash, and dry quench->extract_wash purify 9. Concentrate and purify extract_wash->purify

Caption: Experimental workflow for reactions with O- or S-nucleophiles.

References

stability of 4,5,6-Trifluoropyrimidine in different solvent systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4,5,6-Trifluoropyrimidine in various solvent systems. This resource is intended for researchers, scientists, and professionals in drug development who may encounter stability issues during their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound, focusing on solvent-related degradation.

Issue Potential Cause Recommended Action
Poor recovery of this compound from a reaction mixture. Degradation in the presence of nucleophilic solvents or reagents. Highly fluorinated pyrimidines are susceptible to nucleophilic aromatic substitution. Protic solvents (e.g., water, alcohols) and other nucleophiles can displace the fluorine atoms.- Use anhydrous aprotic solvents (e.g., acetonitrile, THF, dioxane, DMF) for reactions and sample preparation. - Ensure all reagents and solvents are free from water contamination. - If a protic solvent is necessary, consider running the reaction at a lower temperature to minimize degradation.
Appearance of unexpected peaks in analytical data (HPLC, GC-MS, NMR). Formation of degradation products. The fluorine atoms on the pyrimidine ring can be substituted by solvent molecules or other nucleophiles present in the reaction mixture, leading to the formation of new compounds. For example, hydrolysis in the presence of water can lead to the formation of fluorinated hydroxypyrimidines.- Characterize the unexpected peaks to identify the degradation products. This can provide insights into the degradation pathway. - Compare the analytical data of a freshly prepared solution with an aged solution to monitor the formation of impurities over time.
Inconsistent reaction outcomes or yields. Variable stability of this compound in the chosen solvent system. The rate of degradation can be influenced by factors such as solvent purity, temperature, and the presence of acidic or basic impurities.- Standardize the solvent source and ensure consistent purity for all experiments. - Control the reaction temperature carefully. - Consider performing a small-scale stability study of this compound in the chosen solvent system under the planned reaction conditions before proceeding with a large-scale reaction.
Discoloration of the solution over time. Decomposition of the compound. The formation of colored byproducts can indicate significant degradation of this compound.- Store stock solutions at low temperatures (e.g., -20°C or -80°C) and protected from light. - Prepare fresh solutions before use whenever possible.

Frequently Asked Questions (FAQs)

Q1: In which solvents is this compound most stable?

A1: Based on general chemical principles for highly fluorinated heterocycles, this compound is expected to be most stable in non-nucleophilic, aprotic solvents.

Solvent Class Examples Expected Stability Reasoning
Aprotic, Non-polar Hexanes, Toluene, DichloromethaneHighLow reactivity and low water miscibility.
Aprotic, Polar Acetonitrile (ACN), Tetrahydrofuran (THF), Dioxane, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)Moderate to HighThese solvents are generally suitable, but their purity, especially water content, is critical. Some polar aprotic solvents can be unstable at high temperatures.[1]
Protic, Polar Water, Methanol, EthanolLow to ModerateThese solvents are nucleophilic and can react with the electron-deficient pyrimidine ring, leading to solvolysis and degradation. The rate of degradation is expected to increase with temperature and pH.

Q2: What is the primary degradation pathway for this compound in the presence of water or other nucleophiles?

A2: The primary degradation pathway is nucleophilic aromatic substitution. The highly electronegative fluorine atoms and the nitrogen atoms in the pyrimidine ring make the carbon atoms susceptible to attack by nucleophiles. In the presence of water, this leads to hydrolysis, where a fluorine atom is replaced by a hydroxyl group.

Q3: How can I minimize the degradation of this compound in solution?

A3: To minimize degradation:

  • Use Anhydrous Solvents: Always use high-purity, anhydrous solvents.

  • Control Temperature: Keep solutions cool and store them at low temperatures (e.g., -20°C or below). For reactions requiring elevated temperatures, minimize the reaction time.

  • Inert Atmosphere: For prolonged storage or sensitive reactions, consider storing solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.

  • Avoid Contaminants: Ensure that all glassware is dry and that other reagents do not introduce water or other nucleophiles.

Q4: Are there any specific handling and storage recommendations for this compound?

A4: Yes. Fluorinated compounds require careful handling.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield if there is a significant risk of splashing, and gloves suitable for handling fluorinated compounds and the specific solvent being used. A flame-resistant lab coat is also recommended.[2]

  • Ventilation: Work with this compound in a well-ventilated area, preferably in a chemical fume hood.[2]

  • Storage: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.[2] Ensure the container is tightly sealed.

Experimental Protocols

Protocol: Assessing the Stability of this compound in a Solvent System via HPLC

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound.

    • Dissolve it in the solvent of interest to a known concentration (e.g., 1 mg/mL).

  • Initial Analysis (Time = 0):

    • Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis.

    • Inject the sample into the HPLC system and record the chromatogram.

    • The peak area of this compound at t=0 serves as the initial reference.

  • Incubation:

    • Store the stock solution under the desired experimental conditions (e.g., room temperature, 40°C, protected from light).

  • Time-Point Analysis:

    • At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the stock solution.

    • Dilute and analyze by HPLC under the same conditions as the initial analysis.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial peak area.

    • Plot the percentage remaining versus time to visualize the degradation profile.

Visualizations

Troubleshooting_Workflow cluster_observe Observation cluster_hypothesize Hypothesis cluster_investigate Investigation cluster_action Action cluster_confirm Confirmation Observe Inconsistent Results or Unexpected Peaks Hypothesize Potential Degradation of This compound Observe->Hypothesize CheckSolvent Check Solvent Purity (Water Content) Hypothesize->CheckSolvent ReviewConditions Review Reaction Conditions (Temperature, pH) Hypothesize->ReviewConditions AnalyzeByproducts Analyze Byproducts (LC-MS, NMR) Hypothesize->AnalyzeByproducts UseAnhydrous Use Anhydrous Solvents CheckSolvent->UseAnhydrous ControlTemp Lower/Control Temperature ReviewConditions->ControlTemp FreshSolution Prepare Fresh Solutions AnalyzeByproducts->FreshSolution Confirm Improved Consistency and Purity UseAnhydrous->Confirm ControlTemp->Confirm FreshSolution->Confirm

Caption: Troubleshooting workflow for stability issues.

Degradation_Pathway cluster_reactants Reactants cluster_process Process cluster_products Products Pyrimidine This compound Attack Nucleophilic Aromatic Substitution Pyrimidine->Attack Nucleophile Nucleophile (e.g., H2O, ROH) Nucleophile->Attack Product Substituted Pyrimidine (e.g., Hydroxypyrimidine) Attack->Product LeavingGroup Leaving Group (F-) Attack->LeavingGroup

Caption: Potential degradation pathway via nucleophilic substitution.

References

Technical Support Center: Scale-Up Synthesis of 4,5,6-Trifluoropyrimidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis of 4,5,6-trifluoropyrimidine and its analogs. The information is presented in a question-and-answer format to directly address common issues.

Troubleshooting Guides

Issue 1: Low Yield or Incomplete Conversion

Q: We are observing low yields and incomplete conversion of our chlorinated pyrimidine precursor to the desired trifluoropyrimidine analog during scale-up. What are the likely causes and how can we troubleshoot this?

A: Low conversion during the scale-up of this nucleophilic aromatic substitution (SNAr) reaction can stem from several factors. Here are some common causes and troubleshooting steps:

  • Insufficient Fluorinating Agent Activity: The effectiveness of alkali metal fluorides like potassium fluoride (KF) is highly dependent on their anhydrous state and particle size. On a larger scale, ensuring the complete dryness of the reagent is critical.

    • Troubleshooting:

      • Use spray-dried or freshly calcined potassium fluoride to ensure it is anhydrous.

      • Consider using phase-transfer catalysts to enhance the solubility and reactivity of the fluoride salt.

  • Suboptimal Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to the decomposition of the solvent (e.g., tetramethylene sulfone) or the product.[1]

    • Troubleshooting:

      • Carefully control the reaction temperature within the optimal range, which for the fluorination of 2,4,6-trichloropyrimidine is typically between 115-160°C.[1]

      • Ensure efficient heat transfer within the reactor to avoid localized overheating.

  • Poor Mixing: In larger reactors, inefficient mixing can lead to localized concentration gradients and reduced contact between the reactants.

    • Troubleshooting:

      • Optimize the stirrer speed and design to ensure homogenous mixing of the solid-liquid slurry.

      • Consider using a reactor with baffles to improve mixing efficiency.

  • Moisture Contamination: The presence of water can deactivate the fluorinating agent and lead to the formation of hydroxy-pyrimidines as byproducts.

    • Troubleshooting:

      • Use anhydrous solvents and ensure all equipment is thoroughly dried before use.

      • Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.[2]

Issue 2: Formation of Impurities and Byproducts

Q: During the scale-up of our this compound analog synthesis, we are observing significant byproduct formation, complicating purification. What are the likely side reactions and how can we minimize them?

A: Byproduct formation is a common challenge in scale-up synthesis. For the fluorination of chloropyrimidines, the following side reactions are possible:

  • Partially Fluorinated Intermediates: Incomplete reaction can lead to the presence of mono- and di-fluorinated chloropyrimidine intermediates in the final product mixture.

    • Troubleshooting:

      • Increase the reaction time or temperature cautiously while monitoring for product degradation.[3]

      • Ensure a sufficient molar excess of the fluorinating agent is used.

  • Hydrolysis Products: As mentioned, reaction with residual moisture can lead to the formation of corresponding hydroxypyrimidines.

    • Troubleshooting:

      • Strictly adhere to anhydrous reaction conditions.

  • Solvent-Related Impurities: At elevated temperatures, solvents like tetramethylene sulfone can decompose, leading to impurities that may be difficult to remove.[1]

    • Troubleshooting:

      • Maintain the reaction temperature within the recommended range.

      • Consider alternative high-boiling polar aprotic solvents that are more stable at the required temperature.

  • Regioisomeric Byproducts: For analogs with different substituents, incomplete substitution or rearrangement can lead to the formation of regioisomers.

    • Troubleshooting:

      • Careful control of reaction conditions (temperature, reaction time) is crucial.

      • The reactivity of different chlorine atoms on the pyrimidine ring can vary, which may require optimization of the reaction stoichiometry and conditions to achieve the desired regioselectivity.[4]

Issue 3: Purification Challenges at Scale

Q: We are struggling with the purification of our this compound analog on a multi-kilogram scale. What are the best practices for purification?

A: Purification of fluorinated compounds can be challenging due to their unique physical properties. Here are some recommendations for large-scale purification:

  • Distillation: For volatile trifluoropyrimidines, fractional distillation is an effective purification method.[1]

    • Best Practices:

      • Use a column with sufficient theoretical plates to achieve good separation of the product from impurities with close boiling points.

      • Perform the distillation under reduced pressure to lower the boiling point and prevent thermal degradation of the product.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective and scalable purification technique.

    • Best Practices:

      • Conduct a thorough solvent screen to identify a system that provides good solubility at high temperatures and low solubility at low temperatures.

      • Control the cooling rate to obtain crystals of optimal size and purity.

  • Chromatography: While often less practical for very large scales, column chromatography can be used for high-purity requirements.

    • Best Practices:

      • Consider using automated flash chromatography systems for kilogram-scale purifications.

      • If the product and impurities have similar polarities, explore alternative stationary phases (e.g., alumina) or different solvent systems.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of this compound analogs?

A1: The primary safety concerns revolve around the handling of fluorinating agents and the reaction conditions:

  • Fluorinating Agents: While alkali metal fluorides like KF are less hazardous than gaseous fluorinating agents, they are still toxic and require careful handling.

  • High Temperatures: The reaction is typically run at elevated temperatures, which requires robust engineering controls to prevent thermal runaways.

  • Solvent Hazards: High-boiling solvents like tetramethylene sulfone have their own specific handling requirements and potential decomposition hazards at high temperatures.[1]

  • Pressure Build-up: Although the reaction is typically run at atmospheric pressure, any potential for off-gassing should be assessed and mitigated.

Q2: What personal protective equipment (PPE) is required for handling the reagents in this synthesis?

A2: Appropriate PPE is crucial. This includes, but is not limited to:

  • Eye Protection: Tightly sealed safety goggles and a face shield are mandatory.[5]

  • Hand Protection: Chemical-resistant gloves (e.g., neoprene) should be worn.[5]

  • Body Protection: A flame-resistant lab coat, full-length pants, and closed-toe shoes are essential.[5]

Q3: What are the key considerations for the disposal of waste generated during the synthesis?

A3: Waste from fluorination reactions must be handled as hazardous waste.

  • Solid Waste: Unreacted fluorinating agents and inorganic fluoride salts should be collected and disposed of through a certified hazardous waste management company.

  • Liquid Waste: The solvent and any aqueous washes should be collected and disposed of as hazardous waste. Do not discharge to the sewer system.

  • Empty Containers: Empty reagent containers should be properly rinsed (with the rinsate collected as hazardous waste) before disposal or return to the supplier.[5]

Data Presentation

Table 1: Comparison of Common Fluorinating Agents for SNAr Reactions

Fluorinating AgentFormulaFormReactivitySafety ConsiderationsCost
Potassium FluorideKFSolidModerateToxic, hygroscopicLow
Cesium FluorideCsFSolidHighToxic, hygroscopic, more reactive than KFHigh
Tetrabutylammonium FluorideTBAFSolid/SolutionHighVery hygroscopic, can be corrosiveModerate
Silver(I) FluorideAgFSolidHighLight-sensitive, expensiveVery High

Experimental Protocols

Protocol: Scale-Up Synthesis of 2,4,6-Trifluoropyrimidine

This protocol is adapted from a patented procedure and is intended for laboratory scale-up.[1] All operations should be carried out in a well-ventilated fume hood with appropriate safety precautions.

Materials:

  • 2,4,6-Trichloropyrimidine

  • Anhydrous Potassium Fluoride (spray-dried)

  • Anhydrous Tetramethylene Sulfone

  • Nitrogen or Argon gas

Equipment:

  • Jacketed glass reactor with overhead stirrer, condenser, thermocouple, and nitrogen/argon inlet

  • Heating/cooling circulator

  • Distillation apparatus

Procedure:

  • Reactor Setup: Assemble the jacketed reactor system and ensure it is clean and dry. Purge the reactor with nitrogen or argon for at least 30 minutes.

  • Charging Reagents: Under a positive pressure of inert gas, charge the reactor with 2,4,6-trichloropyrimidine and anhydrous tetramethylene sulfone. Begin stirring to dissolve the starting material.

  • Addition of Fluorinating Agent: Slowly add at least an equivalent amount of anhydrous potassium fluoride to the stirred solution.

  • Reaction: Heat the reaction mixture to a temperature between 115-160°C.[1] Monitor the reaction progress by a suitable analytical method (e.g., GC-MS or LC-MS). The reaction is typically complete within several hours.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the inorganic salts (potassium chloride and excess potassium fluoride). Wash the salts with a small amount of anhydrous solvent.

    • Combine the filtrate and the washings.

    • Purify the 2,4,6-trifluoropyrimidine by fractional distillation under reduced pressure.[1]

Visualizations

experimental_workflow start Start: Reactor Setup charge_reagents Charge Reactor with 2,4,6-Trichloropyrimidine and Tetramethylene Sulfone start->charge_reagents add_kf Add Anhydrous Potassium Fluoride charge_reagents->add_kf reaction Heat to 115-160°C and Monitor Reaction add_kf->reaction cool Cool Reaction Mixture reaction->cool filter Filter to Remove Inorganic Salts cool->filter distill Fractional Distillation of Filtrate filter->distill product Product: 2,4,6-Trifluoropyrimidine distill->product end End product->end

Caption: Experimental workflow for the synthesis of 2,4,6-trifluoropyrimidine.

troubleshooting_workflow start Low Yield or Incomplete Conversion check_kf Check KF Activity (Anhydrous?) start->check_kf check_temp Verify Reaction Temperature start->check_temp check_mixing Assess Mixing Efficiency start->check_mixing check_moisture Check for Moisture Contamination start->check_moisture solution_kf Use Spray-Dried KF or Add Phase-Transfer Catalyst check_kf->solution_kf solution_temp Optimize Temperature and Ensure Uniform Heating check_temp->solution_temp solution_mixing Increase Stirrer Speed or Improve Baffling check_mixing->solution_mixing solution_moisture Use Anhydrous Solvents and Inert Atmosphere check_moisture->solution_moisture

Caption: Troubleshooting workflow for low yield in trifluoropyrimidine synthesis.

References

Technical Support Center: Characterization of Unexpected Byproducts in Fluoropyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing unexpected byproducts during fluoropyrimidine synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of fluoropyrimidines, offering potential causes and solutions in a question-and-answer format.

Issue 1: A yellow, highly fluorescent byproduct is observed in my reaction mixture.

  • Question: What is the likely identity of this fluorescent byproduct and how can its formation be minimized?

  • Answer: The most common fluorescent byproduct in Biginelli-type reactions, often used for dihydropyrimidine synthesis as a precursor to fluoropyrimidines, is a Hantzsch-type 1,4-dihydropyridine (DHP). This occurs when two equivalents of a β-ketoester react with an aldehyde and ammonia (which can form from the decomposition of urea at higher temperatures), competing with the desired Biginelli pathway.

    Troubleshooting Steps:

    • Reaction Temperature: Higher temperatures favor the Hantzsch pathway. Lowering the reaction temperature can significantly reduce the formation of the DHP byproduct.

    • Catalyst Choice: The choice of Lewis or Brønsted acid catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Screening different catalysts may be necessary.

    • Order of Addition: Adding the urea last can sometimes help minimize its decomposition into ammonia, thereby disfavoring the Hantzsch reaction.

    • Nitrogen Source: Using ammonium acetate as the nitrogen source instead of urea can sometimes lead to the exclusive formation of the Hantzsch dihydropyridine, so careful selection of reagents is crucial.[1]

Issue 2: My reaction shows low conversion of starting materials, resulting in a low yield of the desired fluoropyrimidine.

  • Question: What are the common causes for low reaction conversion and how can I improve the yield?

  • Answer: Low conversion can be attributed to several factors, including catalyst inefficiency, suboptimal reaction conditions, or issues with reactant purity.

    Troubleshooting Steps:

    • Catalyst Activity: Ensure your catalyst is active. If using a reusable catalyst, it may require regeneration. For acid catalysts, ensure the concentration is appropriate.

    • Reaction Time and Temperature: The reaction may require a longer duration or a moderate increase in temperature to proceed to completion. It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Solvent: The choice of solvent can impact reactant solubility and reaction rates. While ethanol is common, other solvents or solvent-free conditions might improve yields for specific substrates.

    • Purity of Reagents: Ensure that the aldehyde, β-ketoester, and urea/thiourea are of high purity, as impurities can lead to unwanted side reactions.

Issue 3: I am observing an unexpected peak in my HPLC analysis that does not correspond to my starting materials or desired product.

  • Question: What are some possible identities of this unexpected peak?

  • Answer: Besides the Hantzsch dihydropyridine, other common byproducts in pyrimidine synthesis include:

    • Michael Adducts: The β-ketoester can undergo a Michael addition with the α,β-unsaturated carbonyl intermediate formed during the reaction. This can lead to the formation of open-chain or alternative cyclic byproducts.

    • Incompletely Cyclized Intermediates: Multi-step syntheses can sometimes result in the isolation of stable, incompletely cyclized intermediates. This may be due to insufficient reaction time, inadequate temperature, or catalyst deactivation.

    • N-Acylureas: These can form from a competing reaction between the β-ketoester and urea, complicating purification. They can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: How can I confirm the identity of an unknown byproduct in my reaction?

A1: A combination of analytical techniques is essential for byproduct identification:

  • Mass Spectrometry (MS): Provides the molecular weight of the impurity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation.

  • High-Performance Liquid Chromatography (HPLC): Can be used to isolate the impurity for further characterization. Comparison of retention times with known standards can also aid in identification.

Q2: What are some general strategies to minimize byproduct formation?

A2:

  • Optimize Reaction Conditions: Systematically vary parameters such as temperature, reaction time, and catalyst loading.

  • Control Stoichiometry: Use precise molar ratios of reactants.

  • Purify Starting Materials: Ensure the purity of all reagents before starting the reaction.

  • Inert Atmosphere: For air or moisture-sensitive reactions, conduct the synthesis under an inert atmosphere (e.g., nitrogen or argon).

Data Presentation

Table 1: Effect of Reaction Temperature on Biginelli vs. Hantzsch Product Distribution (Hypothetical Data)

Temperature (°C)Desired Dihydropyrimidinone (DHPM) Yield (%)Hantzsch Dihydropyridine (DHP) Yield (%)
50855
806025
1004045

Experimental Protocols

Protocol 1: General Procedure for HPLC Analysis of 5-Fluorouracil (5-FU) and Impurities

This protocol is a general guideline and may need to be optimized for specific reaction mixtures.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • C18 reverse-phase column (e.g., 250mm × 4.6mm, 5 µm particle size).

  • Mobile Phase:

    • A mixture of a buffer (e.g., 0.5% Ortho-Phosphoric Acid or 5 mmol/L KH2PO4, pH 6.0) and methanol (e.g., 95:5 v/v).[2][3] The exact ratio should be optimized for best separation.

  • Procedure:

    • Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase. Filter the sample through a 0.22 µm syringe filter before injection.

    • Chromatographic Conditions:

      • Flow Rate: 0.8 - 1.0 mL/min.[2][3]

      • Injection Volume: 20 µL.[3]

      • Detection Wavelength: 254 nm or 266 nm.[2][3]

      • Column Temperature: Ambient or controlled (e.g., 30 °C).

    • Analysis: Inject the prepared sample into the HPLC system. Identify and quantify the peaks corresponding to 5-FU and any byproducts by comparing their retention times and peak areas to those of known standards. The retention time for 5-FU is typically around 3-7 minutes depending on the specific conditions.[3][4][5]

Mandatory Visualization

Troubleshooting_Fluoropyrimidine_Synthesis start Start: Unexpected Results in Synthesis q1 What is the primary issue? start->q1 issue1 Low Yield / Incomplete Reaction q1->issue1 Low Yield issue2 Presence of Unknown Byproduct(s) q1->issue2 Byproducts solutions_low_yield Troubleshooting Low Yield: - Check catalyst activity. - Optimize reaction time/temperature. - Verify reagent purity. - Change solvent. issue1->solutions_low_yield q2 Is the byproduct fluorescent? issue2->q2 fluorescent Likely Hantzsch Dihydropyridine. Solutions: - Lower reaction temperature. - Screen catalysts. - Adjust order of addition. q2->fluorescent Yes not_fluorescent Consider other byproducts: - Michael Adducts - Incompletely Cyclized Intermediates - N-Acylureas q2->not_fluorescent No

Caption: Troubleshooting workflow for unexpected results in fluoropyrimidine synthesis.

Competing_Pathways cluster_reactants Reactants cluster_biginelli Biginelli Pathway cluster_hantzsch Hantzsch Pathway Aldehyde Aldehyde Biginelli_Intermediate Dihydropyrimidinone (Desired Product Precursor) Aldehyde->Biginelli_Intermediate Hantzsch_Intermediate Hantzsch Dihydropyridine (Fluorescent Byproduct) Aldehyde->Hantzsch_Intermediate BetaKetoester β-Ketoester (2 eq.) BetaKetoester->Biginelli_Intermediate 1 eq. BetaKetoester->Hantzsch_Intermediate 2 eq. Urea Urea Urea->Biginelli_Intermediate Ammonia Ammonia (from Urea decomposition) Urea->Ammonia High Temp. Ammonia->Hantzsch_Intermediate

Caption: Competing Biginelli and Hantzsch reaction pathways in pyrimidine synthesis.

References

influence of temperature on regioselectivity in pyrimidine substitution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the influence of temperature on the regioselectivity of substitution reactions in pyrimidines. Below you will find frequently asked questions and troubleshooting guides to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: How does temperature generally influence the regioselectivity of nucleophilic aromatic substitution (SNAr) on pyrimidine rings?

A1: Temperature is a critical parameter that can significantly impact the regioselectivity of SNAr reactions on substituted pyrimidines. The outcome is often determined by the principles of kinetic versus thermodynamic control. At lower temperatures, the reaction is typically under kinetic control, favoring the formation of the product that is formed fastest (i.e., has the lowest activation energy). At higher temperatures, the reaction is more likely to be under thermodynamic control, leading to the most stable regioisomer as the major product.

Q2: I am observing a mixture of regioisomers in my pyrimidine substitution reaction. How can I improve the selectivity?

A2: To improve regioselectivity, systematically varying the reaction temperature is a good starting point. If you suspect the desired product is the kinetically favored one, running the reaction at a lower temperature may increase its yield.[1] Conversely, if the desired product is the more stable isomer, increasing the reaction temperature might improve its ratio, assuming the reaction is reversible or that an equilibration mechanism exists.[1] Additionally, solvent choice and the nature of the nucleophile and leaving group can also play a significant role in directing the substitution to a specific position.

Q3: Can increasing the reaction temperature lead to a decrease in the yield of my desired product?

A3: Yes, while increasing the temperature can sometimes favor the thermodynamically more stable product, it can also lead to undesirable side reactions, such as decomposition of starting materials, intermediates, or the final product.[1] This can result in a lower overall yield. It is crucial to monitor the reaction progress closely, for instance by using Thin Layer Chromatography (TLC), to find an optimal temperature that maximizes the yield of the desired regioisomer while minimizing byproduct formation.[1]

Q4: What is the role of the substitution pattern on the pyrimidine ring in temperature-dependent regioselectivity?

A4: The electronic and steric effects of existing substituents on the pyrimidine ring are paramount in determining the regioselectivity of SNAr reactions. Electron-withdrawing groups activate the ring for nucleophilic attack, and their position directs the incoming nucleophile. For instance, in 2,4-dichloropyrimidines, substitution is often selective for the C4 position. However, the presence of other substituents can alter this preference.[2] Temperature changes can further modulate these electronic and steric influences, potentially leading to a switch in the preferred site of attack.

Troubleshooting Guides

Issue 1: Poor Regioselectivity with a Mixture of C2 and C4 Substitution Products

  • Symptom: Your reaction on a di-substituted pyrimidine (e.g., 2,4-dichloropyrimidine) yields a difficult-to-separate mixture of C2 and C4 substituted products.

  • Troubleshooting Workflow:

    Troubleshooting_Regioselectivity start Poor Regioselectivity Observed low_temp Run Reaction at Lower Temperature (e.g., 0°C, -20°C) start->low_temp Hypothesis: Kinetic Control high_temp Run Reaction at Higher Temperature (e.g., Reflux) start->high_temp Hypothesis: Thermodynamic Control analyze_ratio Analyze Regioisomer Ratio (e.g., by NMR, HPLC) low_temp->analyze_ratio high_temp->analyze_ratio kinetic_favored Desired Isomer is Kinetically Favored analyze_ratio->kinetic_favored Improved selectivity at low temp thermo_favored Desired Isomer is Thermodynamically Favored analyze_ratio->thermo_favored Improved selectivity at high temp optimize_low Optimize Low Temperature Conditions kinetic_favored->optimize_low optimize_high Optimize High Temperature Conditions thermo_favored->optimize_high

    Caption: Troubleshooting workflow for poor regioselectivity.

Issue 2: Increased Byproduct Formation at Elevated Temperatures

  • Symptom: When trying to drive the reaction to the thermodynamic product at a higher temperature, you observe significant formation of unidentified byproducts and a decrease in overall yield.

  • Possible Causes & Solutions:

    • Decomposition: The starting material, product, or intermediates may be degrading.

      • Solution: Carefully monitor the reaction over time at various temperatures to find an optimal balance. Consider using a milder base or a different solvent system that allows for lower reaction temperatures.[1]

    • Competing Pathways: Higher temperatures might be activating alternative reaction pathways.

      • Solution: Analyze the byproducts to understand the competing reactions. This might provide insights into how to modify the reaction conditions (e.g., catalyst, solvent) to suppress these pathways.[3]

Data Presentation

The following table illustrates a hypothetical scenario of how temperature could influence the ratio of two regioisomers in a pyrimidine substitution reaction.

Temperature (°C)Reaction Time (h)Yield of Isomer A (%)Yield of Isomer B (%)Regioisomeric Ratio (A:B)
02465154.3 : 1
25 (Room Temp)1255252.2 : 1
50640351.1 : 1
80 (Reflux)220500.4 : 1

Note: This data is illustrative and serves to demonstrate a potential trend. Actual results will vary depending on the specific substrates and reaction conditions.

Experimental Protocols

General Protocol for Investigating the Effect of Temperature on Regioselectivity

  • Reaction Setup: In a series of identical round-bottom flasks equipped with stir bars and reflux condensers, dissolve the substituted pyrimidine (1.0 eq) in an appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Temperature Control: Place each flask in a cooling or heating bath set to a specific temperature (e.g., -20°C, 0°C, 25°C, 50°C, and reflux).

  • Reagent Addition: Once the solutions have reached the target temperatures, add the nucleophile (1.1 eq) and any necessary base or catalyst.

  • Monitoring: Monitor the progress of each reaction by TLC or HPLC at regular intervals to determine the rate of consumption of the starting material and the formation of products.

  • Work-up: Once the reaction is deemed complete (or has reached an optimal point), quench the reaction mixture (e.g., with water or a saturated ammonium chloride solution), and extract the product with a suitable organic solvent.

  • Analysis: Combine and dry the organic layers, concentrate under reduced pressure, and purify the crude product (e.g., by column chromatography). Determine the yields of the isolated regioisomers and calculate the regioselective ratio. Characterize the products using techniques like NMR and mass spectrometry to confirm their structures.

Mandatory Visualizations

Logical Relationship: Kinetic vs. Thermodynamic Control

Kinetic_vs_Thermodynamic P_Kinetic P_Kinetic Kinetic_Control Kinetic_Control P_Kinetic->Kinetic_Control P_Thermo P_Thermo Thermodynamic_Control Thermodynamic_Control P_Thermo->Thermodynamic_Control

Caption: Conceptual diagram of kinetic versus thermodynamic control.

References

Catalyst Selection for Cross-Coupling with 4,5,6-Trifluoropyrimidine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges with catalyst selection for cross-coupling reactions involving the highly electron-deficient 4,5,6-trifluoropyrimidine. The high degree of fluorination in this pyrimidine core presents unique challenges, including a propensity for competitive nucleophilic aromatic substitution (SNAr) and the inherent strength of the C-F bonds. This guide offers insights into catalyst systems and reaction conditions to facilitate successful C-C and C-N bond formation.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling with this compound is giving low to no yield. What are the primary factors to investigate?

A1: Low yields in Suzuki-Miyaura couplings with this compound often stem from catalyst deactivation, unfavorable reaction conditions, or competition from SNAr. Here are the key parameters to troubleshoot:

  • Catalyst and Ligand Selection: Standard palladium catalysts may not be effective. Consider using catalysts known for their efficacy with electron-deficient aryl fluorides. Palladium(0) sources like Pd(PPh₃)₄ have shown promise. The choice of ligand is critical to promote the desired oxidative addition and reductive elimination steps over side reactions.

  • Base Selection: The base plays a crucial role in the transmetalation step. However, strong bases can promote SNAr or decomposition of the starting material. A careful screening of bases, from weaker inorganic bases (e.g., K₂CO₃, Cs₂CO₃) to stronger organic bases, is recommended.

  • Solvent Choice: The solvent can influence both the solubility of reagents and the reaction pathway. Anhydrous, polar aprotic solvents like DMF, dioxane, or toluene are common starting points. Ensure the solvent is thoroughly degassed to prevent catalyst oxidation.

  • Temperature Control: While elevated temperatures are often required for C-F bond activation, they can also accelerate SNAr. A systematic temperature screen is advisable to find the optimal balance.

Q2: I am observing significant formation of byproducts from nucleophilic aromatic substitution (SNAr) instead of the desired cross-coupled product. How can I minimize this?

A2: The electron-deficient nature of the this compound ring makes it highly susceptible to SNAr by nucleophiles present in the reaction mixture, including amines, water, or the base. To favor cross-coupling over SNAr:

  • Employ Milder Bases: Strong bases can act as nucleophiles. Consider using milder bases like K₃PO₄ or Cs₂CO₃.

  • Use Less Nucleophilic Reagents: If possible, choose coupling partners and reaction conditions that minimize the concentration of free nucleophiles.

  • Optimize Catalyst/Ligand System: A highly active catalyst system that promotes rapid oxidative addition to the C-F bond can outcompete the SNAr pathway. Bulky, electron-rich phosphine ligands can enhance the rate of the desired cross-coupling reaction.

  • Lower Reaction Temperature: SNAr reactions often have a higher activation energy than the desired catalytic cycle. Running the reaction at the lowest effective temperature can favor cross-coupling.

Q3: Which palladium catalyst and ligand combination is a good starting point for Buchwald-Hartwig amination of this compound?

A3: For the Buchwald-Hartwig amination of electron-deficient aryl fluorides, catalyst systems employing bulky, electron-rich phosphine ligands are generally recommended to facilitate the challenging C-F bond activation. A good starting point would be a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ in combination with a biarylphosphine ligand such as XPhos, SPhos, or RuPhos. The choice of base is also critical, with non-nucleophilic strong bases like NaOtBu or LHMDS often being effective. However, due to the high reactivity of this compound towards nucleophiles, careful optimization of the base and temperature will be necessary to avoid SNAr side products.

Q4: Are there successful examples of Sonogashira or Stille couplings with polyfluorinated pyrimidines?

A4: Yes, Sonogashira and Stille couplings have been reported for fluorinated heterocycles. For Sonogashira couplings, standard conditions using a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base can be a starting point. For Stille couplings, Pd(PPh₃)₄ is a commonly used catalyst. Given the electron-deficient nature of this compound, the oxidative addition step is expected to be more facile than with electron-rich arenes. However, optimization of reaction conditions will be crucial to achieve good yields and minimize side reactions.

Troubleshooting Guides

Low Yield in Suzuki-Miyaura Coupling
Symptom Possible Cause Suggested Solution
No or low conversion of starting materialInactive catalystUse a fresh batch of palladium catalyst and ensure proper handling under an inert atmosphere. Consider using a more robust pre-catalyst.
Low reaction temperatureGradually increase the reaction temperature in increments of 10-20 °C.
Inappropriate baseScreen a variety of bases, such as K₂CO₃, Cs₂CO₃, K₃PO₄, or organic bases.
Significant byproduct formationCompeting SNArUse a milder base, lower the reaction temperature, and consider a more active catalyst to accelerate the cross-coupling pathway.
Homocoupling of boronic acidEnsure thorough degassing of the solvent and reaction vessel. Use a slight excess of the pyrimidine substrate.
Decomposition of starting materialReaction temperature too highLower the reaction temperature.
Base too strongUse a milder base.
Dominant Nucleophilic Aromatic Substitution (SNAr)
Symptom Possible Cause Suggested Solution
Major product is the result of substitution by the base or solvent-derived nucleophilesHigh reaction temperatureDecrease the reaction temperature.
Highly nucleophilic baseSwitch to a less nucleophilic base (e.g., K₃PO₄, CsF).
Slow cross-coupling kineticsEmploy a more active catalyst system (e.g., with bulky, electron-rich ligands) to accelerate the desired reaction.
Presence of waterEnsure all reagents and solvents are anhydrous.

Data Presentation: Catalyst Systems for Related Couplings

While specific data for this compound is limited in the literature, the following tables provide a summary of conditions used for cross-coupling reactions of other electron-deficient fluorinated and chlorinated pyrimidines, which can serve as a starting point for optimization.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halogenated Pyrimidines

Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Ref.
Pd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O1001275-90[1]
Pd(dppf)Cl₂ (3)-Na₂CO₃DMF/H₂O801660-85[2]
Pd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene1002480-95[2]

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Chloro- and Fluoropyridines

Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Ref.
Pd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001870-92[3]
Pd(OAc)₂ (2)RuPhos (4)LHMDSDioxane802465-88[3]
[Pd(allyl)Cl]₂ (1)AdBippyPhos (2)KOPhToluene1101270-90[4]

Experimental Protocols

General Protocol for a Trial Suzuki-Miyaura Coupling Reaction

This protocol is a general starting point and will likely require optimization.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane/H₂O 4:1, 0.1 M)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the tube with an inert gas three times.

  • Under a positive flow of inert gas, add the palladium catalyst.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., start at 80 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Workflow cluster_start Start: Low Yield or No Reaction cluster_catalyst Catalyst System Check cluster_conditions Reaction Conditions Optimization cluster_side_reactions Side Reaction Analysis cluster_solution Potential Solutions start Initial Observation: Low Yield / No Reaction catalyst_activity Check Catalyst Activity (Freshness, Handling) start->catalyst_activity base_selection Screen Bases (Mild vs. Strong) start->base_selection snar_check Analyze for SNAr Products start->snar_check ligand_choice Evaluate Ligand (Bulky, Electron-Rich?) catalyst_activity->ligand_choice solution Implement Optimized Conditions: - Active Catalyst/Ligand - Optimal Base & Temp. - Anhydrous/Inert ligand_choice->solution temperature_screen Optimize Temperature (Balance C-F activation vs. SNAr) base_selection->temperature_screen solvent_check Verify Solvent (Anhydrous, Degassed) temperature_screen->solvent_check solvent_check->solution homocoupling_check Check for Homocoupling snar_check->homocoupling_check homocoupling_check->solution

Caption: A troubleshooting workflow for low-yield cross-coupling reactions with this compound.

Competing_Pathways cluster_cross_coupling Desired Cross-Coupling Pathway cluster_snar Competing SNAr Pathway Start This compound + Nu-M or Nu-H OA Oxidative Addition (Pd(0) to C-F) Start->OA [Pd(0)] SNAr Nucleophilic Aromatic Substitution Start->SNAr Nucleophile (e.g., Base, H₂O) Transmetalation Transmetalation OA->Transmetalation RE Reductive Elimination Transmetalation->RE Product_CC Cross-Coupled Product RE->Product_CC Product_SNAr SNAr Product SNAr->Product_SNAr

Caption: Competing reaction pathways in the cross-coupling of this compound.

References

Validation & Comparative

A Comparative Guide to the Purity Analysis of 4,5,6-Trifluoropyrimidine: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 4,5,6-Trifluoropyrimidine, a key building block in medicinal chemistry, is no exception. Its purity profile can directly impact the safety, efficacy, and stability of the final drug product. Impurities can arise from various stages, including synthesis, degradation, or storage.[1][2]

This guide provides a detailed comparison of two primary analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity assessment of this compound. While specific application notes for this compound are not publicly available, this guide presents representative protocols and data based on established principles for analyzing fluorinated and heterocyclic molecules.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful technique for separating and quantifying non-volatile and thermally unstable compounds, making it a cornerstone for pharmaceutical impurity profiling.[1][3] It excels at detecting process-related impurities and degradation products that are structurally similar to the main compound.

Experimental Protocol: HPLC-UV

A reversed-phase HPLC method is typically employed for the analysis of polar, aromatic compounds like this compound.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV at 265 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: The sample is accurately weighed and dissolved in a 50:50 mixture of water and acetonitrile to a concentration of approximately 0.5 mg/mL.

Illustrative Data Presentation: HPLC Analysis

The following table summarizes hypothetical data obtained from an HPLC analysis, demonstrating its ability to quantify the main component and related impurities.

CompoundRetention Time (min)Area %Specification
This compound10.299.85≥ 99.5%
Impurity A (e.g., Dimer)15.80.08≤ 0.10%
Impurity B (e.g., Hydrolyzed)7.50.05≤ 0.10%
Unknown Impurity12.10.02≤ 0.05%

Experimental Workflow: HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Acetonitrile/Water Sample->Dissolve Inject Inject Sample Dissolve->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (265 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Calculate Area % Integrate->Quantify Report Generate Report Quantify->Report

HPLC experimental workflow for purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile compounds.[4][5] In the context of this compound analysis, it is the ideal method for detecting residual solvents from the manufacturing process or volatile, low molecular weight by-products.

Experimental Protocol: Headspace GC-MS

A headspace sampling technique is often used to analyze residual solvents without injecting the non-volatile API into the GC system.

  • Instrumentation: A GC system with a mass selective detector (MSD) and a headspace autosampler.

  • Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Program:

    • Initial: 40°C, hold for 5 minutes.

    • Ramp: 10°C/min to 240°C, hold for 5 minutes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35-400.

  • Sample Preparation: The sample is accurately weighed (approx. 100 mg) into a headspace vial and dissolved in a high-boiling point solvent like DMSO.

Illustrative Data Presentation: GC-MS Analysis

The following table shows hypothetical data for residual solvents identified by GC-MS. Identification is confirmed by matching the mass spectrum with a reference library (e.g., NIST).

CompoundRetention Time (min)Identification ConfidenceAmount (ppm)Specification (ICH Limit)
Dichloromethane5.8Match > 95%150≤ 600 ppm
Toluene11.2Match > 95%50≤ 890 ppm
Acetonitrile4.5Match > 95%30≤ 410 ppm

Experimental Workflow: GC-MS Residual Solvent Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Headspace GC-MS Analysis cluster_data Data Processing Sample Weigh Sample into Vial Dissolve Dissolve in DMSO Sample->Dissolve Incubate Incubate Vial (Headspace) Dissolve->Incubate Inject Inject Vapor Incubate->Inject Separate GC Column Separation Inject->Separate Detect Mass Spec Detection (EI) Separate->Detect Identify Library Search (NIST) Detect->Identify Quantify Quantify vs. Standard Identify->Quantify Report Generate Report Quantify->Report

GC-MS experimental workflow for residual solvent analysis.

Comparison and Complementary Nature

HPLC and GC-MS are not competing techniques but rather complementary tools for a complete purity profile of a pharmaceutical intermediate like this compound. The choice depends entirely on the physicochemical properties of the impurities being targeted.[4]

Head-to-Head Comparison
FeatureHPLCGC-MS
Principle Partitioning between liquid mobile and solid stationary phases.Partitioning between gas mobile and liquid/solid stationary phases.
Analytes Non-volatile, thermally labile/stable, polar compounds.Volatile & semi-volatile, thermally stable compounds.
Typical Impurities Detected By-products, intermediates, degradation products, dimers.Residual solvents, volatile reagents, low MW by-products.
Detection UV, DAD (Quantitative). LC-MS for identification.Mass Spectrometry (Definitive Identification & Quantification).
Sensitivity High (typically to 0.05% or lower for related substances).Very High (ppm to ppb levels for residual solvents).
Primary Application Assay and related substances (purity).Residual solvents and volatile impurity identification.
Logical Relationship for Comprehensive Analysis

The following diagram illustrates how HPLC and GC-MS work in concert to provide a full picture of the sample's purity.

Comparison cluster_sample Sample: this compound cluster_results Purity Profile API API & Non-Volatile Impurities HPLC HPLC-UV API->HPLC Volatiles Volatile Impurities (Residual Solvents) GCMS GC-MS Volatiles->GCMS Purity Assay & Purity (%) HPLC->Purity Solvents Residual Solvents (ppm) GCMS->Solvents

Complementary roles of HPLC and GC-MS in purity analysis.

Conclusion

A comprehensive purity analysis of this compound requires a dual-pronged approach. HPLC is indispensable for accurately quantifying the main component and detecting non-volatile, structurally related impurities that could affect the final product's pharmacological profile. Concurrently, GC-MS is essential for identifying and quantifying volatile impurities, such as residual solvents, which are strictly regulated due to their potential toxicity. By leveraging the distinct strengths of both techniques, researchers and drug developers can ensure the quality, safety, and regulatory compliance of this critical pharmaceutical intermediate.

References

Unveiling the Molecular Architecture: A Comparative Guide to the Structural Confirmation of 4,5,6-Trifluoropyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of X-ray crystallography with alternative analytical techniques for the structural confirmation of 4,5,6-trifluoropyrimidine derivatives, a class of compounds with significant potential in medicinal chemistry.

While a definitive crystal structure for the parent this compound remains elusive in the public domain, this guide leverages data from closely related derivatives and computational studies to provide a robust framework for structural analysis. By examining experimental data from X-ray diffraction alongside spectroscopic techniques and theoretical calculations, researchers can gain a multifaceted understanding of these complex molecules.

At the Bench: Experimental and Theoretical Data

The structural integrity of this compound derivatives can be meticulously examined through a combination of experimental techniques and computational modeling. X-ray crystallography, the gold standard for determining atomic coordinates in a crystalline solid, provides unparalleled detail on bond lengths, bond angles, and torsion angles. However, obtaining suitable crystals can be a significant bottleneck.

To complement and, when necessary, substitute for direct crystallographic data, this guide incorporates theoretical data from Density Functional Theory (DFT) calculations. DFT provides optimized geometric parameters that serve as a valuable benchmark against which experimental data from derivatives can be compared. Furthermore, spectroscopic methods such as ¹⁹F Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy (Infrared and Raman) offer critical insights into the electronic environment and bonding within the molecule.

Table 1: Comparison of Geometric Parameters for a this compound Derivative (Experimental vs. Theoretical)
ParameterX-ray Crystallography Data (Exemplar Derivative)DFT Calculation (Parent this compound)
Bond Lengths (Å)
C4-FData not available for a simple derivativeCalculated Value
C5-FData not available for a simple derivativeCalculated Value
C6-FData not available for a simple derivativeCalculated Value
N1-C2Data not available for a simple derivativeCalculated Value
C2-N3Data not available for a simple derivativeCalculated Value
N3-C4Data not available for a simple derivativeCalculated Value
C4-C5Data not available for a simple derivativeCalculated Value
C5-C6Data not available for a simple derivativeCalculated Value
C6-N1Data not available for a simple derivativeCalculated Value
Bond Angles (°)
F-C4-C5Data not available for a simple derivativeCalculated Value
F-C5-C4Data not available for a simple derivativeCalculated Value
F-C6-N1Data not available for a simple derivativeCalculated Value
N1-C2-N3Data not available for a simple derivativeCalculated Value
C2-N3-C4Data not available for a simple derivativeCalculated Value
N3-C4-C5Data not available for a simple derivativeCalculated Value
C4-C5-C6Data not available for a simple derivativeCalculated Value
C5-C6-N1Data not available for a simple derivativeCalculated Value
C6-N1-C2Data not available for a simple derivativeCalculated Value

Note: As of the current search, specific experimental crystallographic data for a simple, representative this compound derivative was not publicly available to populate this table. The placeholder indicates where such data would be presented.

Table 2: Spectroscopic Data for Fluorinated Pyrimidines
TechniqueObservableTypical Values/Ranges for Fluorinated PyrimidinesInterpretation
¹⁹F NMR Spectroscopy Chemical Shift (δ)-50 to -170 ppm (relative to CFCl₃)Highly sensitive to the local electronic environment of each fluorine atom, providing information on substitution patterns and conformational changes.
Coupling Constants (J)¹J(C-F): 200-300 Hz, ³J(F-F): 5-20 HzProvides through-bond connectivity information, helping to assign fluorine resonances to specific positions on the pyrimidine ring.
Vibrational Spectroscopy (IR/Raman) C-F Stretching1000 - 1400 cm⁻¹Characteristic vibrations that confirm the presence of C-F bonds. The exact frequency can be influenced by the surrounding molecular structure.
Pyrimidine Ring Vibrations1400 - 1600 cm⁻¹Vibrational modes of the aromatic ring, which can be sensitive to substitution and changes in electron density.

Experimental Workflows and Protocols

To ensure reproducibility and facilitate the application of these techniques, detailed experimental protocols are essential.

X-ray Crystallography Workflow

The process of determining a crystal structure via X-ray diffraction follows a well-defined workflow, from crystal growth to data analysis.

XRay_Workflow cluster_crystal Crystal Preparation cluster_data Data Collection cluster_analysis Structure Solution & Refinement Synthesis Synthesis & Purification Crystallization Crystallization Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting XRay_Source X-ray Diffraction Mounting->XRay_Source Detector Data Collection (Detector) XRay_Source->Detector Data_Processing Data Processing Detector->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Refinement Structural Refinement Structure_Solution->Refinement Validation Validation Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Structure

Experimental workflow for single-crystal X-ray crystallography.
Detailed Experimental Protocols

Single-Crystal X-ray Diffraction:

  • Crystal Growth: Crystals of the this compound derivative are typically grown by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents). Vapor diffusion techniques can also be employed.

  • Data Collection: A suitable single crystal is mounted on a goniometer head. X-ray diffraction data is collected at a controlled temperature (often 100 K to reduce thermal motion) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).

  • Structure Solution and Refinement: The collected diffraction data is processed to yield a set of structure factors. The initial crystal structure is solved using direct methods or Patterson methods. The structural model is then refined against the experimental data using least-squares methods to optimize atomic positions, and thermal parameters.

¹⁹F NMR Spectroscopy:

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: ¹⁹F NMR spectra are acquired on a high-field NMR spectrometer. A standard one-pulse experiment is typically sufficient. Key parameters to optimize include the spectral width, acquisition time, and relaxation delay.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to an external standard (e.g., CFCl₃).

Vibrational Spectroscopy (FTIR/Raman):

  • Sample Preparation: For Fourier-Transform Infrared (FTIR) spectroscopy, a small amount of the solid sample is typically mixed with KBr powder and pressed into a pellet, or analyzed as a thin film. For Raman spectroscopy, the solid sample can often be analyzed directly.

  • Data Acquisition: FTIR spectra are recorded on an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹. Raman spectra are collected using a Raman spectrometer with a specific laser excitation wavelength.

  • Data Analysis: The resulting spectra are analyzed to identify characteristic vibrational bands corresponding to specific functional groups and the pyrimidine ring.

Conclusion

The structural confirmation of this compound derivatives is a critical step in their development for various applications. While X-ray crystallography provides the most definitive structural information, a comprehensive approach that integrates computational modeling and spectroscopic techniques like ¹⁹F NMR and vibrational spectroscopy is invaluable. This multi-faceted strategy not only confirms the primary structure but also provides deeper insights into the electronic and dynamic properties of these important molecules, thereby accelerating the drug discovery and development process.

A Comparative Analysis of the Reactivity of 4,5,6-Trifluoropyrimidine and 2,4,6-Trichloropyrimidine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 4,5,6-trifluoropyrimidine and 2,4,6-trichloropyrimidine, two key heterocyclic scaffolds in modern medicinal chemistry. Understanding the nuanced differences in their reactivity, particularly in nucleophilic aromatic substitution (SNAr), is crucial for the rational design and efficient synthesis of novel therapeutic agents, including kinase inhibitors and other targeted therapies. This document presents a compilation of experimental data, detailed reaction protocols, and a theoretical framework to guide researchers in selecting the optimal scaffold for their specific synthetic needs.

Executive Summary

Both this compound and 2,4,6-trichloropyrimidine are highly reactive electrophiles due to the electron-withdrawing nature of the halogen substituents and the inherent π-deficient character of the pyrimidine ring. However, the distinct electronic properties of fluorine versus chlorine impart significant differences in their reactivity and regioselectivity.

This compound is generally considered the more reactive of the two towards nucleophilic attack. The high electronegativity of the fluorine atoms strongly activates the pyrimidine ring, stabilizing the negatively charged Meisenheimer intermediate formed during SNAr reactions. This enhanced reactivity allows for substitutions to occur under milder conditions. However, regioselectivity can be a challenge, often yielding a mixture of products.

2,4,6-Trichloropyrimidine is a versatile and widely used building block in pharmaceutical synthesis.[1] Its reactivity is also dominated by SNAr reactions, with a well-established regioselectivity pattern where the C4 and C6 positions are significantly more reactive than the C2 position.[2] While generally less reactive than its fluorinated counterpart, its selectivity and the lower cost of starting materials make it an attractive choice for many applications.

Data Presentation: A Quantitative Comparison

Table 1: Regioselectivity in SNAr with Amine Nucleophiles
CompoundNucleophileConditionsMajor Product(s)Product Ratio (4-substituted : 2-substituted)Reference
5-Chloro-2,4,6-trifluoropyrimidine AmmoniaAcetonitrile, 0°C4-Amino-5-chloro-2,6-difluoropyrimidine9 : 1[3]
5-Chloro-2,4,6-trifluoropyrimidine BenzylamineAcetonitrile, 0°CN-Benzyl-5-chloro-2,6-difluoropyrimidin-4-amine5 : 1[3]
2,4,6-Trichloropyrimidine 4-Substituted AnilinesEthanol4-Anilino-2,6-dichloropyrimidineHigh selectivity for C4/C6 substitution[4]
2,4,6-Trichloropyrimidine 3-Amino-5-methylpyrazoleTHF, 50°C2,6-Dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amineSelective C4 substitution[1][5]

Note: 5-Chloro-2,4,6-trifluoropyrimidine is used as a proxy to illustrate the reactivity of a polyfluorinated pyrimidine. The data clearly shows that while C4 is the preferred site of attack, C2 substitution is a significant competing pathway.

Table 2: Kinetic Data for SNAr of 2,4,6-Trichloropyrimidine

While specific rate constants for this compound are not available, kinetic studies on 2,4,6-trichloropyrimidine highlight the influence of the nucleophile and solvent on reaction rates.

NucleophileSolventTemperature (°C)Second-Order Rate Constant (k₂)Reference
DiethylamineCCl₄:EtOH (80:20)400.053 dm³ mol⁻¹ s⁻¹[6]
PyridineCCl₄:EtOH (80:20)400.0011 dm³ mol⁻¹ s⁻¹[6]

This data underscores that only the C2-position is readily substituted with primary and secondary amines, while substitution at C4 and C6 often requires tertiary amines like pyridine.[6]

Theoretical Framework of Reactivity

The enhanced reactivity of fluorinated pyrimidines in SNAr reactions is a well-established principle. The rate-determining step is typically the initial attack of the nucleophile to form a high-energy anionic intermediate (a Meisenheimer complex). The stability of this intermediate is paramount to the overall reaction rate.

Fluorine, being the most electronegative element, exerts a powerful inductive electron-withdrawing effect. This effect stabilizes the negative charge in the Meisenheimer complex far more effectively than chlorine does. Consequently, the activation energy for the formation of this intermediate is lower for fluorinated pyrimidines, leading to a faster reaction rate.

Computational studies on related heterocyclic systems confirm this trend. The Lowest Unoccupied Molecular Orbital (LUMO) of the pyrimidine ring is lowered by electron-withdrawing substituents, making it more susceptible to nucleophilic attack. For 2,4,6-trichloropyrimidine, the LUMO lobes are largest at the C4 and C6 positions, with a smaller contribution at C2, which is consistent with the observed regioselectivity.[2][7]

Experimental Protocols

The following are representative experimental protocols for the nucleophilic aromatic substitution on trifluoro- and trichloropyrimidine scaffolds.

Protocol 1: SNAr on a Fluorinated Pyrimidine Scaffold

This protocol is adapted from the reaction of 5-chloro-2,4,6-trifluoropyrimidine with benzylamine.[3]

Synthesis of N-Benzyl-5-chloro-2,6-difluoropyrimidin-4-amine

  • Dissolve 5-chloro-2,4,6-trifluoropyrimidine (1.0 eq., e.g., 0.5 g, 3 mmol) in acetonitrile (50 cm³).

  • Add benzylamine (1.0 eq., e.g., 0.32 g, 3 mmol) and N,N-diisopropylethylamine (DIPEA) (1.0 eq., e.g., 0.39 g, 3 mmol) to the solution.

  • Stir the reaction mixture at 0°C for 2 hours.

  • Monitor the reaction progress by ¹⁹F NMR to confirm the consumption of the starting material.

  • Upon completion, evaporate the solvent under reduced pressure.

  • Partition the crude product between dichloromethane (3 x 40 cm³) and water (40 cm³).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product mixture.

  • Purification of the major 4-substituted isomer can be achieved by column chromatography or distillation.

Protocol 2: SNAr on a Chlorinated Pyrimidine Scaffold

This protocol describes a typical procedure for the selective monosubstitution at the C4 position of 2,4,6-trichloropyrimidine.[1][5]

Synthesis of 2,6-Dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine

  • To a solution of 2,4,6-trichloropyrimidine (1.0 eq., e.g., 10 g, 54.6 mmol) in tetrahydrofuran (THF) (200 mL), add 3-amino-5-methylpyrazole (1.5 eq., e.g., 7.96 g, 81.9 mmol).

  • Add triethylamine (1.5 eq., e.g., 11.4 mL, 81.9 mmol) to the mixture.

  • Heat the reaction mixture to 50°C and stir for 16 hours.

  • After cooling to room temperature, quench the reaction with brine (100 mL).

  • Extract the aqueous phase with ethyl acetate (3 x 200 mL).

  • Combine the organic extracts, wash with water and then brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • The product can be further purified by recrystallization or column chromatography.

Mandatory Visualization

The following diagrams illustrate the application of these scaffolds in the synthesis of kinase inhibitors, a common application in drug development.

G cluster_fluoro This compound Pathway cluster_chloro 2,4,6-Trichloropyrimidine Pathway tfp This compound f_int1 Monosubstituted Intermediate tfp->f_int1 R¹-NH₂, Base (SNAr at C4/C6) f_int2 Disubstituted Intermediate f_int1->f_int2 R²-NH₂, Base (SNAr at C6/C4) f_inhibitor Final Kinase Inhibitor f_int2->f_inhibitor R³-H, Coupling or SNAr at C5 tcp 2,4,6-Trichloropyrimidine c_int1 Monosubstituted Intermediate tcp->c_int1 R¹-NH₂, Base (SNAr at C4) c_int2 Disubstituted Intermediate c_int1->c_int2 R²-NH₂, Base (SNAr at C6) c_inhibitor Final Kinase Inhibitor c_int2->c_inhibitor R³-NH₂, Heat (SNAr at C2) start Scaffold Selection start->tfp Higher Reactivity start->tcp Higher Selectivity

Caption: Synthetic workflow for kinase inhibitors.

Conclusion

The choice between this compound and 2,4,6-trichloropyrimidine as a scaffold in drug discovery is a strategic one, balancing reactivity against selectivity and cost.

  • This compound offers the advantage of higher reactivity , enabling reactions under milder conditions which can be beneficial for sensitive or complex substrates. However, chemists must be prepared to address challenges in regioselectivity , potentially requiring more complex purification strategies to isolate the desired isomer.

  • 2,4,6-Trichloropyrimidine provides a robust and highly selective platform for sequential SNAr reactions.[1] Its well-defined reactivity pattern (C4/C6 >> C2) allows for a more controlled and predictable synthesis of polysubstituted pyrimidines. While it may require more forcing conditions for complete substitution, its reliability and cost-effectiveness make it a workhorse in medicinal chemistry.

Ultimately, the optimal choice will depend on the specific target molecule, the nature of the nucleophiles to be introduced, and the overall synthetic strategy. This guide provides the foundational data and protocols to make an informed decision in the early stages of drug development.

References

Assessing the Efficacy of 4,5,6-Trifluoropyrimidine-Based Deoxycytidine Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of potent and selective enzyme inhibitors is a cornerstone of modern drug discovery. The pyrimidine scaffold, a privileged structure in medicinal chemistry, has given rise to numerous clinically important drugs, particularly in oncology. Within this class, fluorinated pyrimidines have demonstrated significant potential. This guide provides a comparative assessment of the efficacy of enzyme inhibitors based on the 4,5,6-trifluoropyrimidine scaffold, with a specific focus on their role as inhibitors of deoxycytidine kinase (dCK), a key enzyme in the nucleoside salvage pathway and a target for cancer therapy.

While this compound is established as a key starting material for the synthesis of O-linked pyrimidinamine-based deoxycytidine kinase inhibitors, specific efficacy data for final drug candidates derived from this exact scaffold is limited in publicly available literature.[1] Therefore, this guide will utilize data from closely related and well-characterized pyrimidine-based dCK inhibitors to provide a representative comparison and detailed experimental context.

Comparative Efficacy of Pyrimidine-Based dCK Inhibitors

The efficacy of enzyme inhibitors is primarily determined by their potency (e.g., IC50 or Ki values) and selectivity against other related enzymes. The following table summarizes the in vitro and cell-based inhibitory activities of representative pyrimidine-based dCK inhibitors, providing a benchmark for the expected performance of novel compounds derived from the this compound core.

Compound IDTarget EnzymeIC50 (nM)Ki (nM)Cell-Based IC50 (nM)Selectivity ProfileReference
Compound 1 dCK14.5-4.9 (CEM cells)Highly selective for dCK.[1]
Compound 2 dCK-1.2-High affinity for dCK.[1]
Alternative Inhibitor A dCK5025100 (MOLT-4 cells)>100-fold selective vs. TK1Fictional
Alternative Inhibitor B dCK200110500 (HL-60 cells)Moderate selectivity vs. TK2Fictional

Note: "Alternative Inhibitor A" and "Alternative Inhibitor B" are representative examples included for comparative purposes and are not derived from the this compound scaffold based on available literature.

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the accurate assessment of enzyme inhibitor efficacy. Below are methodologies for key experiments cited in the evaluation of dCK inhibitors.

In Vitro Deoxycytidine Kinase (dCK) Inhibition Assay (Coupled Spectrophotometric Assay)

Objective: To determine the in vitro potency (IC50) of a test compound against purified human dCK.

Principle: This continuous assay measures the rate of ADP production, which is coupled to the oxidation of NADH to NAD+ by pyruvate kinase (PK) and lactate dehydrogenase (LDH). The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is proportional to dCK activity.

Materials:

  • Human recombinant dCK

  • Reaction Buffer (50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT)

  • ATP

  • Deoxycytidine (substrate)

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Pyruvate kinase (PK) / Lactate dehydrogenase (LDH) enzyme mix

  • Test compound (e.g., a this compound derivative)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing reaction buffer, ATP, deoxycytidine, PEP, NADH, and the PK/LDH enzyme mix.

  • Add varying concentrations of the test compound to the wells of the 96-well plate. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate the reaction by adding a final concentration of purified dCK to each well.

  • Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 15-30 minutes at 37°C.

  • Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor.

  • Plot the reaction velocity as a function of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Cell-Based Assay for dCK Inhibition

Objective: To assess the ability of a test compound to inhibit dCK activity within a cellular context.

Principle: This assay typically measures the inhibition of the proliferation of a cancer cell line that is dependent on dCK for nucleotide synthesis.

Materials:

  • Cancer cell line (e.g., CEM, MOLT-4, or other leukemia/lymphoma cell lines)

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound

  • Cell proliferation reagent (e.g., MTT, MTS, or CellTiter-Glo)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compound. Include a vehicle control (e.g., DMSO).

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add the cell proliferation reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for color or luminescence development.

  • Measure the absorbance or luminescence using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control for each compound concentration.

  • Plot the percentage of viability against the compound concentration and determine the IC50 value.

Visualizing the Mechanism of Action and Experimental Workflow

Diagrams are essential for clearly communicating complex biological pathways and experimental procedures. The following visualizations are provided in the DOT language for use with Graphviz.

cluster_pathway Nucleoside Salvage Pathway and dCK Inhibition Deoxycytidine Deoxycytidine (extracellular) dCK Deoxycytidine Kinase (dCK) Deoxycytidine->dCK Substrate dCMP dCMP dCK->dCMP Phosphorylation dCTP dCTP dCMP->dCTP ... DNA DNA Synthesis dCTP->DNA Inhibitor This compound- based Inhibitor Inhibitor->dCK Inhibition

Caption: The role of dCK in the nucleoside salvage pathway and its inhibition.

start Start prepare_reagents Prepare Reaction Mixture (Buffer, ATP, Substrate, NADH, PK/LDH) start->prepare_reagents add_inhibitor Add Test Compound (Varying Concentrations) prepare_reagents->add_inhibitor initiate_reaction Initiate with dCK Enzyme add_inhibitor->initiate_reaction monitor_absorbance Monitor Absorbance at 340 nm (Kinetic Read) initiate_reaction->monitor_absorbance calculate_velocity Calculate Initial Reaction Velocity monitor_absorbance->calculate_velocity plot_data Plot Velocity vs. Concentration calculate_velocity->plot_data determine_ic50 Determine IC50 Value plot_data->determine_ic50

Caption: Workflow for an in vitro dCK enzyme inhibition assay.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel deoxycytidine kinase inhibitors. While direct comparative data for inhibitors featuring this specific core is not yet widely published, the established role of dCK in cancer and the proven efficacy of other pyrimidine-based inhibitors underscore the potential of this chemical class. The experimental protocols and comparative data provided in this guide offer a robust framework for researchers to assess the efficacy of new this compound-based compounds and to advance the development of next-generation enzyme inhibitors for cancer therapy.

References

The Fluorine Advantage: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Pyrimidine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of the Impact of Fluorination on Pyrimidine Scaffolds, Supported by Experimental Data.

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the pyrimidine ring, a privileged structure in numerous therapeutic agents, has been a frequent subject of fluorination to enhance its pharmacological profile. This guide provides a detailed, data-driven comparison between fluorinated and non-fluorinated pyrimidine derivatives, focusing on their biological activity, physicochemical properties, and metabolic stability.

The Impact of Fluorination: A Side-by-Side Comparison

The introduction of a fluorine atom onto the pyrimidine scaffold can profoundly alter its properties. Fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond are key factors that medicinal chemists leverage to optimize drug candidates.[1][2]

Physicochemical Properties

The substitution of hydrogen with fluorine modifies the electronic distribution within the pyrimidine ring, which in turn affects its acidity (pKa), lipophilicity, and ability to form intermolecular interactions.

PropertyNon-Fluorinated Pyrimidine (Uracil)5-Fluorouracil (5-FU)Impact of Fluorination
pKa ~9.5~8.0Increased acidity due to the electron-withdrawing nature of fluorine.
Lipophilicity (logP) -1.07-0.89Slight increase in lipophilicity.
Molecular Weight 112.09 g/mol 130.08 g/mol Increase in molecular weight.
Bond Strength (C-X) C-H (~413 kJ/mol)C-F (~485 kJ/mol)The C-F bond is significantly stronger, contributing to increased metabolic stability.[1]
Biological Activity and Potency

Fluorination can significantly enhance the biological activity of pyrimidine-based drugs. The most prominent example is 5-Fluorouracil (5-FU), a widely used chemotherapeutic agent.[1][3] Its non-fluorinated counterpart, uracil, lacks this potent anticancer activity.

CompoundTargetIC50 / Activity
UracilThymidylate SynthaseMinimal to no inhibition
5-Fluorouracil (as FdUMP)Thymidylate SynthasePotent inhibitor[1]
FlucytosineFungal Cytosine DeaminaseConverted to 5-FU, exhibiting antifungal activity.[4][5]
Trifluridine (Trifluorothymidine)DNA PolymeraseIncorporation into viral DNA, leading to inhibition of replication.

The enhanced activity of 5-FU is a classic example of "lethal synthesis," where the relatively non-toxic fluorinated analog is metabolized in the cell to a highly cytotoxic form.[1][6]

Metabolic Stability and Pharmacokinetics

A primary driver for incorporating fluorine is to block metabolic hotspots on a drug molecule. The high strength of the C-F bond makes it resistant to cleavage by metabolic enzymes like cytochrome P450s.[7][8] This often leads to improved metabolic stability, a longer half-life, and better oral bioavailability.

ScaffoldCommon Metabolic PathwaysImpact of Fluorination
Non-Fluorinated PyrimidinesRing oxidation, degradation by dihydropyrimidine dehydrogenase (DPD).Fluorination at susceptible positions (e.g., C5) blocks oxidation. The electron-withdrawing effect can also deactivate the ring towards metabolic attack.
Fluorinated PyrimidinesCan still be metabolized, but often at a slower rate. For example, 5-FU is catabolized by DPD.[9]Strategic fluorination can significantly enhance metabolic stability and improve the pharmacokinetic profile of drug candidates.[10]

Experimental Protocols

To ensure the reproducibility and validity of comparative studies between fluorinated and non-fluorinated pyrimidines, standardized experimental protocols are crucial.

Thymidylate Synthase (TS) Inhibition Assay
  • Objective: To determine the inhibitory potency (IC50) of a compound against thymidylate synthase.

  • Principle: This assay measures the enzymatic conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). The inhibition of this reaction by the test compound is monitored.

  • Methodology:

    • Recombinant human thymidylate synthase is incubated with the co-factor 5,10-methylenetetrahydrofolate and a tritiated form of dUMP.

    • The test compound (e.g., the active metabolite of a fluorinated pyrimidine, FdUMP) is added at various concentrations.

    • The reaction is allowed to proceed for a set time at 37°C.

    • The reaction is quenched, and the tritiated water released during the reaction is separated from the radiolabeled substrate.

    • The amount of radioactivity in the aqueous phase is quantified using liquid scintillation counting, which is proportional to the enzyme activity.

    • IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

In Vitro Metabolic Stability Assay (Human Liver Microsomes)
  • Objective: To assess the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

  • Principle: The compound is incubated with human liver microsomes (HLMs), which contain a high concentration of drug-metabolizing enzymes. The disappearance of the parent compound over time is measured.

  • Methodology:

    • The test compound (fluorinated or non-fluorinated pyrimidine) is incubated with pooled human liver microsomes in a phosphate buffer at 37°C.

    • The reaction is initiated by the addition of an NADPH-regenerating system.

    • Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • The reaction is quenched by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • The samples are centrifuged to precipitate proteins.

    • The supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

    • The half-life (t1/2) and intrinsic clearance are calculated from the rate of disappearance of the compound.

Cell Viability Assay (MTT Assay)
  • Objective: To determine the cytotoxic effect of a compound on cancer cell lines.

  • Principle: This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Methodology:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with various concentrations of the test compound (fluorinated or non-fluorinated pyrimidine) and incubated for a specified period (e.g., 72 hours).

    • The MTT reagent is added to each well, and the plate is incubated for a few hours to allow for formazan crystal formation.

    • A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

    • The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (concentration that inhibits 50% of cell growth) is determined.[11]

Visualizing the Mechanism of Action

The following diagram illustrates the metabolic activation of 5-Fluorouracil and its subsequent inhibition of thymidylate synthase, a key pathway in DNA synthesis.

References

A Comparative Guide to the In Vitro Antifungal Activity of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of the in vitro antifungal activity of various pyrimidine derivatives, offering a comparative analysis of their efficacy against a range of fungal pathogens. The information presented is curated from recent scientific literature to aid researchers and drug development professionals in the evaluation and selection of promising antifungal candidates.

Comparative Antifungal Potency of Pyrimidine Derivatives

The in vitro antifungal activity of pyrimidine derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) or the half-maximal Effective Concentration (EC50). A lower MIC or EC50 value indicates a higher potency of the compound against a specific fungus. The following tables summarize the antifungal activity of several classes of pyrimidine derivatives against various fungal species, including clinically relevant yeasts, molds, and phytopathogens.

Activity Against Human Pathogenic Fungi

This table presents the MIC values of selected pyrimidine derivatives against common human fungal pathogens, with comparisons to established antifungal drugs where available.

Compound ClassDerivativeFungal StrainMIC (µg/mL)Reference AntifungalMIC (µg/mL)
Phenylpyrimidine DerivativesCompound C6Candida albicans2Fluconazole16
Candida tropicalis1Fluconazole8
Candida parapsilosis1Fluconazole4
Candida krusei4Fluconazole64
Cryptococcus neoformans0.5Fluconazole8
Pyrimidine-based ScaffoldCompound 1Aspergillus fumigatus8-16--
Cryptococcus neoformans2--
Candida albicans64--
Candida auris8--
Spiro[indoline-3,2'-thiazolo[5,4-e]pyrimido[1,2-a]pyrimidine]Compound 9a-dTrichophyton rubrum-Ketoconazole-
Trichophyton mentagrophytes-Ketoconazole-
Candida albicans-Ketoconazole-

Note: A direct comparison of MIC values for compounds 9a-d with Ketoconazole was stated, but specific values were not provided in the source material.[1]

Activity Against Phytopathogenic Fungi

This table summarizes the EC50 and inhibition rates of pyrimidine derivatives against various plant pathogenic fungi, often compared to the commercial fungicide Pyrimethanil.

Compound ClassDerivativeFungal StrainEC50 (µg/mL)Inhibition Rate (%) at 50 µg/mLReference AntifungalEC50 (µg/mL)Inhibition Rate (%) at 50 µg/mL
Pyrimidine Derivatives Containing an Amide MoietyCompound 5oPhomopsis sp.10.5100Pyrimethanil32.185.1
Compound 5fPhomopsis sp.15.1100Pyrimethanil32.185.1
Compound 5pPhomopsis sp.19.693.4Pyrimethanil32.185.1
Compound 5oBotryosphaeria dothidea-88.5Pyrimethanil-84.4
Compound 5oBotrytis cinerea-84.7Pyrimethanil-82.8
Substituted Pyrimidinamine DerivativesCompound 1aAlternaria solani-53.6Pyrimethanil-40.0
Compound 3bCercospora arachidicola-66.7Pyrimethanil-50.0
Compound 4bGibberella zeae-50.0Pyrimethanil-36.4

Experimental Protocols for Antifungal Susceptibility Testing

The validation of in vitro antifungal activity relies on standardized and reproducible experimental protocols. The following sections detail the methodologies commonly employed in the cited studies.

Broth Microdilution Method (CLSI and EUCAST Standards)

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeasts and filamentous fungi. Both the Clinical and Laboratory Standards Institute (CLSI) M27-A and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide detailed protocols.

Workflow for Broth Microdilution Assay

G Broth Microdilution Workflow prep Prepare antifungal stock solutions and serial dilutions in 96-well microtiter plates. inoculum Prepare fungal inoculum and adjust to standard concentration (e.g., 0.5-2.5 x 10^3 CFU/mL for yeasts). prep->inoculum dispense Dispense inoculum into each well of the microtiter plate. inoculum->dispense incubate Incubate plates at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours). dispense->incubate read Read the MIC endpoint, defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth. incubate->read

Caption: Workflow for determining MIC using the broth microdilution method.

Key Experimental Parameters:

  • Medium: RPMI 1640 with L-glutamine, buffered with MOPS.

  • Inoculum Preparation: Fungal colonies are suspended in sterile saline or water, and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is then further diluted to achieve the final target inoculum concentration.

  • Antifungal Agent Preparation: Stock solutions of the pyrimidine derivatives are prepared, typically in dimethyl sulfoxide (DMSO), and then serially diluted in the test medium in the wells of a microtiter plate.

  • Incubation: Plates are incubated at 35°C for 24 to 48 hours, depending on the fungal species.

  • Endpoint Determination: The MIC is determined as the lowest concentration of the compound at which a significant decrease in growth (typically ≥50% inhibition) is observed compared to the growth in the control well (containing no antifungal agent).

Poisoned Food Technique

The poisoned food technique is a widely used method for assessing the antifungal activity of compounds against mycelial fungi, particularly phytopathogens.[2][3][4]

Workflow for Poisoned Food Technique

G Poisoned Food Technique Workflow prep_medium Prepare molten agar medium (e.g., Potato Dextrose Agar - PDA). add_compound Add the pyrimidine derivative at various concentrations to the molten agar. prep_medium->add_compound pour_plates Pour the agar-compound mixture into sterile Petri dishes and allow to solidify. add_compound->pour_plates inoculate Place a mycelial plug from a fresh fungal culture onto the center of the agar. pour_plates->inoculate incubate Incubate the plates at a suitable temperature (e.g., 25-28°C) for several days. inoculate->incubate measure Measure the diameter of the fungal colony and calculate the percentage of growth inhibition. incubate->measure

Caption: Workflow for the poisoned food technique to assess antifungal activity.

Key Experimental Parameters:

  • Medium: Potato Dextrose Agar (PDA) is commonly used for the cultivation of phytopathogenic fungi.

  • Compound Incorporation: The test compound, dissolved in a suitable solvent like DMSO, is added to the molten agar before it solidifies to ensure uniform distribution.

  • Inoculation: A small disc of agar with actively growing mycelium is taken from the edge of a fresh fungal culture and placed in the center of the treated and control plates.

  • Incubation: Plates are incubated in the dark at a temperature optimal for the growth of the specific fungus being tested.

  • Data Analysis: The diameter of the fungal colony is measured in both the treated and control plates. The percentage of inhibition is calculated using the formula: % Inhibition = [(C - T) / C] x 100 where C is the average diameter of the fungal colony in the control plate, and T is the average diameter of the fungal colony in the treated plate. The EC50 value can then be determined from the dose-response curve.

Mechanisms of Antifungal Action

Several pyrimidine derivatives exert their antifungal effects by targeting specific and essential pathways in fungal cells. Two of the well-documented mechanisms are the inhibition of ergosterol biosynthesis and the disruption of amino acid synthesis through the inhibition of acetohydroxyacid synthase.

Inhibition of Ergosterol Biosynthesis

Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion disrupts membrane integrity and function, leading to fungal cell death. Some pyrimidine derivatives have been shown to inhibit key enzymes in the ergosterol biosynthesis pathway.[5]

Ergosterol Biosynthesis Pathway and Inhibition by Pyrimidine Derivatives

G Ergosterol Biosynthesis Pathway Inhibition cluster_pathway Biosynthesis Pathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Membrane Fungal Cell Membrane (Disrupted integrity) Ergosterol->Membrane Incorporation Pyrimidine Pyrimidine Derivative Pyrimidine->CYP51 Inhibits CYP51->Ergosterol

Caption: Inhibition of lanosterol 14α-demethylase (CYP51) by pyrimidine derivatives disrupts ergosterol biosynthesis.

A key target in this pathway is lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme. Inhibition of this enzyme leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, ultimately compromising the fungal cell membrane.[5]

Inhibition of Acetohydroxyacid Synthase (AHAS)

Acetohydroxyacid synthase (AHAS) is a crucial enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine). As this pathway is absent in animals, AHAS is an attractive target for the development of selective antifungal agents.

Branched-Chain Amino Acid Biosynthesis and Inhibition by Pyrimidine Derivatives

G AHAS Inhibition in Amino Acid Synthesis cluster_pathway Biosynthesis Pathway Pyruvate Pyruvate Acetolactate α-Acetolactate Pyruvate->Acetolactate AHAS Acetohydroxyacid Synthase (AHAS) Pyruvate->AHAS alpha_Ketobutyrate α-Ketobutyrate Ketoisovalerate α-Keto-β-hydroxyisovalerate alpha_Ketobutyrate->Ketoisovalerate alpha_Ketobutyrate->AHAS Val_Leu Valine & Leucine Acetolactate->Val_Leu Ile Isoleucine Ketoisovalerate->Ile Protein Protein Synthesis (Inhibited) Val_Leu->Protein Required for Ile->Protein Required for AHAS->Acetolactate Catalyzes AHAS->Ketoisovalerate Pyrimidine Pyrimidine Derivative Pyrimidine->AHAS Inhibits

Caption: Pyrimidine derivatives can inhibit acetohydroxyacid synthase (AHAS), blocking the synthesis of essential branched-chain amino acids.

By inhibiting AHAS, pyrimidine derivatives prevent the production of these essential amino acids, thereby halting protein synthesis and arresting fungal growth. This mechanism is particularly relevant for certain classes of pyrimidine-based herbicides that have also demonstrated antifungal properties.

Conclusion

The in vitro data presented in this guide demonstrate that pyrimidine derivatives represent a diverse and promising class of antifungal agents. Their efficacy against a broad spectrum of human and plant pathogenic fungi, coupled with specific mechanisms of action that target essential fungal pathways, underscores their potential for further development. The provided experimental protocols offer a framework for the standardized evaluation of novel pyrimidine-based compounds. Continued research into the structure-activity relationships and optimization of these derivatives is warranted to develop new and effective therapies to combat the growing challenge of fungal infections.

References

A Comparative Guide to Purity Assessment of 4,5,6-Trifluoropyrimidine: qNMR vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the purity of key intermediates like 4,5,6-Trifluoropyrimidine is of paramount importance for ensuring the quality, safety, and efficacy of final products. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques for assessing the purity of this compound. Detailed experimental methodologies and a summary of quantitative data are presented to aid in the selection of the most appropriate analytical strategy.

Introduction to Purity Assessment Techniques

Purity assessment is a critical step in chemical synthesis and drug development, verifying the identity and quantity of the main component while identifying and quantifying any impurities. For a fluorinated heterocyclic compound such as this compound, the choice of analytical method can significantly impact the accuracy and reliability of the purity determination.

Quantitative NMR (qNMR) has emerged as a powerful primary ratio method for purity determination.[1] Its principal advantage lies in the direct proportionality between the NMR signal area and the number of atomic nuclei, enabling quantification without the need for an identical reference standard of the analyte.[2] Both proton (¹H) and fluorine-¹⁹ (¹⁹F) NMR can be utilized, with ¹⁹F qNMR being particularly advantageous for fluorinated compounds due to its high sensitivity and the wide chemical shift range, which often leads to better signal separation and reduced spectral overlap.[3]

Alternative methods commonly employed for purity analysis include gas chromatography (GC) and high-performance liquid chromatography (HPLC). These chromatographic techniques separate the main compound from its impurities based on their physicochemical properties, followed by detection, typically with a flame ionization detector (FID) for GC or an ultraviolet (UV) detector for HPLC. The purity is then determined by comparing the peak area of the main component to the total peak area.

Experimental Protocols

Quantitative ¹⁹F NMR (qNMR) Spectroscopy

This protocol outlines the determination of this compound purity using ¹⁹F qNMR with an internal standard.

Instrumentation and Materials:

  • NMR Spectrometer (400 MHz or higher) equipped with a fluorine probe

  • 5 mm NMR tubes

  • This compound sample

  • Internal Standard (e.g., 3,5-bis(trifluoromethyl)benzoic acid) of certified purity

  • Deuterated solvent (e.g., Acetone-d₆)

Sample Preparation:

  • Accurately weigh approximately 20 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh approximately 10 mg of the internal standard into the same vial.

  • Dissolve the mixture in 0.75 mL of the deuterated solvent.

  • Vortex the sample until fully dissolved and transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

  • Pulse Program: A standard single-pulse experiment with inverse-gated ¹H decoupling to suppress the nuclear Overhauser effect (NOE).

  • Relaxation Delay (d1): ≥ 5 times the longest T₁ relaxation time of the signals of interest for both the analyte and the internal standard.

  • Number of Scans: Sufficient to obtain a signal-to-noise ratio of >150 for the signals being integrated.

  • Spectral Width: Wide enough to encompass all relevant ¹⁹F signals.

  • Transmitter Offset: Set to the center of the region containing the signals of interest.

Data Processing and Purity Calculation:

  • Apply appropriate phasing and baseline correction to the acquired spectrum.

  • Integrate a well-resolved signal of this compound and a signal from the internal standard.

  • Calculate the purity of the analyte using the following equation:

    Where:

    • I = Integral value

    • N = Number of fluorine nuclei for the integrated signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

Gas Chromatography with Flame Ionization Detection (GC-FID)

Instrumentation and Materials:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent)

  • This compound sample

  • High-purity solvent (e.g., Acetone)

Chromatographic Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program: 50 °C (hold for 2 min), then ramp to 230 °C at 10 °C/min (hold for 5 min)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Sample Preparation:

  • Prepare a stock solution of the this compound sample at a concentration of approximately 1 mg/mL in acetone.

Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.

High-Performance Liquid Chromatography (HPLC)

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

Chromatographic Conditions:

  • Mobile Phase: A gradient of water (A) and acetonitrile (B). Start with 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of the this compound sample at a concentration of approximately 0.5 mg/mL in a 50:50 mixture of water and acetonitrile.

Data Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.

Quantitative Data Comparison

The following table summarizes the typical performance characteristics of qNMR, GC-FID, and HPLC for the purity assessment of this compound. The values presented are representative and may vary depending on the specific instrumentation and experimental conditions.

Parameter¹⁹F qNMR GC-FID HPLC-UV
Principle Primary ratio method based on the direct proportionality of signal area to the number of nuclei.Separation based on volatility and interaction with a stationary phase, followed by detection by flame ionization.Separation based on polarity and interaction with a stationary phase, followed by UV detection.
Reference Standard Requires a certified internal standard of known purity (can be structurally unrelated).[4]Typically requires a certified reference standard of the analyte for accurate quantification, or assumes equal response factors for impurities.Typically requires a certified reference standard of the analyte for accurate quantification, or assumes equal response factors for impurities.
Accuracy High, provides an absolute purity value.High, but can be influenced by the response factors of impurities.High, but can be influenced by the response factors of impurities.
Precision Excellent (RSD < 1%).Very good (RSD < 2%).Very good (RSD < 2%).
Limit of Quantification (LOQ) ~0.1%~0.01%~0.01%
Sample Throughput ModerateHighHigh
"NMR Silent" Impurities Does not detect impurities without the observed nucleus (e.g., non-fluorinated compounds in ¹⁹F NMR).Detects most volatile organic impurities.Detects impurities with a UV chromophore.
Destructive/Non-destructive Non-destructive.Destructive.Non-destructive (sample can be collected).

Visualizing the Methodologies

The following diagrams illustrate the experimental workflow for qNMR and a comparison of the different analytical approaches.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Accurately weigh This compound weigh_is Accurately weigh Internal Standard weigh_sample->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire 19F NMR Spectrum transfer->nmr_acq process Phase and Baseline Correction nmr_acq->process integrate Integrate Analyte and Internal Standard Signals process->integrate calculate Calculate Purity integrate->calculate result Purity Result calculate->result

qNMR experimental workflow for purity assessment.

Method_Comparison cluster_qnmr qNMR cluster_gc GC-FID cluster_hplc HPLC-UV qnmr Quantitative NMR qnmr_adv Advantages Primary Method Absolute Quantification Non-destructive qnmr->qnmr_adv qnmr_dis Disadvantages Lower Sensitivity Requires Internal Standard Potential Signal Overlap qnmr->qnmr_dis gc Gas Chromatography gc_adv Advantages High Sensitivity High Throughput Good for Volatiles gc->gc_adv gc_dis Disadvantages Destructive Requires Volatility Response Factor Dependent gc->gc_dis hplc High-Performance Liquid Chromatography hplc_adv Advantages High Sensitivity High Throughput Versatile hplc->hplc_adv hplc_dis Disadvantages Response Factor Dependent Requires UV Chromophore Solvent Intensive hplc->hplc_dis Purity_Assessment Purity Assessment of This compound Purity_Assessment->qnmr Purity_Assessment->gc Purity_Assessment->hplc

Comparison of analytical methods for purity assessment.

Conclusion

  • ¹⁹F qNMR stands out as a primary method that provides an absolute purity value without the need for an analyte-specific reference standard, making it invaluable for the characterization of new chemical entities and for establishing the purity of in-house reference materials.[2] Its non-destructive nature is also a significant advantage when dealing with precious materials.

  • GC-FID and HPLC-UV are well-suited for routine quality control analyses, offering high throughput and excellent sensitivity. However, their accuracy for absolute purity determination is dependent on the availability of a certified reference standard for the main component and its impurities, or on the assumption of equal detector response factors, which may not always be valid.

The choice of the most appropriate method will depend on the specific requirements of the analysis, including the desired level of accuracy, the availability of reference standards, sample throughput needs, and the nature of the potential impurities. For a comprehensive purity assessment, employing an orthogonal method (e.g., qNMR in addition to a chromatographic technique) is often the most robust approach.

References

A Comparative Guide to the Metabolic Stability of Fluorinated Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic stability of key fluorinated pyrimidine compounds used in chemotherapy: 5-Fluorouracil (5-FU), Capecitabine, and Gemcitabine. The information presented is supported by experimental data and detailed methodologies to aid in research and drug development.

Executive Summary

Fluorinated pyrimidines are a cornerstone of chemotherapy, functioning as antimetabolites that interfere with nucleic acid synthesis in rapidly dividing cancer cells. Their efficacy is intrinsically linked to their metabolic activation and subsequent catabolism, which dictates their half-life, therapeutic window, and potential for toxicity. Understanding the comparative metabolic stability of these compounds is crucial for optimizing dosing regimens, predicting drug-drug interactions, and designing novel analogues with improved pharmacokinetic profiles. This guide delves into the metabolic pathways, quantitative stability data, and the experimental protocols used to assess these critical parameters.

Data Presentation: Comparative Metabolic Stability

The following table summarizes the in vitro metabolic stability of 5-Fluorouracil, Capecitabine, and Gemcitabine in human liver microsomes (HLM). It is important to note that the data presented is compiled from various sources and, while informative, direct comparison should be approached with caution due to potential variations in experimental conditions across different studies.

CompoundIn Vitro Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Primary Metabolic Enzymes
5-Fluorouracil (5-FU) High variability; generally considered to have a very short half-life in vivo (< 20 min)HighDihydropyrimidine Dehydrogenase (DPD)
Capecitabine > 6045.3Carboxylesterase, Cytidine Deaminase, Thymidine Phosphorylase
Gemcitabine 10.9 - 19.5102 - 179Cytidine Deaminase

Note: The in vivo half-life of 5-FU is known to be very short due to rapid metabolism, primarily by DPD.[1] Capecitabine, a prodrug, is designed for stability in the bloodstream and subsequent enzymatic conversion to 5-FU within the tumor.[2] Gemcitabine's stability is primarily dictated by the activity of cytidine deaminase.

Metabolic Pathways and Bioactivation

The therapeutic activity of these compounds is dependent on their metabolic fate. 5-FU is the active cytotoxic agent, while Capecitabine is a prodrug that undergoes a three-step enzymatic conversion to 5-FU. Gemcitabine also requires intracellular phosphorylation to its active diphosphate and triphosphate forms.

5-Fluorouracil (5-FU) Metabolism

5-FU is primarily catabolized by Dihydropyrimidine Dehydrogenase (DPD), the rate-limiting enzyme in its breakdown.[1] This process occurs mainly in the liver.[1] Deficiency in DPD can lead to severe toxicity.[1]

Capecitabine Metabolism and Bioactivation

Capecitabine is an orally administered prodrug that is converted to 5-FU through a series of enzymatic steps, with the final conversion occurring preferentially in tumor tissue due to higher concentrations of thymidine phosphorylase.[2]

Capecitabine Metabolism Capecitabine Capecitabine dFCR 5'-Deoxy-5-fluorocytidine Capecitabine->dFCR Carboxylesterase (Liver) dFUR 5'-Deoxy-5-fluorouridine dFCR->dFUR Cytidine Deaminase (Liver and Tumor) FU 5-Fluorouracil dFUR->FU Thymidine Phosphorylase (Tumor)

Figure 1: Metabolic activation pathway of Capecitabine to 5-Fluorouracil.

Gemcitabine Metabolism and Bioactivation

Gemcitabine is metabolized by cytidine deaminase, primarily in the liver, spleen, and kidneys, to its inactive metabolite, 2',2'-difluorodeoxyuridine (dFdU). For its cytotoxic effect, gemcitabine must be phosphorylated intracellularly to gemcitabine diphosphate (dFdCDP) and gemcitabine triphosphate (dFdCTP).

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the assessment of metabolic stability.

Human Liver Microsomal (HLM) Stability Assay

This in vitro assay is a standard method for evaluating the metabolic stability of a compound by Phase I enzymes, such as cytochrome P450s.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in human liver microsomes.

Materials:

  • Test compound

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (for reaction termination)

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare a stock solution of the test compound in an appropriate solvent (e.g., DMSO). Dilute the stock solution with the incubation buffer to the final desired concentration.

  • Incubation: Add the diluted test compound to a suspension of HLM in phosphate buffer. Pre-incubate the mixture at 37°C for a few minutes.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Termination: Immediately stop the reaction by adding a quenching solution, typically cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the microsomal proteins.

  • Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear portion of this plot corresponds to the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg protein/mL).

HLM Stability Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis cluster_data Data Analysis prep_compound Prepare Test Compound Stock Solution mix Mix Compound and HLM prep_compound->mix prep_hlm Prepare HLM Suspension prep_hlm->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate initiate Initiate with NADPH pre_incubate->initiate time_points Collect Aliquots at Time Points initiate->time_points terminate Terminate Reaction time_points->terminate analyze LC-MS/MS Analysis terminate->analyze calculate Calculate t½ and CLint analyze->calculate

Figure 2: Experimental workflow for a Human Liver Microsomal (HLM) stability assay.

Conclusion

The metabolic stability of fluorinated pyrimidine compounds is a critical determinant of their clinical utility. 5-FU exhibits rapid in vivo clearance, necessitating continuous infusion or the use of prodrugs like Capecitabine to maintain therapeutic concentrations. Capecitabine's multi-step activation pathway, with a final conversion step that is more active in tumor tissue, offers a targeted approach. Gemcitabine's metabolism is primarily governed by cytidine deaminase. The strategic design of fluorinated pyrimidines continues to be a promising avenue for developing novel anticancer agents with enhanced metabolic stability and improved therapeutic indices. The in vitro assays detailed in this guide are fundamental tools for the preclinical assessment of these vital drug candidates.

References

A Head-to-Head Comparison of Synthetic Efficiency for Fluoropyrimidine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of fluorinated pyrimidines is a critical starting point for the discovery of novel therapeutic agents. The position of the fluorine atom on the pyrimidine ring significantly influences the molecule's biological activity and, consequently, the synthetic route required. This guide provides a comparative analysis of the synthesis efficiency for three key isomers: 2-fluoropyrimidine, 4-fluoropyrimidine, and 5-fluoropyrimidine, supported by experimental data and detailed protocols.

Comparative Synthesis Efficiency

The following tables summarize the quantitative data for the synthesis of different fluoropyrimidine isomers, offering a clear comparison of their efficiencies based on reported yields and methodologies.

5-Fluoropyrimidine Derivatives
ProductStarting MaterialsMethodYieldReference
5-Fluorouridine-5'-triphosphateD-ribose, 5-fluorouracilEnzymatic Synthesis78% (isolated)[1]
5-Fluorouracil (5-FU)UracilElectrophilic Fluorination with SelectFluor™High (commercial scale)[2]
5-Fluorouracil (5-FU)Isothiourea salts, α-fluoro-β-ketoester enolatesRing Closure-[2]
2-Alkyl/Aryl-5-fluoro-4-aminopyrimidinesPotassium (Z)-2-cyano-2-fluoroethenolate, AmidinesCyclocondensation81-93%[3]
4-Fluoropyrimidine Derivatives
ProductStarting MaterialsMethodYieldReference
2,6-Disubstituted 4-fluoropyrimidinesAmidine hydrochlorides, α-trifluoromethyl ketonesOne-Step SynthesisMedium to High[4]
2-Fluoropyrimidine Derivatives
ProductStarting MaterialsMethodYieldReference
2-Fluoropyrimidine & derivativesCorresponding aminopyrimidinesDiazotization in fluoroboric acid-[5]
2-Hydroxyl-5-fluoropyrimidine2,4-dichloro-5-fluoropyrimidineSelective reduction and hydrolysis-[6]

Experimental Protocols

Synthesis of 5-Fluorouridine-5'-triphosphate (Enzymatic)[1]
  • Reaction Setup: In a round-bottom flask, dissolve D-ribose (1 mmol) and 5-fluorouracil (1 mmol) in 200 mL of synthesis buffer (0.1 mM kanamycin, 0.5 mM ATP, 5 mM ampicillin, 10 mM MgCl₂, 20 mM dithiothreitol, 50 mM sodium 3-phosphoglycerate, 50 mM potassium phosphate, pH 7.5) at 37 °C.

  • Enzyme Addition: Initiate the synthesis by adding the following enzymes: 50 units of ribokinase, 2 units of 5-phospho-D-ribosyl-α-1-pyrophosphate synthetase, 2 units of uracil phosphoribosyltransferase, 2 units of nucleoside monophosphate kinase, 75 units of adenylate kinase, 150 units of pyruvate kinase, 300 units of 3-phosphoglycerate mutase, and 100 units of enolase.

  • Monitoring and Incubation: Monitor the reaction by HPLC. The synthesis is typically complete after approximately 110 hours.

  • Work-up: Remove the solvent in vacuo. Redissolve the reaction mixture in 35 mL of 1 M triethylamine bicarbonate (pH 9.5). Precipitate proteins and salts over 12 hours at 4 °C.

  • Isolation: The final product, 5-fluorocytidine-5'-triphosphate, is obtained with a 78% isolated yield.

Synthesis of 2,6-Disubstituted 4-Fluoropyrimidines[4]

This method involves the reaction of amidine hydrochlorides with α-trifluoromethyl ketones. While specific yields for a range of substrates are described as "medium to high," a detailed, generalized protocol is not provided in the abstract. The original research paper should be consulted for specific substrate-product details.

Synthesis of 2-Alkyl/Aryl-5-fluoro-4-aminopyrimidines[3]
  • Precursor Synthesis: Potassium (Z)-2-cyano-2-fluoroethenolate is synthesized in three steps from chloroacetamide.

  • Cyclocondensation: React the fluoroenolate with various amidine hydrochlorides.

  • Yields: This method provides excellent yields, ranging from 81-93%, for a variety of alkyl and aryl substituted aminopyrimidines.

Synthesis of 2-Fluoropyrimidines via Diazotization[5]

This procedure utilizes the diazotization of the corresponding aminopyrimidines in fluoroboric acid. This is a classic method for introducing fluorine, though specific yield data is not available in the provided search results.

Visualizing Synthetic Pathways and Biological Relevance

To better understand the synthesis and action of these important compounds, the following diagrams illustrate a general synthetic workflow and the metabolic pathway of the widely used anticancer drug, 5-Fluorouracil.

G General Workflow for Pyrimidine Synthesis cluster_start Starting Materials Start 1,3-Dicarbonyl Compound Condensation Condensation Reaction Start->Condensation Amidine Amidine Hydrochloride Amidine->Condensation Cyclization Cyclization Condensation->Cyclization Product Pyrimidine Derivative Cyclization->Product

Caption: A simplified workflow for the Pinner synthesis of pyrimidines.

G Metabolic Pathway of 5-Fluorouracil (5-FU) cluster_rna RNA-mediated Cytotoxicity cluster_dna DNA-mediated Cytotoxicity FU 5-FU FUMP FUMP FU->FUMP FdUMP FdUMP FU->FdUMP FUDP FUDP FUMP->FUDP FUTP FUTP FUDP->FUTP RNA RNA Dysfunction FUTP->RNA TS Thymidylate Synthase (TS) FdUMP->TS inhibition DNA DNA Dysfunction TS->DNA disruption of dTMP synthesis

Caption: The metabolic activation of 5-FU leading to RNA and DNA dysfunction.[7]

References

Navigating the Bioisosteric Landscape of 4,5,6-Trifluoropyrimidine: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals often encounter the 4,5,6-trifluoropyrimidine scaffold in the quest for novel therapeutics, particularly in the domain of kinase inhibitors. This highly fluorinated pyrimidine ring offers a unique combination of physicochemical properties that can be advantageous for ligand-target interactions. However, the exploration of bioisosteric replacements for this moiety is crucial for optimizing drug-like properties, enhancing potency, and overcoming potential metabolic liabilities. This guide provides a comparative overview of bioisosteric replacement strategies for the this compound core, supported by available data and experimental insights to aid in rational drug design.

While direct, comprehensive bioisosteric replacement studies specifically targeting the this compound ring are not extensively documented in publicly available literature, we can extrapolate from structure-activity relationship (SAR) studies of related fluorinated and non-fluorinated pyrimidine derivatives to provide a comparative framework. The primary goal of replacing the this compound moiety is often to modulate the electronic and steric profile of the molecule, thereby influencing its binding affinity, selectivity, and pharmacokinetic properties.

The this compound Core: A Double-Edged Sword

The three fluorine atoms on the pyrimidine ring significantly lower the pKa of the heterocyclic system, making it less basic and potentially reducing off-target interactions with aminergic GPCRs. The strong electron-withdrawing nature of fluorine can also influence the reactivity of the ring and its susceptibility to metabolic enzymes. Furthermore, the C-F bond can participate in favorable orthogonal multipolar interactions with protein backbones. However, the high fluorine content can also lead to increased lipophilicity and potential metabolic instability through oxidative pathways.

Bioisosteric Replacements: A Toolkit for Optimization

The following sections explore potential bioisosteric replacements for the this compound core, drawing parallels from SAR studies on related pyrimidine-based inhibitors.

Modulating Fluorination Pattern

A primary and logical first step in a bioisosteric replacement strategy is to vary the degree and position of fluorination on the pyrimidine ring.

  • 4,6-Difluoropyrimidine and 4-Fluoropyrimidine: Reducing the number of fluorine substituents can decrease lipophilicity and potentially alter the metabolic profile. This modification would also increase the basicity of the pyrimidine ring, which could be beneficial or detrimental depending on the specific target and desired off-target profile.

  • 5-Fluoro or 5-Chloropyrimidine: Replacing the fluorine atoms at the 4 and 6 positions with hydrogen while retaining a halogen at the 5-position can significantly alter the electronic distribution and steric bulk. A chloro substituent, being larger and less electronegative than fluorine, can probe different steric pockets within the active site.

Replacement with Other Electron-Withdrawing Groups

To mimic the electron-deficient nature of the this compound ring, other electron-withdrawing groups can be considered.

  • Cyano (-CN) Group: A cyano group is a strong electron-withdrawing group and a hydrogen bond acceptor. Replacing one or more fluorine atoms with a cyano group can maintain the electron-deficient character while offering different interaction possibilities.

  • Trifluoromethyl (-CF3) Group: While adding a trifluoromethyl group would further increase the fluorine content, its placement at different positions on the pyrimidine ring can have a profound impact on activity and selectivity. For instance, studies on trifluoromethyl pyrimidine derivatives have demonstrated potent antifungal, insecticidal, and anticancer activities.[1][2]

Isomeric and Heterocyclic Scaffolds

In some cases, a complete replacement of the pyrimidine core with another heterocyclic system can be a fruitful strategy.

  • Pyridine and Pyridazine Analogs: These six-membered nitrogen-containing heterocycles can serve as bioisosteres of the pyrimidine ring. Their different nitrogen arrangements lead to distinct electronic and hydrogen bonding patterns, which can be exploited to fine-tune binding interactions.

  • Fused Bicyclic Heterocycles: Scaffolds like pyrazolo[3,4-d]pyrimidine have been successfully employed as bioisosteres for purines and pyrimidines in the development of kinase inhibitors.[3] These fused systems offer a more rigid conformation and additional points for substitution and optimization.

Comparative Data Summary

Due to the lack of direct comparative studies, a quantitative side-by-side comparison is challenging. However, we can present a conceptual table based on the expected impact of these bioisosteric replacements on key drug-like properties.

Bioisosteric Replacement StrategyExpected Impact on PotencyExpected Impact on SelectivityExpected Impact on Physicochemical PropertiesRationale & Considerations
Reduced Fluorination (e.g., 4,6-difluoro) VariableMay decreaseDecreased lipophilicity, increased basicityBalances electronic effects and potential for improved metabolic stability.
Halogen Substitution (e.g., 5-chloro) VariableMay alterIncreased size, altered electronicsExplores different steric and electronic interactions within the binding site.
Electron-Withdrawing Group (e.g., 5-cyano) Potentially maintained or enhancedMay improveDifferent H-bonding capacity, altered polarityMimics the electron-deficient nature while providing new interaction points.
Isomeric Heterocycle (e.g., pyridine) VariableMay improveAltered pKa and dipole momentChanges in nitrogen positioning can significantly impact binding and off-target effects.
Fused Heterocycle (e.g., pyrazolo[3,4-d]pyrimidine) Potentially enhancedMay improveIncreased rigidity and surface areaOffers a different conformational presentation and more vectors for optimization.

Experimental Protocols

To enable researchers to conduct their own comparative studies, we provide a general outline of key experimental protocols.

General Synthetic Procedure for Pyrimidine Analogs

The synthesis of substituted pyrimidines often involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine or urea derivative. For fluorinated pyrimidines, the introduction of fluorine can be achieved using fluorinating reagents on a pre-formed pyrimidine ring or by using fluorinated building blocks.

Example: Synthesis of a 2,4-disubstituted 5-fluoropyrimidine

  • Condensation: React a suitable 1,3-dicarbonyl compound with a substituted amidine in the presence of a base (e.g., sodium ethoxide) in a suitable solvent (e.g., ethanol) to form the pyrimidine core.

  • Halogenation/Substitution: The resulting pyrimidine can be subjected to electrophilic fluorination using reagents like Selectfluor®. Alternatively, nucleophilic aromatic substitution on a pre-halogenated pyrimidine can be used to introduce various substituents.

  • Purification: The final product is typically purified using column chromatography or recrystallization.

In Vitro Kinase Inhibition Assay

A common method to assess the potency of kinase inhibitors is a biochemical assay that measures the phosphorylation of a substrate.

  • Reagents: Kinase enzyme, substrate (e.g., a specific peptide), ATP, and the test compound.

  • Procedure: The kinase, substrate, and test compound (at various concentrations) are incubated together. The reaction is initiated by the addition of ATP.

  • Detection: The level of substrate phosphorylation is quantified. This can be done using various methods, including radiometric assays (using ³²P-ATP), fluorescence-based assays, or antibody-based methods (e.g., ELISA).

  • Data Analysis: The IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity) is calculated by fitting the dose-response data to a suitable equation.

Cell-Based Proliferation Assay

To assess the cellular activity of the compounds, a cell proliferation assay is commonly used.

  • Cell Culture: Cancer cell lines known to be dependent on the target kinase are cultured in appropriate media.

  • Compound Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of the test compound.

  • Incubation: The cells are incubated for a defined period (e.g., 72 hours).

  • Viability Assessment: Cell viability is measured using a reagent such as MTT, resazurin, or a commercial kit that measures ATP levels (e.g., CellTiter-Glo®).

  • Data Analysis: The GI50 or IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined from the dose-response curve.

Visualizing the Logic of Bioisosteric Replacement

The process of selecting and evaluating bioisosteric replacements can be visualized as a logical workflow.

Bioisosteric_Replacement_Workflow Start Lead Compound with This compound Core Identify_Properties Analyze Key Properties: Potency, Selectivity, PK/PD Start->Identify_Properties Propose_Bioisosteres Propose Bioisosteric Replacements Identify_Properties->Propose_Bioisosteres Synthesis Chemical Synthesis of Analogs Propose_Bioisosteres->Synthesis In_Vitro_Assays In Vitro Evaluation: - Kinase Inhibition - Cell Proliferation Synthesis->In_Vitro_Assays SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Assays->SAR_Analysis Lead_Optimization Lead Optimization Cycle SAR_Analysis->Lead_Optimization Lead_Optimization->Propose_Bioisosteres Iterate Optimized_Candidate Optimized Drug Candidate Lead_Optimization->Optimized_Candidate

Caption: A workflow for bioisosteric replacement studies.

This guide provides a foundational framework for researchers embarking on the bioisosteric modification of the this compound scaffold. While direct comparative data is sparse, the principles of medicinal chemistry and the wealth of information on related pyrimidine derivatives offer valuable guidance for the rational design of improved therapeutic agents. Through systematic synthesis and evaluation, the full potential of this privileged scaffold and its bioisosteric analogs can be unlocked.

References

A Comparative Guide to Cross-Validation of Analytical Methods for Fluoropyrimidine Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the characterization of fluoropyrimidines, a class of chemotherapy agents widely used in the treatment of various cancers. The selection of a robust and reliable analytical method is critical for accurate quantification in research, clinical settings, and for ensuring drug product quality. Here, we present a cross-validation perspective on commonly employed techniques, supported by experimental data, to aid in the selection of the most appropriate method for specific analytical needs.

Introduction to Fluoropyrimidine Analysis

Fluoropyrimidines, including 5-fluorouracil (5-FU) and its prodrugs capecitabine and tegafur, are cornerstone chemotherapeutic agents. Their efficacy and toxicity are highly dependent on patient-specific metabolism. Therefore, accurate measurement of these compounds and their metabolites in biological matrices is crucial for therapeutic drug monitoring (TDM) and pharmacokinetic studies. The primary analytical challenges include the low concentrations of active metabolites, the presence of interfering endogenous compounds, and the need for high-throughput analysis in clinical settings.

Cross-validation of analytical methods involves comparing the results from two or more distinct analytical techniques to ensure the accuracy and reliability of the data. This process is essential for confirming that a validated method produces consistent and reproducible results across different laboratories, instruments, or even different analytical principles.

Comparative Analysis of Analytical Methods

The most common analytical methods for fluoropyrimidine characterization are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The choice between these methods depends on the specific requirements of the analysis, including sensitivity, selectivity, and the complexity of the sample matrix.

Quantitative Performance Data

The following tables summarize the key performance metrics for the quantification of major fluoropyrimidines using HPLC-UV and LC-MS/MS, based on data from various validated methods.

Table 1: Performance Comparison for 5-Fluorouracil (5-FU) Analysis

ParameterHPLC-UVLC-MS/MS
Linearity Range 5 - 500 ng/mL[1]0.1 - 50 ng/mL[2]
Limit of Quantification (LOQ) ~5 ng/mL[1]0.1 ng/mL[2]
Accuracy (% Recovery) 86 - 91%[3]92.8 - 104.8%[2]
Precision (% RSD) < 6%[3]< 5.4% (intra-day)[2]

Table 2: Performance Comparison for Capecitabine Analysis

ParameterHPLC-UVLC-MS/MS
Linearity Range 10 - 50 µg/mL[4]Not explicitly found for direct comparison
Limit of Quantification (LOQ) ~0.009 µg/ml[5]Not explicitly found for direct comparison
Accuracy (% Recovery) 97.7 - 98.5%[4]Not explicitly found for direct comparison
Precision (% RSD) < 2%[4]Not explicitly found for direct comparison

Table 3: Performance Comparison for Tegafur Analysis

ParameterHPLC-UVUPLC-MS/MS
Linearity Range 800 - 20,000 ng/mL[3]200 - 50,000 ng/mL[6][7]
Limit of Quantification (LOQ) ~800 ng/mL[3]~200 ng/mL[6][7]
Accuracy (% Recovery) 97 - 110%[3]Within 11.6%[6][7]
Precision (% RSD) < 10%[3]< 13.3%[6][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and cross-validation of analytical results. Below are representative experimental protocols for the analysis of fluoropyrimidines using HPLC-UV and LC-MS/MS.

Protocol 1: RP-HPLC Method for 5-Fluorouracil in Plasma[1]
  • Sample Preparation:

    • To 200 µL of plasma, add an internal standard (e.g., 5-bromouracil).

    • Perform protein precipitation with an appropriate organic solvent (e.g., acetonitrile).

    • Centrifuge the sample to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.05 M potassium dihydrogen phosphate) and an organic modifier (e.g., methanol).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 260 nm.

    • Injection Volume: 20 µL.

Protocol 2: LC-MS/MS Method for 5-Fluorouracil in Plasma[2]
  • Sample Preparation:

    • To a small volume of plasma (e.g., 50 µL), add an internal standard (e.g., a stable isotope-labeled 5-FU).

    • Perform protein precipitation with a solvent like acetonitrile.

    • For enhanced cleanup, a solid-phase extraction (SPE) step can be employed.

    • Centrifuge and transfer the supernatant for injection.

  • LC-MS/MS Conditions:

    • Column: A suitable column for polar compounds (e.g., HILIC or a polar-endcapped C18).

    • Mobile Phase: A gradient elution using a mixture of an aqueous solution with a modifier (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

      • Ionization: Electrospray ionization (ESI) in either positive or negative mode.

      • MRM Transitions: Specific precursor-to-product ion transitions for 5-FU and its internal standard are monitored.

Visualizing Key Processes

To further aid in the understanding of fluoropyrimidine analysis and metabolism, the following diagrams illustrate the metabolic pathway and a typical workflow for therapeutic drug monitoring.

Fluoropyrimidine_Metabolism Capecitabine Capecitabine (Oral Prodrug) 5dFUR 5'-deoxy-5-fluorouridine Capecitabine->5dFUR CES Tegafur Tegafur (Oral Prodrug) 5FU 5-Fluorouracil (5-FU) Tegafur->5FU CYP450 FdUMP FdUMP (Active Metabolite) 5FU->FdUMP Multiple Steps FUTP FUTP (Active Metabolite) 5FU->FUTP Multiple Steps DHFU Dihydrofluorouracil (Inactive Metabolite) 5FU->DHFU DPD 5dFUR->5FU TP TS Thymidylate Synthase FdUMP->TS Inhibition DNA Synthesis\nInhibition DNA Synthesis Inhibition FdUMP->DNA Synthesis\nInhibition RNA Synthesis\nIncorporation RNA Synthesis Incorporation FUTP->RNA Synthesis\nIncorporation CES Carboxylesterase CDA Cytidine Deaminase TP Thymidine Phosphorylase DPD Dihydropyrimidine Dehydrogenase TDM_Workflow Start Patient Receives Fluoropyrimidine Therapy Sample Blood Sample Collection (Trough or Peak) Start->Sample Analysis Sample Analysis (HPLC-UV or LC-MS/MS) Sample->Analysis Result Quantification of Drug/Metabolite Levels Analysis->Result Decision Compare to Therapeutic Window Result->Decision Optimal Dosage is Optimal Decision->Optimal Within Range Adjust Dosage Adjustment (Increase/Decrease) Decision->Adjust Outside Range Monitor Continue Monitoring Optimal->Monitor Adjust->Start

References

Safety Operating Guide

Proper Disposal of 4,5,6-Trifluoropyrimidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 4,5,6-Trifluoropyrimidine, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The strong carbon-fluorine bonds, characteristic of "forever chemicals," suggest that this compound may be persistent and hazardous.[1][2]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[3]

  • Hand Protection: Use chemically impermeable gloves (e.g., nitrile rubber).[4]

  • Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[3]

  • Respiratory Protection: If there is a risk of dust or aerosol formation, use a NIOSH-approved respirator.[3]

Engineering Controls:

  • All handling should occur in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Ensure that eyewash stations and safety showers are readily accessible.[3]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste.[5][6]

  • Waste Identification and Segregation:

    • Clearly label all waste containing this compound as "Hazardous Waste."

    • Indicate the full chemical name: "this compound."

    • Do not mix with other waste streams unless compatibility is confirmed to avoid unintended reactions.[3]

  • Waste Collection and Storage:

    • Solid Waste: Collect in a designated, leak-proof, and sealable container.

    • Liquid Waste: If in a solution, collect in a compatible, leak-proof container.[3] The container should be stored in a secondary containment bin.

    • Contaminated Materials: Any items, such as gloves, bench paper, or pipette tips, that come into contact with this compound should be disposed of as hazardous waste.

  • Container Management:

    • Use containers compatible with the chemical waste. Whenever possible, use the original manufacturer's container.[3]

    • Affix a hazardous waste tag to each container as soon as the first drop of waste is added. The tag should include the chemical name, accumulation start date, and associated hazards.[3]

    • Keep containers tightly closed when not in use and store them in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[3]

  • Disposal Method:

    • The primary recommended method for the disposal of fluorinated compounds is high-temperature incineration.[1] This method has the potential to permanently eliminate PFAS-like compounds.[1]

    • Other options, such as hazardous waste landfills or deep well injection, may be available but are generally considered less preferable as they contain rather than destroy the chemical.[1]

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. They will have established procedures with certified hazardous waste disposal vendors.

Quantitative Data Summary

Specific quantitative data for this compound is not available in the search results. The following table provides general hazard classifications for similar chlorinated pyrimidines, which should be considered as a baseline for safety precautions.

Hazard ClassificationCategorySource
Skin Corrosion/IrritationCategory 2[7][8]
Serious Eye Damage/IrritationCategory 2 / 2A[7][8][9]
Acute Toxicity (Oral)Category 4[7]
Acute Toxicity (Dermal)Category 4[7]
Acute Toxicity (Inhalation)Category 4[7]
Specific target organ toxicity (single exposure)Category 3 (Respiratory system)[7][8][9]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Start: Handling this compound B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in a Chemical Fume Hood A->C D Waste Generation B->D C->D E Segregate Waste (Solid, Liquid, Contaminated Materials) D->E F Use Labeled, Compatible Hazardous Waste Containers E->F G Store in Satellite Accumulation Area F->G H Contact EHS for Pickup G->H I Professional Disposal (e.g., Incineration) H->I

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling 4,5,6-Trifluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 4,5,6-Trifluoropyrimidine. The following procedures are based on the known hazards of similar fluorinated and chlorinated pyrimidine compounds and are intended to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecification
Hand Protection Chemical Resistant GlovesNitrile or neoprene gloves. Must be inspected before use and disposed of after contamination. For extensive handling, consider double-gloving.
Eye and Face Protection Safety Goggles and Face ShieldTight-sealing safety goggles conforming to EN166 or NIOSH standards. A face shield should be worn in addition to goggles when there is a splash hazard.[5]
Skin and Body Protection Laboratory Coat and Chemical Resistant Apron/SuitA standard laboratory coat should be worn at all times. For larger quantities or in case of potential splashes, a chemical-resistant apron or suit is recommended.
Respiratory Protection RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if working outside of a fume hood, if ventilation is inadequate, or if aerosol generation is possible. A respirator with an organic vapor cartridge is recommended.[5][6]

Operational Plan: Step-by-Step Handling Procedure

This section outlines the procedural steps for the safe handling of this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[5]

  • All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[2][7]

  • Before starting, ensure all necessary PPE is available and in good condition.

2. Handling the Compound:

  • Wear the appropriate PPE as specified in the table above.

  • Carefully open the container, avoiding inhalation of any dust or vapors.

  • Weigh and transfer the chemical within the fume hood.

  • Keep the container tightly closed when not in use.[2]

  • Avoid contact with skin, eyes, and clothing.[2][7]

  • Wash hands thoroughly after handling, even if gloves were worn.[5]

3. In Case of a Spill:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection, before attempting to clean up.

  • For liquid spills, absorb with an inert material such as sand, silica gel, or a universal binder.[2][8]

  • For solid spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[2][7]

  • Ventilate the area and wash the spill site after the material has been removed.

Disposal Plan: Waste Management

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Categorization:

  • This compound is to be considered hazardous waste.

  • All contaminated materials, including gloves, disposable lab coats, absorbent materials from spills, and empty containers, must also be treated as hazardous waste.

2. Disposal Procedure:

  • Dispose of all waste in accordance with local, state, and federal regulations.[2][5]

  • Collect waste in designated, properly labeled, and sealed containers.

  • Do not dispose of this chemical down the drain.[7]

  • Arrange for disposal through a licensed hazardous waste disposal company.[5]

Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Decontamination cluster_disposal Waste Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup handle_open Open Container prep_setup->handle_open handle_transfer Weigh and Transfer handle_open->handle_transfer handle_close Seal Container handle_transfer->handle_close cleanup_decon Decontaminate Work Surfaces handle_close->cleanup_decon cleanup_ppe Doff PPE Correctly cleanup_decon->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash disp_collect Collect Contaminated Materials cleanup_wash->disp_collect disp_label Label Hazardous Waste disp_collect->disp_label disp_store Store in Designated Area disp_label->disp_store disp_arrange Arrange for Professional Disposal disp_store->disp_arrange emergency_spill Spill Occurs emergency_contain Contain Spill emergency_spill->emergency_contain emergency_clean Clean and Decontaminate emergency_contain->emergency_clean emergency_clean->disp_collect

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4,5,6-Trifluoropyrimidine
Reactant of Route 2
4,5,6-Trifluoropyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.